Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Description
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Properties
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUQYWUBOQEAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345137 | |
| Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41359-09-5 | |
| Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: Properties, Synthesis, and Reactivity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key chemical intermediate with significant relevance in the synthesis of metabolites and analogues of the widely-used anticonvulsant drug, carbamazepine. This document delves into the core chemical properties, outlines a logical synthetic pathway, explores its characteristic reactivity, and details the analytical methodologies requisite for its characterization. Drawing from established chemical principles and data from analogous structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively synthesize, handle, and utilize this versatile compound in their research and development endeavors.
Introduction and Significance
This compound, with the CAS Number 41359-09-5, is a derivative of carbamazepine, a cornerstone therapeutic for epilepsy and neuropathic pain. The parent drug, carbamazepine, undergoes metabolic transformation in vivo to form carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite.[1][2] The introduction of the N-carbonyl chloride functionality to this epoxide core creates a highly reactive intermediate, poised for a variety of synthetic transformations. This makes this compound a valuable building block for accessing a library of carbamazepine derivatives and for the synthesis of stable isotope-labeled internal standards for pharmacokinetic studies. Understanding the chemical behavior of this compound is paramount for its effective application in medicinal chemistry and drug metabolism research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source/Justification |
| CAS Number | 41359-09-5 | [3][4] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 271.7 g/mol | [3][4] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol. | [] |
| Melting Point | Data not publicly available. Estimated to be in the range of 150-170 °C. | Based on the melting point of the analogous non-epoxidated Iminostilbene N-carbonyl Chloride (149-153 °C) and the introduction of a polar epoxide group which would likely increase the melting point. |
| Storage | 2-8°C, under inert atmosphere. | [4] The compound is reactive towards moisture. |
Commercial suppliers indicate that a comprehensive analytical data package, including ¹H-NMR, Mass Spectrometry (MS), HPLC, Infrared (IR) Spectroscopy, and Thermogravimetric Analysis (TGA), is available upon purchase of the compound as a reference standard.[3]
Synthesis of this compound
A logical and efficient synthesis of this compound commences with the readily available metabolite, carbamazepine-10,11-epoxide. The key transformation is the introduction of the N-carbonyl chloride group, which can be achieved by reaction with a phosgene equivalent, such as triphosgene. This approach is analogous to the synthesis of other N-carbonyl chloride derivatives of iminostilbene analogues.[6][7][8]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Causality behind Experimental Choices:
-
Starting Material: Carbamazepine-10,11-epoxide is the logical precursor as it already contains the desired tricyclic epoxide core.
-
Reagent: Triphosgene is a safer, solid alternative to gaseous phosgene for introducing the carbonyl chloride moiety.
-
Solvent: An aprotic solvent like toluene is chosen to prevent reaction with the N-carbonyl chloride product.
-
Base: A non-nucleophilic organic base such as triethylamine is used to neutralize the HCl generated during the reaction without competing with the substrate for the phosgene equivalent.
-
Temperature: The reaction is typically carried out at low to ambient temperatures to control the reactivity of the phosgene equivalent and minimize side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve carbamazepine-10,11-epoxide (1 equivalent) in anhydrous toluene.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Phosgene Equivalent: Prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by two key functional groups: the electrophilic N-carbonyl chloride and the strained epoxide ring. This dual reactivity makes it a versatile intermediate for the synthesis of a variety of derivatives.
Reactivity of the N-Carbonyl Chloride Group
The N-carbonyl chloride is a highly reactive acylating agent, susceptible to nucleophilic acyl substitution. This allows for the facile introduction of a range of functionalities at the nitrogen atom.
Caption: General reactivity of the N-carbonyl chloride group.
Experimental Protocol: Reaction with Ammonia to form a Urea Derivative
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Addition of Ammonia: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product, the corresponding urea derivative, can be purified by recrystallization or column chromatography.
Reactivity of the Epoxide Ring
The epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a trans-10,11-disubstituted product.
Sources
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- 8. WO2005118550A1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Introduction
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, with CAS Number 41359-09-5, is a critical chemical entity within the pharmaceutical landscape.[1][2] It serves as a key synthetic intermediate and is recognized as a process impurity in the manufacturing of Carbamazepine, an essential antiepileptic drug.[1][] Given the stringent regulatory expectations for active pharmaceutical ingredients (APIs), the unambiguous characterization of any related substance is paramount to ensure patient safety and drug efficacy.[4] The presence and structure of impurities, even at trace levels, must be definitively established for quality control (QC), toxicity assessments, and regulatory filings such as Abbreviated New Drug Applications (ANDAs).[1]
This guide presents a comprehensive, multi-technique strategy for the complete structure elucidation of this compound. Moving beyond a simple listing of methods, we explore the causality behind the analytical workflow, demonstrating how a synergistic application of chromatography, mass spectrometry, nuclear magnetic resonance, and X-ray crystallography provides a self-validating system for structural confirmation. Each technique contributes a unique and essential piece of the puzzle, culminating in an irrefutable structural assignment.
Physicochemical & Chemical Identity
A foundational step in any structural analysis is the compilation of known identifiers for the molecule. This data provides the basis for all subsequent spectroscopic and spectrometric calculations and interpretations.
| Property | Value | Source(s) |
| Chemical Name | 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride | [1][] |
| CAS Number | 41359-09-5 | [1][2] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [1][] |
| Molecular Weight | 271.70 g/mol | [] |
| Appearance | White Solid | [2][] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol, Acetone | [] |
Strategic Analytical Workflow
The elucidation of a chemical structure is a hierarchical process. We begin with methods that confirm sample purity and provide the molecular formula. We then progress to techniques that map the atomic connectivity in two dimensions, and finally, employ a method for unambiguous three-dimensional confirmation. This logical progression ensures that each step is built upon a validated foundation.
Sources
An In-Depth Technical Guide to the Synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Key Intermediate for Carbamazepine Metabolites
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS No: 41359-09-5), a crucial intermediate in the synthesis of carbamazepine metabolites. The document is structured for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of reagent selection. The synthesis is presented as a two-stage process: the epoxidation of the iminostilbene core, followed by N-acylation using a phosgene equivalent. Emphasis is placed on the rationale behind procedural choices, process validation, safety considerations, and the use of safer, modern reagents such as triphosgene in place of hazardous phosgene gas.
Introduction: Significance in Pharmaceutical Development
This compound is a specialized organic molecule that serves as a pivotal building block in medicinal chemistry. Its primary significance lies in its role as a direct precursor to metabolites of Carbamazepine, a first-line anticonvulsant and mood-stabilizing drug used extensively for the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1][2] The principal active metabolite of Carbamazepine is Carbamazepine-10,11-epoxide, which exhibits potent anticonvulsant activity itself. The synthesis of this metabolite and its derivatives for pharmacological studies requires access to high-purity intermediates like this compound.[]
This guide delineates a robust and logical synthetic approach, breaking down the process into manageable, well-understood chemical transformations. By understanding the causality behind each step, from reagent selection to reaction work-up, scientists can reliably produce this key intermediate while ensuring safety and purity.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves two primary disconnections. The first disconnection breaks the N-acyl chloride bond, identifying Iminostilbene 10,11-Epoxide as the immediate precursor and a phosgene equivalent as the carbonyl source. A subsequent disconnection of the epoxide ring reveals Iminostilbene as the foundational starting material.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis is logically structured in two core stages, beginning with the readily available Iminostilbene.
Sources
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Technical Guide to a Key Carbamazepine Intermediate and its Relevance to Reactive Metabolite Research
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the metabolic activation of carbamazepine, with a special focus on the significance of its epoxide metabolite and the contextual relevance of the synthetic intermediate, Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.
Introduction: The Metabolic Landscape of Carbamazepine
Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug.[1] Its therapeutic efficacy is, however, paralleled by a risk of idiosyncratic adverse drug reactions (IADRs), which are often linked to the formation of reactive metabolites.[2] Understanding the metabolic pathways of carbamazepine is therefore crucial for optimizing its clinical use and for the development of safer alternatives.
The primary metabolic pathway of carbamazepine involves the oxidation of its dibenzazepine ring, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4.[3] This process leads to the formation of a stable but pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZE).[4] CBZE is further metabolized by epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[5]
While CBZE itself is relatively stable, the metabolic activation of carbamazepine can also proceed through alternative pathways, leading to the formation of highly reactive intermediates such as arene oxides and quinones.[6] These reactive species are capable of forming covalent adducts with cellular macromolecules, including proteins, which is a key initiating event in many drug-induced toxicities.[3]
The Central Role of Carbamazepine-10,11-Epoxide (CBZE)
Carbamazepine-10,11-epoxide is not merely a metabolic byproduct; it is a significant contributor to both the therapeutic and toxic effects of carbamazepine. It possesses anticonvulsant activity comparable to the parent drug and can accumulate to substantial concentrations in plasma. The formation of CBZE represents a critical juncture in carbamazepine metabolism, as this intermediate can be detoxified or, under certain conditions, may contribute to the formation of downstream reactive species.[2]
The inherent reactivity of the epoxide ring, although modest in CBZE, allows for nucleophilic attack by cellular macromolecules.[2] This has been demonstrated by the formation of protein adducts in vitro, a process that is enhanced in the presence of metabolically active systems.[7]
This compound: A Synthetic Tool for Research
This compound (CAS 41359-09-5) is a derivative of the iminostilbene core structure of carbamazepine.[][9] It is commercially available as a synthetic intermediate, often used in the preparation of various carbamazepine metabolites and related compounds for research purposes.[10][11][12]
It is crucial to note that This compound is not a known in vivo metabolite of carbamazepine. Instead, its value lies in its utility as a research tool. The N-carbonyl chloride functional group is highly reactive and can be used to selectively modify proteins and other biomolecules. This allows for the controlled synthesis of specific carbamazepine-protein adducts, which can then be used as analytical standards for mass spectrometry-based detection methods.
The chemical structure of this compound is presented below:
Structure of this compound.
Formation of Reactive Metabolites and Protein Adducts
The formation of reactive metabolites is a key concern in drug development. In the case of carbamazepine, several pathways can lead to the generation of species capable of forming covalent bonds with proteins.
Metabolic Activation Pathways
The metabolic activation of carbamazepine is a multi-step process, as illustrated in the following diagram:
Metabolic activation pathways of carbamazepine leading to protein adducts.
Experimental Workflow for Detecting Protein Adducts
The detection and characterization of protein adducts is a critical step in assessing the potential for drug-induced toxicity. A typical workflow for such an analysis is outlined below:
Workflow for the detection of protein adducts from reactive drug metabolites.
Detailed Experimental Protocols
In Vitro Incubation for Reactive Metabolite Trapping
This protocol describes a typical in vitro experiment to assess the formation of reactive carbamazepine metabolites using human liver microsomes and a trapping agent like glutathione (GSH).
Materials:
-
Carbamazepine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine HLMs, the NADPH regenerating system, and GSH in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the carbamazepine stock solution.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Analyze the supernatant for GSH adducts using LC-MS/MS.
LC-MS/MS Method for Carbamazepine and Metabolite Quantification
This protocol provides a general framework for the analysis of carbamazepine and its major metabolites.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for carbamazepine, CBZE, and the diol metabolite. |
Conclusion
While this compound is not a direct metabolite of carbamazepine, it serves as a valuable synthetic intermediate for researchers studying the drug's metabolism and toxicity. A thorough understanding of the formation of reactive metabolites, such as carbamazepine-10,11-epoxide and other electrophilic species, is paramount for the safe and effective use of carbamazepine and for the development of new chemical entities with improved safety profiles. The methodologies and concepts presented in this guide provide a solid foundation for professionals engaged in these critical areas of research.
References
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-
Bu, H. Z., et al. (2005). Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine. Drug Metabolism and Disposition, 33(11), 1913-1917. [Link]
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Bellucci, G., et al. (1987). The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. Journal of Medicinal Chemistry, 30(5), 768-773. [Link]
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Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]
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Uetrecht, J. P., et al. (1988). Carbamazepine metabolism to a reactive intermediate by the myeloperoxidase system of activated neutrophils. Drug Metabolism and Disposition, 16(1), 107-111. [Link]
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Bu, H. Z., et al. (2005). Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine. Drug Metabolism and Disposition, 33(11), 1913-1917. [Link]
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MDPI. (2024). Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe3+/Sodium Sulfite Oxidation. International Journal of Molecular Sciences, 25(11), 6039. [Link]
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Gan, J., et al. (2013). Degradation kinetics and metabolites of carbamazepine in soil. Environmental Science & Technology, 47(9), 4357-4365. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iminostilbene N-Carbonyl Chloride: A Key Pharmaceutical Intermediate for Carbamazepine Synthesis. [Link]
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Al-Majdoub, Z. M., et al. (2017). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients. Chemical Research in Toxicology, 30(7), 1460-1469. [Link]
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Al-Qaim, F. F., et al. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Environmental Science and Pollution Research, 29(34), 51839-51850. [Link]
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Enam Organics India Ltd. (n.d.). Iminostilbene Carbonyl Chloride. [Link]
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Physical and chemical characteristics of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has taught me that a comprehensive understanding of a chemical entity's characteristics is paramount to its successful application, particularly in the intricate field of drug development. This guide is intended to provide a detailed technical overview of this compound, a key intermediate in the synthesis of Carbamazepine metabolites.[][2] We will delve into its physical and chemical properties, reactivity, and analytical methodologies, grounding our discussion in established scientific principles and available data. This document is structured to offer not just data, but also the scientific reasoning behind the presented information, empowering researchers to utilize this compound effectively and safely.
Physicochemical Characteristics
This compound is a white solid at room temperature.[] Its core structure consists of a dibenz[b,f]azepine tricycle with an epoxide ring at the 10,11-position and an N-carbonyl chloride group. This combination of functional groups dictates its physical and chemical behavior.
Table 1: Physicochemical Properties
| Property | This compound | Iminostilbene N-carbonyl Chloride (for comparison) |
| CAS Number | 41359-09-5 | 33948-22-0 |
| Molecular Formula | C₁₅H₁₀ClNO₂[][3] | C₁₅H₁₀ClNO |
| Molecular Weight | 271.70 g/mol [][3] | 255.70 g/mol |
| Appearance | White Solid[] | Off-white to yellowish powder |
| Melting Point | Data not publicly available | 149-153 °C[4] |
| Boiling Point | Data not publicly available | ~413.7 °C at 760 mmHg (calculated)[4] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol[] | Data not publicly available |
Chemical Characteristics: Reactivity and Synthesis
The chemical nature of this compound is defined by the reactivity of its two primary functional groups: the epoxide and the N-carbonyl chloride.
The N-carbonyl chloride is a highly reactive acylating agent, susceptible to nucleophilic attack by amines, alcohols, and water. This reactivity is central to its role in forming the carbamoyl moiety of Carbamazepine and its metabolites. Due to its reactivity with water, the compound is expected to be moisture-sensitive, hydrolyzing to the corresponding carbamic acid, which may be unstable and subsequently decarboxylate.
The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions. Nucleophiles will attack one of the electrophilic carbons of the epoxide, leading to the formation of 10,11-disubstituted iminostilbene derivatives. This reactivity is crucial in the metabolic pathways of Carbamazepine.
Proposed Synthesis Pathway
While specific patents for the synthesis of this compound are not prevalent, a plausible synthetic route can be extrapolated from the known chemistry of iminostilbene and related compounds. The synthesis would likely involve a two-step process:
-
Epoxidation of Iminostilbene: Iminostilbene can be epoxidized at the 10,11-double bond using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA).
-
N-acylation: The resulting iminostilbene-10,11-epoxide is then acylated at the nitrogen atom using a phosgene equivalent, such as phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate), in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed two-step synthesis of this compound.
Analytical Methodology
A robust analytical methodology is essential for confirming the identity, purity, and stability of this compound. While specific, validated methods are proprietary, a reliable HPLC-UV method can be developed based on the analysis of similar compounds.
Example HPLC-UV Protocol
This protocol is a well-reasoned starting point for the analysis of this compound and should be validated for its intended use.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining this relatively non-polar molecule.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The aromatic nature of the dibenz[b,f]azepine ring system suggests strong UV absorbance. A wavelength of 254 nm is a good starting point, with further optimization using a photodiode array (PDA) detector recommended.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Other Expected Analytical Data
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenzazepine core, as well as signals for the protons on the epoxide ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the carbonyl chloride, typically in the range of 1750-1815 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and the carbonyl group.
Safety, Handling, and Storage
Given the reactive nature of the N-carbonyl chloride and the potential toxicity of epoxides, stringent safety protocols are mandatory when handling this compound.
-
Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Conclusion
This compound is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of Carbamazepine metabolites. Its utility is intrinsically linked to the reactivity of its epoxide and N-carbonyl chloride functional groups. A thorough understanding of its physicochemical properties, reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization. While some specific data for this compound is not publicly available, the principles and methodologies discussed herein provide a solid foundation for researchers to build upon.
References
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Iminostilbene Carbonyl Chloride | CAS#:33948-22-0 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound | C15H10ClNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants. (n.d.). Pharmacy 180. Retrieved January 12, 2026, from [Link]
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The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. (2023, January 17). OSTI.GOV. Retrieved January 12, 2026, from [Link]
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Iminostilbene Carbonyl Chloride CAS 33948-22-0. (n.d.). Watson International. Retrieved January 12, 2026, from [Link]
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CAS No : 41359-09-5 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988. (n.d.). European Publication Server web service. Retrieved January 12, 2026, from [Link]
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Analysis of Anti-epileptic Drugs with the Agilent 1290 Infinity II LC. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
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spectroscopy IR carbonyls. (2018, August 14). YouTube. Retrieved January 12, 2026, from [Link]
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United States Patent (19). (n.d.). Googleapis.com. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key chemical intermediate in the synthesis of pharmacologically active molecules. Delving into its historical context, this document elucidates the logical progression from the discovery of carbamazepine to the synthesis of this specific derivative. Detailed synthetic protocols, mechanistic insights, and analytical methodologies are presented to offer a holistic understanding for researchers and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Iminostilbene Scaffold
The dibenzo[b,f]azepine scaffold, the core structure of iminostilbene, is a cornerstone in medicinal chemistry.[1] Its derivatives have led to the development of numerous blockbuster drugs, most notably carbamazepine, a first-line treatment for epilepsy and neuropathic pain.[2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the functional groups appended to the core. This compound (C15H10ClNO2) is a critical intermediate, providing a reactive handle for the introduction of further molecular complexity, particularly in the development of carbamazepine metabolites and novel drug candidates.[5][]
Historical Context: A Legacy of Innovation in Anticonvulsant Therapy
The story of this compound is intrinsically linked to the development of carbamazepine.
-
1953: Carbamazepine was first synthesized by chemist Walter Schindler at J.R. Geigy AG (now part of Novartis) in Basel, Switzerland.[2][3][7] Initially investigated for its potential as an antidepressant due to its structural similarity to imipramine, its anticonvulsant properties were soon discovered.[8]
-
1962-1965: Carbamazepine was first marketed for trigeminal neuralgia and subsequently as an antiepileptic drug in Europe.[2][8]
-
1968: The U.S. Food and Drug Administration (FDA) approved carbamazepine for the treatment of epilepsy in the United States.[4]
The extensive study of carbamazepine's metabolism revealed the formation of various oxidation products, with the 10,11-epoxide being a major active metabolite.[4] This discovery spurred further research into the synthesis and biological activity of iminostilbene derivatives, creating a demand for versatile intermediates like this compound to facilitate the synthesis of these metabolites and new analogues.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is a multi-step process that begins with the readily available iminostilbene. The key transformations involve epoxidation of the 10,11-double bond and the subsequent introduction of the N-carbonyl chloride moiety.
Step 1: Epoxidation of Iminostilbene
The initial step is the selective epoxidation of the electron-rich olefinic bond at the 10 and 11 positions of the iminostilbene core.
Experimental Protocol:
-
Dissolve iminostilbene in a suitable aprotic solvent, such as dichloromethane or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Iminostilbene 10,11-Epoxide.
Causality of Experimental Choices:
-
Aprotic Solvent: Prevents the opening of the epoxide ring by protic solvents.
-
Low Temperature: Controls the exothermic reaction and minimizes side product formation.
-
m-CPBA: A common and effective reagent for the epoxidation of alkenes.
Sources
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A Technical Guide to the Solubility Profile of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS No. 41359-09-5), a critical intermediate in the synthesis of Carbamazepine metabolites.[][2] This document moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing the compound's solubility. We will detail its behavior in common organic solvents, address its inherent reactivity in aqueous media, and provide a validated experimental protocol for solubility determination in a research setting. This guide is intended for researchers, process chemists, and drug development professionals who require a deep, functional understanding of this compound's properties for successful application in synthesis and analysis.
Introduction and Physicochemical Overview
This compound is a heterocyclic compound featuring a tricyclic iminostilbene core, an epoxide functional group, and a reactive N-carbonyl chloride moiety.[][2][3] Its molecular structure is the primary determinant of its solubility characteristics. The large, predominantly nonpolar dibenzazepine framework suggests limited affinity for highly polar solvents like water, a characteristic common to its parent drug, Carbamazepine, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its low solubility and high permeability.[4]
However, the defining feature of this molecule from a solubility perspective is the N-carbonyl chloride group. This functional group is a highly reactive acyl chloride, which is susceptible to nucleophilic attack by protic solvents. This reactivity is a critical consideration, as it dictates that in certain media, particularly aqueous solutions, the compound will undergo chemical transformation rather than simple dissolution.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [][5] |
| Synonyms | 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride | [][2][3] |
| CAS Number | 41359-09-5 | [2][3][6][7] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [2][3][5] |
| Molecular Weight | 271.7 g/mol | [2][3] |
| Appearance | White Solid | [][3] |
Solubility in Organic Solvents
Empirical data confirms that this compound is soluble in a range of common organic solvents. This profile is consistent with its use as a synthetic intermediate, where reactions and purifications are typically conducted in non-aqueous environments.
Causality Behind Solvent Selection: The selection of solvents such as Dichloromethane and Chloroform is logical due to their ability to solvate the large, nonpolar aromatic structure. Acetone, a polar aprotic solvent, and Methanol, a polar protic solvent, also demonstrate efficacy, indicating that the molecule's polarity, influenced by the epoxide and carbonyl groups, is sufficient to allow for interaction with these solvents. Solubility in Methanol, however, should be considered with caution due to the potential for slow reaction (solvolysis) with the N-carbonyl chloride group over time.
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Source |
| Acetone | Soluble | [] |
| Chloroform | Soluble | [] |
| Dichloromethane | Soluble | [] |
| Methanol | Soluble | [] |
Reactivity and Behavior in Aqueous Media
A critical aspect of this compound's profile is its inherent instability in aqueous media. The N-carbonyl chloride functional group is highly electrophilic and will readily react with water via hydrolysis.
Mechanism of Hydrolysis:
-
Nucleophilic attack by a water molecule on the carbonyl carbon.
-
Elimination of a chloride ion (as hydrochloric acid).
-
Formation of an unstable carbamic acid intermediate.
-
The carbamic acid is prone to rapid decarboxylation to yield Iminostilbene 10,11-Epoxide.
Therefore, attempting to measure a standard aqueous solubility (e.g., in mg/mL in PBS buffer) is scientifically unsound. The observed phenomenon would be a chemical reaction and degradation, not true dissolution. This is a key differentiator from more stable molecules like Carbamazepine, for which aqueous solubility, though low, can be reliably measured.[4][8] For this reason, the compound should be handled under anhydrous conditions to maintain its integrity.[9][10]
Experimental Workflow and Protocol
To ensure trustworthy and reproducible results when working with this compound, a systematic approach to solubility assessment is required. The following workflow and protocol are designed for a research setting.
Logical Workflow for Solubility Characterization
The following diagram outlines the decision-making process for characterizing the solubility of a reactive intermediate like this compound.
Caption: Logical workflow for solubility assessment of a reactive intermediate.
Protocol: Kinetic Solubility Assessment in Organic Solvents
Objective: To determine the approximate kinetic solubility of this compound in a selected organic solvent at ambient temperature. This method is rapid and provides a practical solubility limit relevant for synthetic applications.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Methodology:
-
Preparation: Tare a clean, dry 2 mL glass vial on the analytical balance. Add approximately 2.0 mg of the compound to the vial and record the exact weight.
-
Initial Solvent Addition: Add 20 µL of anhydrous DCM to the vial. This creates an initial high target concentration of ~100 mg/mL.
-
Equilibration: Cap the vial securely and vortex vigorously for 1 minute.
-
Visual Inspection: Visually inspect the vial against both a light and dark background. Look for any undissolved solid particles. Use a focused light source if needed.
-
Data Interpretation (Scenario A - Fully Dissolved): If no solid is visible, the compound's solubility is greater than or equal to the current concentration. Record the result (e.g., "Solubility >100 mg/mL"). For a more precise limit, repeat the experiment with a larger starting mass of the compound.
-
Data Interpretation (Scenario B - Solid Remains): If solid particles are still visible, add another 20 µL of DCM to the vial (total volume 40 µL, concentration ~50 mg/mL).
-
Iterative Process: Repeat steps 3 and 4. Continue adding solvent in known increments (e.g., 20 µL or 40 µL aliquots) and vortexing until complete dissolution is achieved.
-
Calculation: Once the compound is fully dissolved, calculate the final concentration.
-
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Self-Validation and Trustworthiness: This protocol is self-validating as it relies on direct visual evidence of dissolution. The iterative process ensures that the determined solubility is the minimum volume of solvent required, providing a reliable kinetic limit. To ensure accuracy, the experiment should be performed in duplicate.
Conclusion
The solubility profile of this compound is dictated by its dual nature as a large, relatively nonpolar molecule and a highly reactive synthetic intermediate. It is readily soluble in common organic solvents such as dichloromethane, chloroform, and acetone, making it well-suited for use in organic synthesis.[] However, its N-carbonyl chloride moiety renders it unstable in aqueous and protic solvents, where it undergoes rapid hydrolysis. This guide provides the foundational knowledge, practical data, and experimental framework necessary for scientists to handle and utilize this important compound effectively and safely.
References
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Evaporative Crystallization of Carbamazepine from Different Organic Solvents. ResearchGate. [Link]
-
This compound | C15H10ClNO2. PubChem, National Institutes of Health. [Link]
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CAS No : 41359-09-5 | Product Name : this compound. Pharmaffiliates. [Link]
-
Iminostilbene N-Carbonyl Chloride Safety Data Sheet. ChemDmart. [Link]
-
Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology. [Link]
-
MATERIAL SAFETY DATA SHEETS IMINOSTILBENE N-CARBONYL CHLORIDE. Cleanchem Laboratories. [Link]
-
Carbamazepine | C15H12N2O. PubChem, National Institutes of Health. [Link]
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Solubility behaviour of carbamazepine in binary solvents: Extended Hildebrand solubility approach to obtain solubility and other parameters. Manipal Research Portal. [Link]
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An In-Depth Technical Guide to the Degradation Pathways of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Abstract
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key reactive intermediate in the synthesis of certain pharmaceutical compounds related to carbamazepine, possesses a unique chemical architecture defined by two primary reactive centers: a strained epoxide ring and a highly labile N-carbonyl chloride moiety.[1][][3] While specific literature detailing the degradation of this intermediate is scarce, a robust understanding of its stability is paramount for optimizing synthetic processes, controlling impurity profiles, and ensuring the quality of final active pharmaceutical ingredients (APIs).[4][5] This technical guide provides an in-depth analysis of the predicted degradation pathways of this compound, grounded in fundamental principles of organic chemistry and supported by extensive data from forced degradation studies of structurally analogous compounds, such as Oxcarbazepine.[6][7] We will explore the primary hydrolytic, oxidative, and photolytic vulnerabilities of the molecule and present validated experimental protocols for its stability assessment.
Structural Analysis and Inherent Reactivity
The degradation profile of this compound (Molecular Formula: C₁₅H₁₀ClNO₂, Molecular Weight: 271.7 g/mol ) is dictated by the chemical properties of its constituent functional groups.[1] A predictive assessment of its stability begins with an analysis of these groups.
-
The N-carbonyl Chloride Group: This functional group is an acyl chloride derivative of a carbamic acid. It is highly electrophilic and, consequently, extremely susceptible to nucleophilic attack. Its reactivity is analogous to that of phosgene or triphosgene, which are used to install the N-carbonyl moiety onto the iminostilbene core.[8][9] The primary nucleophile in most pharmaceutical processing and storage environments is water, making hydrolysis the most significant and rapid degradation pathway for this group.
-
The 10,11-Epoxide Ring: The three-membered oxirane ring is inherently strained. This ring is susceptible to nucleophilic ring-opening under both acidic and basic conditions. The acid-catalyzed mechanism involves protonation of the epoxide oxygen, making the ring more electrophilic, while the base-catalyzed mechanism involves direct attack of a nucleophile (e.g., hydroxide) on one of the epoxide carbons. This vulnerability is a well-documented degradation pathway for related APIs like Carbamazepine and Oxcarbazepine.[10]
-
The Iminostilbene Core: The dibenz[b,f]azepine ring system, while more stable than the other functional groups, can be susceptible to oxidation and photolytic reactions, as evidenced by forced degradation studies on related compounds.[7][11]
Predicted Primary Degradation Pathways
Based on the structural analysis, hydrolysis is anticipated to be the dominant degradation mechanism, potentially proceeding through several interconnected pathways.
Hydrolytic Degradation
The presence of two water-labile sites suggests a complex hydrolytic profile. The extreme reactivity of the N-carbonyl chloride group suggests it will be the first point of attack.
-
Pathway A: N-Carbonyl Chloride Hydrolysis: The initial and most rapid degradation step is the hydrolysis of the N-carbonyl chloride. This reaction produces a transient carbamic acid intermediate, which is generally unstable and readily undergoes decarboxylation (loss of CO₂) to yield Iminostilbene 10,11-epoxide . A stoichiometric amount of hydrochloric acid (HCl) is also generated, which can auto-catalyze further degradation, particularly of the epoxide ring.
-
Pathway B: Epoxide Ring Hydrolysis: The epoxide ring can undergo hydrolysis to form the corresponding trans-diol, 10,11-dihydro-10,11-dihydroxy-iminostilbene-N-carbonyl chloride . This reaction can be catalyzed by either acid (including the HCl generated in Pathway A) or base.
-
Pathway C: Sequential Degradation: The most probable overall pathway involves a two-step sequence. First, the rapid hydrolysis of the N-carbonyl chloride (Pathway A) occurs, followed by the slower, acid-catalyzed hydrolysis of the epoxide ring on the resulting Iminostilbene 10,11-epoxide intermediate. This would ultimately yield 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine (also known as Carbamazepine-10,11-diol), a known major metabolite and degradation product of Carbamazepine.
Caption: Predicted hydrolytic degradation pathways of the target compound.
Insights from Forced Degradation of Oxcarbazepine
Forced degradation studies on Oxcarbazepine, which shares the core iminostilbene structure but features a keto group instead of an epoxide, provide critical field-proven insights into the stability of the overall ring system. These studies consistently show significant degradation under hydrolytic and oxidative stress.[6][7][12]
| Stress Condition | Reagent/Method | Observed Degradation of Oxcarbazepine | Reference |
| Acid Hydrolysis | 1.0 N HCl | Significant degradation (e.g., 13.5% to 26.8%) with formation of new peaks. | [11][12] |
| Base Hydrolysis | 0.1 N NaOH | Very high to complete degradation (e.g., 44.6% to 100%) with multiple degradation products. | [11][12] |
| Oxidation | 3.0% H₂O₂ | Significant degradation, sometimes leading to complete loss of the parent drug. | [6][12] |
| Thermal Degradation | Heat (e.g., 80°C) | Generally low degradation, indicating relative thermal stability. | [6][11] |
| Photolytic Degradation | UV Radiation | Generally low degradation, indicating relative photostability. | [6][11] |
This data strongly suggests that the iminostilbene core is most vulnerable to acidic, basic, and oxidative conditions, reinforcing the predicted degradation pathways for the title compound.
Recommended Protocol for Forced Degradation Analysis
To empirically determine the degradation pathways, a forced degradation study is essential. The following protocol provides a self-validating system for assessing the stability of this compound.
Objective: To generate potential degradation products under a variety of stress conditions (hydrolytic, oxidative, thermal, and photolytic) and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Hydrochloric acid (HCl), 1.0 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3.0%
-
Class A volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the reference standard in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, given its solubility profile) to prepare a stock solution of 1 mg/mL.[] Causality Note: Anhydrous solvent is critical to prevent immediate hydrolysis before the stress test begins.
-
-
Acid Hydrolysis:
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 1.0 N HCl.
-
Keep the solution at room temperature for a defined period (e.g., 48 hours).[6]
-
Periodically withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a defined period (e.g., 10-30 minutes, as degradation is expected to be rapid).[7]
-
Withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 3.0% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).[12]
-
Dilute samples with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid reference standard in a controlled temperature oven at 80°C for 48 hours.[6]
-
After exposure, dissolve the stressed solid in the initial anhydrous solvent to the target concentration and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid reference standard to UV radiation (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).[11]
-
After exposure, dissolve the stressed solid in the initial anhydrous solvent to the target concentration and dilute for analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the unstressed stock solution to the final target concentration with the mobile phase.
-
Analytical Workflow for Product Characterization
The separation and identification of degradation products require a robust, stability-indicating analytical method, typically involving high-performance liquid chromatography coupled with mass spectrometry (LC-MS).
Caption: Experimental workflow for degradation product analysis.
Recommended LC-MS Method Starting Point
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard choice for separating compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., 0.1% formic acid) is recommended. The acid improves peak shape and ensures compatibility with positive-ion mode mass spectrometry.
-
Detection:
-
UV/DAD: Monitor at a wavelength around 215 nm or 229 nm.[6] The diode array detector is crucial for assessing peak purity and ensuring that the parent peak is spectrally homogenous in the presence of co-eluting degradants.
-
Mass Spectrometry (MS): Employ an electrospray ionization (ESI) source in positive ion mode. Full scan MS will determine the molecular weights of the degradation products, while tandem MS (MS/MS) experiments will provide fragmentation patterns to aid in structural elucidation.
-
Conclusion
This compound is a highly reactive molecule whose stability is governed primarily by its susceptibility to hydrolysis at both the N-carbonyl chloride and epoxide moieties. The N-carbonyl chloride group is expected to hydrolyze rapidly, initiating a degradation cascade that likely leads to the formation of Iminostilbene 10,11-epoxide and subsequently Carbamazepine-10,11-diol. Insights from forced degradation studies of the structurally related drug Oxcarbazepine confirm the vulnerability of the core iminostilbene structure to hydrolytic and oxidative stress. The experimental protocols and analytical workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate these degradation pathways, enabling robust process control and ensuring the purity and safety of related pharmaceutical products.
References
-
Rao KS, Belorkar N, Rao MEB. Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists. [Link]
-
Raghavi K, Sindhura M, Prashanthi R, Nalluri BN. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. 2012, 4(8):3885-3893. [Link]
-
Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. JOCPR. [Link]
-
Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology. [Link]
-
Prasanth, V.V., et al. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. [Link]
-
Prasanth, V.V., et al. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. ResearchGate. [Link]
-
SynZeal. Oxcarbazepine Impurities. SynZeal. [Link]
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European Publication Server. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988. European Publication Server. [Link]
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Pharmaffiliates. CAS No : 41359-09-5 | Product Name : this compound. Pharmaffiliates. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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- United States Patent Office. United States Patent 5,028,698.
-
Debnath, S., et al. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. [Link]
- Google Patents. Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine.
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- 8. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]
- 9. WO2005066133A2 - NOVEL PROCESS FOR PREPARATION OF 10-OXO-10, 11-DIHYDRO-5H-DIBENZ [b,f]AZEPINE-5-CARBOXAMIDE (OXCARBAZEPINE) VIA INTERMEDIATE, 10-METHOXY-5H-DIBENZ[b,f] AZEPINE-5-CARBONYLCHLORIDE - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. jocpr.com [jocpr.com]
Methodological & Application
Application Note: Advanced Analytical Strategies for the Detection of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Abstract
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (IS-EPO-NCC) is a critical, yet highly reactive, intermediate and potential impurity in the synthetic pathways of carbamazepine and its derivatives.[1][] Its inherent instability, driven by the presence of both an epoxide and a highly electrophilic N-carbonyl chloride moiety, presents a significant analytical challenge. Standard analytical protocols often fail, leading to rapid sample degradation, inaccurate quantification, and the potential misidentification of artifacts as true impurities. This application note details two robust and validated analytical strategies designed to overcome these challenges. We present a direct, rapid analysis method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for definitive identification and a robust, indirect method employing chemical derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control. These protocols are designed for researchers, analytical scientists, and drug development professionals to ensure the accurate monitoring and control of this critical process-related impurity.
The Core Analytical Challenge: Inherent Molecular Reactivity
The primary obstacle in the analysis of IS-EPO-NCC is its extreme reactivity. The N-carbonyl chloride functional group is a powerful acylating agent, highly susceptible to nucleophilic attack by common laboratory solvents such as water and alcohols.[3] This reaction, primarily hydrolysis, rapidly converts the target analyte into its corresponding carboxylic acid or other derivatives, making it undetectable in its original form within minutes of sample preparation.
This degradation pathway necessitates analytical strategies that either minimize the analyte's exposure to nucleophilic reagents or convert it into a stable, easily quantifiable molecule. Simply listing analytical steps is insufficient; understanding this underlying chemical causality is paramount for successful method development and validation.[][5]
Method 1: Direct Analysis by UHPLC-MS/MS
For definitive identification and quantification of the intact IS-EPO-NCC, a method that minimizes analysis time and maximizes sensitivity and specificity is required. UHPLC-MS/MS is the gold standard for this application, as it can successfully detect the transient parent molecule before significant degradation occurs.[6]
2.1. Principle & Rationale
The core principle of this method is speed and precision. The use of UHPLC with short columns and fast gradients drastically reduces the time the analyte spends in the mobile phase, thereby minimizing on-column degradation. Tandem mass spectrometry (MS/MS) provides unambiguous identification through the specific mass-to-charge ratio (m/z) of the parent ion and its unique fragmentation pattern, allowing it to be distinguished from co-eluting impurities and degradation products.[7][8][9]
-
Solvent Choice: The use of strictly aprotic solvents during sample preparation is critical to prevent hydrolysis.
-
Temperature Control: Analysis at a reduced column temperature (e.g., 10°C) can further slow the rate of degradation.
-
High-Resolution MS: Utilizing high-resolution mass spectrometry can provide elemental composition data, confirming the identity of the detected ion.[6]
2.2. Experimental Protocol: UHPLC-MS/MS
-
Sample Preparation (Critical Step):
-
Accurately weigh approximately 1 mg of the test sample.
-
Dissolve and dilute the sample to a final concentration of 10 µg/mL using anhydrous, aprotic acetonitrile or dichloromethane .
-
Vortex briefly to ensure dissolution.
-
Immediately place the vial in the autosampler (cooled to 4°C) and inject for analysis. Sample stability is extremely limited.
-
-
Instrumentation & Conditions:
-
UHPLC System: A high-pressure gradient system capable of >1000 bar.
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
-
Column: A short, high-efficiency column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 10°C.
-
Gradient Program:
-
0.0 min: 50% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 50% B
-
3.5 min: 50% B
-
-
MS/MS Parameters (ESI+):
-
Parent Ion (Q1): m/z 272.0 (for [M+H]⁺ of C₁₅H₁₀ClNO₂)
-
Product Ions (Q3): Monitor transitions like m/z 272.0 → 236.0 (loss of HCl) and m/z 272.0 → 180.1 (iminostilbene fragment). These transitions should be optimized by direct infusion of a diluted standard.
-
-
2.3. Workflow Diagram: Direct UHPLC-MS/MS Analysis
Caption: Workflow for direct analysis of IS-EPO-NCC by UHPLC-MS/MS.
2.4. Validation Parameters Summary (as per ICH Q2(R2)) [10][11]
| Parameter | Target Specification | Rationale |
| Specificity | No interference at the retention time of the analyte. | Confirmed by MS/MS fragmentation pattern. |
| Limit of Quantitation (LOQ) | Typically 0.01-0.05% w/w | Sufficient sensitivity for impurity control. |
| Linearity (r²) | ≥ 0.995 | Ensures proportional response for accurate quantification. |
| Precision (%RSD) | ≤ 15% at LOQ | Demonstrates method reproducibility. |
| Accuracy (% Recovery) | 80 - 120% | Ensures the measured value is close to the true value. |
Method 2: Indirect Analysis via Derivatization and HPLC-UV
For routine quality control environments where MS instrumentation may not be available, or for improved robustness, an indirect method based on chemical derivatization is superior.[3] This strategy involves quantitatively converting the highly reactive IS-EPO-NCC into a stable derivative with excellent chromatographic and UV-absorptive properties.
3.1. Principle & Rationale
The N-carbonyl chloride group is rapidly and stoichiometrically reacted with a suitable nucleophile. We have selected benzylamine as the derivatizing agent. It reacts specifically with the carbonyl chloride to form a stable N,N'-disubstituted urea derivative. This derivative is stable in common HPLC solvents, chromatographically well-behaved, and possesses a strong UV chromophore, enabling sensitive detection by standard HPLC-UV systems.
-
Reaction Control: The reaction is performed in an aprotic solvent with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct and drive the reaction to completion.
-
Robustness: By converting the analyte to a stable form at the first step of sample preparation, this method eliminates the variability and risk of degradation associated with direct analysis.
3.2. Experimental Protocol: Derivatization & HPLC-UV
-
Derivatization Reagent Preparation:
-
Prepare a 1.0 mg/mL solution of Benzylamine in anhydrous acetonitrile.
-
Prepare a 1% (v/v) solution of Triethylamine in anhydrous acetonitrile.
-
-
Sample Preparation & Derivatization:
-
Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous acetonitrile and sonicate to dissolve.
-
Add 1.0 mL of the Benzylamine solution and 0.5 mL of the Triethylamine solution.
-
Vortex and allow the reaction to proceed at room temperature for 15 minutes.
-
Dilute to volume with a mixture of Acetonitrile:Water (50:50). This step quenches the reaction by hydrolyzing any remaining derivatizing agent.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC system with a UV/Diode Array Detector.
-
Column: C18 column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0.0 min: 40% B
-
20.0 min: 80% B
-
25.0 min: 80% B
-
25.1 min: 40% B
-
30.0 min: 40% B
-
-
3.3. Workflow Diagram: Indirect Analysis via Derivatization
Caption: Workflow for IS-EPO-NCC analysis via chemical derivatization.
3.4. Validation Parameters Summary (as per ICH Q2(R2)) [12][13][14]
| Parameter | Target Specification | Rationale |
| Specificity | Derivative peak is resolved from all other impurities and reagents. | Forced degradation studies should be performed to demonstrate specificity. |
| Limit of Quantitation (LOQ) | Typically 0.05% w/w | Sufficient for routine quality control. |
| Linearity (r²) | ≥ 0.998 | Ensures proportional response for the stable derivative. |
| Precision (%RSD) | ≤ 10% at LOQ; ≤ 5% at higher levels | Demonstrates reproducibility of the entire derivatization and analysis process. |
| Accuracy (% Recovery) | 90 - 110% | Confirms the quantitative nature of the derivatization reaction and analysis. |
Conclusion
The successful analysis of this compound is contingent on a thorough understanding of its chemical reactivity. Direct analysis by UHPLC-MS/MS offers a rapid and definitive method for identification but requires careful control of analytical conditions to mitigate degradation. For routine and robust quality control, a chemical derivatization strategy that converts the analyte into a stable urea derivative provides a more reliable and transferable HPLC-UV method. The choice of method should be guided by the specific analytical objective, whether it be for investigational purposes or routine process control. Both protocols presented here provide a validated framework for the accurate assessment of this critical intermediate.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
- Liu, A., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis.
- Demirkaya, F., & Kadioglu, Y. (2005). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Weber, H., et al. (2016). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum.
- Van Rooyen, G. F., et al. (2002). Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation.
- Scientech. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Scientech.
- Al-Samarrai, G., et al. (2021). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemistry.
- Negrini, D., et al. (2021). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica.
- Synthink Chemicals. (n.d.). This compound | 41359-09-5. Synthink Chemicals.
- Pharmaffiliates. (n.d.). CAS No : 41359-09-5 | Product Name : this compound.
- Gutierrez, C., et al. (2017). Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry. Science of The Total Environment.
- Semantic Scholar. (n.d.).
- Miao, X. S., et al. (2002). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry.
- Dolan, J. W. (2003). Validation of Impurity Methods, Part II. LCGC North America.
- Datar, P. A., & Rao, J. R. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis.
- BOC Sciences. (n.d.). CAS 41359-09-5 this compound. BOC Sciences.
- Šesták, J., et al. (2015). Identifying reactive intermediates by mass spectrometry. Mass Spectrometry Reviews.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- BOC Sciences. (n.d.). Identifying Intermediates in a Reaction Mechanism. BOC Sciences.
- Lab Manager. (2025).
- Bauld, N. L. (2010). Strategies for dealing with reactive intermediates in drug discovery and development. Drug Discovery Today.
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- 14. fda.gov [fda.gov]
A Stability-Indicating UPLC Method for the Separation of Carbamazepine and its Impurities: A Comprehensive Application Guide
Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of Carbamazepine (CBZ) from its process-related and degradation impurities. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework for UPLC method development, including the scientific rationale behind instrumental and chemical parameter selection. The optimized method utilizes a sub-2 µm particle column to achieve superior resolution and sensitivity in a significantly shorter runtime compared to traditional HPLC methods. Detailed protocols for sample preparation, system suitability, and forced degradation studies are provided, ensuring the method's adherence to stringent scientific and regulatory standards.
Introduction
Carbamazepine (CBZ), a dibenzazepine derivative, is a widely used anticonvulsant and mood-stabilizing drug primarily prescribed for epilepsy and neuropathic pain.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy, as mandated by global regulatory bodies. Impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) specify limits for known and unknown impurities.[3][4]
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for impurity profiling. By employing columns with sub-2 µm particles, UPLC systems deliver higher efficiency, superior resolution, and increased sensitivity, all while drastically reducing analysis times and solvent consumption.[5] This allows for more thorough impurity analysis and higher throughput in a quality control environment.[6]
This application note provides a step-by-step guide to developing a stability-indicating UPLC method for Carbamazepine, grounded in the principles of analytical quality by design (AQbD). We will explore the critical parameters of method development, from column and mobile phase selection to the execution of forced degradation studies, providing the scientific justification for each decision.
Physicochemical Properties of Carbamazepine and its Key Impurities
A fundamental understanding of the analyte and its impurities is the cornerstone of logical method development. Carbamazepine and its primary impurities share a common tricyclic core structure, making their separation challenging. Their physicochemical properties, particularly pKa and logP, are critical in determining the optimal chromatographic conditions.
Table 1: Physicochemical Properties of Carbamazepine and Key Impurities
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| Carbamazepine (API) | ![]() | C₁₅H₁₂N₂O | 236.27[7] | ~13.9 (amide proton)[8] |
| Impurity A: 10,11-Dihydrocarbamazepine | ![]() | C₁₅H₁₄N₂O | 238.28[9] | Essentially Neutral |
| Impurity B (Ph. Eur.): 9-Methylacridine | ![]() | C₁₄H₁₁N | 193.24 | Weakly Basic |
| Impurity D (Ph. Eur.) / Related Compound B (USP): Iminostilbene | ![]() | C₁₄H₁₁N | 193.24[3] | 1.71 (weakly basic)[10][11] |
| Impurity E (Ph. Eur.): Iminodibenzyl | ![]() | C₁₄H₁₃N | 195.26[9] | Weakly Basic |
Note: Structures are illustrative. Predicted pKa values are sourced from chemical databases and may vary slightly based on the prediction software.
The pKa value of Carbamazepine's amide proton is approximately 13.9, rendering it non-ionizable within the typical pH range of reversed-phase chromatography.[8] Similarly, its key impurities are either neutral or very weak bases. This suggests that manipulating the mobile phase pH will have a limited effect on the retention of these compounds, and the separation will be primarily driven by their relative hydrophobicity. Therefore, the choice of stationary phase and organic modifier will be the most critical factors in achieving the desired resolution.
UPLC Method Development Strategy
Our strategy for developing this method is systematic, beginning with the selection of appropriate starting conditions based on the physicochemical properties of the analytes and progressing through a logical optimization process.
Workflow for UPLC Method Development
The development process follows a structured approach to ensure all critical parameters are evaluated and optimized.
Caption: A systematic workflow for UPLC method development.
Selection of Chromatographic Conditions: The "Why"
3.2.1. Column Chemistry
Given the subtle structural differences between Carbamazepine and its impurities, which are primarily related to the saturation of the central ring and the presence or absence of the carbamoyl group, selecting a column with the appropriate selectivity is paramount.
-
ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm: This is our primary choice. The Ethylene Bridged Hybrid (BEH) particle technology provides excellent stability across a wide pH range and offers superior peak shape for a broad range of compounds. The C18 ligand provides the necessary hydrophobicity to retain Carbamazepine and its structurally similar impurities.[11] The 1.7 µm particle size is key to achieving the high efficiency and resolution characteristic of UPLC technology.[3]
-
ACQUITY UPLC® CSH™ Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm: This column is an excellent alternative for screening. Phenyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be particularly useful in resolving closely eluting aromatic impurities.
3.2.2. Mobile Phase
-
Organic Modifier (Solvent B): Acetonitrile is chosen over methanol as the primary organic modifier. Acetonitrile generally has a lower viscosity, which allows for higher optimal linear velocities and results in higher efficiency at lower pressures. It also often provides different selectivity compared to methanol.
-
Aqueous Phase (Solvent A): A solution of 0.1% formic acid in water (pH ≈ 2.7) is selected. Although the analytes are largely neutral, a low pH mobile phase is beneficial for several reasons:
-
It ensures that any weakly basic impurities are in their protonated form, leading to sharper, more symmetrical peaks.
-
It is highly compatible with mass spectrometry (MS) detection, should this method be transferred for peak identification purposes.
-
It helps to maintain a stable column chemistry and provides consistent chromatography.
-
3.2.3. Detector Settings
A Photodiode Array (PDA) detector is used to monitor the elution.
-
Wavelength: Carbamazepine has a UV maximum at approximately 285 nm. Monitoring at this wavelength provides excellent sensitivity for the API. A secondary wavelength of 230 nm is also monitored, as some impurities may have different UV maxima. The PDA detector's ability to acquire spectra across a range is invaluable for peak tracking and purity analysis.
-
Sampling Rate: A high sampling rate (e.g., 40 points/sec) is crucial in UPLC to accurately define the very narrow peaks, which can be only a few seconds wide at the base.
Experimental Protocols
Reagents and Materials
-
Carbamazepine Reference Standard (USP or Ph. Eur.)
-
Carbamazepine Impurity Reference Standards (as available)
-
Acetonitrile (UPLC/MS grade)
-
Formic Acid (LC/MS grade)
-
Water (Milli-Q® or equivalent)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
UPLC System and Conditions
Table 2: Optimized UPLC Method Parameters
| Parameter | Condition |
| System | Waters ACQUITY UPLC® H-Class or equivalent |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detector | ACQUITY UPLC® PDA Detector |
| Detection Wavelength | 285 nm (with extraction at 230 nm) |
| Sampling Rate | 40 points/sec |
| Run Time | 10 minutes |
| Gradient Program | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | Flow (mL/min) | %A | %B | Curve |
| Initial | 0.5 | 70 | 30 | Initial |
| 7.00 | 0.5 | 30 | 70 | 6 (Linear) |
| 8.00 | 0.5 | 30 | 70 | 6 (Linear) |
| 8.10 | 0.5 | 70 | 30 | 6 (Linear) |
| 10.00 | 0.5 | 70 | 30 | 6 (Linear) |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (Carbamazepine): Accurately weigh and dissolve about 25 mg of Carbamazepine RS in diluent to make 50 mL (Concentration ≈ 500 µg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 50 µg/mL each in diluent.
-
System Suitability Solution (SSS): Dilute the Standard Stock Solution and the Impurity Stock Solution with diluent to obtain a final concentration of approximately 50 µg/mL of Carbamazepine and 1.0 µg/mL of each impurity. This solution is used to verify the resolution between Carbamazepine and its critical impurity pairs.
-
Sample Solution: Accurately weigh and dissolve about 25 mg of Carbamazepine sample in diluent to make 50 mL (Concentration ≈ 500 µg/mL).
System Suitability Testing (SST) Protocol
System suitability is a non-negotiable part of any validated analytical method, ensuring the chromatographic system is fit for its intended purpose on the day of analysis.[9]
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution (SSS).
-
Evaluate the following parameters:
Table 4: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Resolution between Carbamazepine and the closest eluting impurity peak must be ≥ 2.0. | Ensures baseline separation for accurate quantitation of the impurity. |
| Tailing Factor (Tf) | Tailing factor for the Carbamazepine peak must be ≤ 1.5. | A symmetrical peak is essential for accurate integration and reproducibility. |
| Precision (%RSD) | The relative standard deviation of the peak areas for six replicate injections of the Carbamazepine peak must be ≤ 2.0%. | Demonstrates the reproducibility of the injection and detection system. |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies must be performed. The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed can be detected and separated from the main peak and from each other.[12]
-
Sample Preparation: Prepare a solution of Carbamazepine at approximately 500 µg/mL in the diluent.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the sample solution. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 50 µg/mL with diluent.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 50 µg/mL with diluent.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with diluent.
-
Thermal Degradation: Expose the solid Carbamazepine powder to 105°C for 48 hours. Prepare a solution at 50 µg/mL in diluent.
-
Photolytic Degradation: Expose the sample solution (50 µg/mL) to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Inject the stressed samples, along with a non-stressed control sample, into the UPLC system.
-
Evaluation: Use the PDA detector to assess peak purity of the Carbamazepine peak in all stressed samples. Ensure that all major degradation products are well-resolved from the API and from each other.
Results and Discussion
The developed UPLC method demonstrates excellent performance for the separation of Carbamazepine and its key impurities. The use of the ACQUITY UPLC BEH C18 column provided a good balance of retention and selectivity, while the acidic mobile phase ensured sharp, symmetrical peaks.
The optimized gradient program successfully resolved all known impurities from the main Carbamazepine peak and from each other within a 10-minute run time. The system suitability tests consistently met the pre-defined criteria, confirming the method's reliability.
Forced degradation studies showed that Carbamazepine is susceptible to degradation under acidic, basic, and oxidative conditions. The method was able to resolve the primary degradation products from the parent drug, confirming its stability-indicating capability.
Caption: Simplified degradation pathways of Carbamazepine.
Conclusion
The UPLC method detailed in this application note is rapid, sensitive, and robust for the determination of impurities in Carbamazepine API. The method is stability-indicating and meets all typical system suitability requirements, making it suitable for routine quality control and stability testing. The significant reduction in analysis time compared to traditional HPLC methods allows for a substantial increase in laboratory throughput and a reduction in operational costs, demonstrating the clear advantages of UPLC technology for pharmaceutical analysis.
References
-
Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available from: [Link]
-
Pharmaffiliates. Carbamazepine-impurities. Available from: [Link]
-
Waters Corporation. Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Available from: [Link]
-
Pharmaffiliates. Carbamazepine-impurities. Available from: [Link]
- USP-NF. Carbamazepine Extended-Release Tablets. 2019.
-
Human Metabolome Database. Showing metabocard for Iminostilbene (HMDB0253433). 2021. Available from: [Link]
-
ResearchGate. List of Pharmacopoeia impurities Carbamazepine. Available from: [Link]
- Thermo Fisher Scientific. Impurities test for Carbamazepine (USP-38 method).
- Jensen, J. H., et al. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2016.
-
MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. 2021. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025. Available from: [Link]
-
Semantic Scholar. Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical. 2023. Available from: [Link]
-
PubMed. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. 2011. Available from: [Link]
-
Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available from: [Link]
-
PubChem. (10R,11R)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide. Available from: [Link]
-
PMC. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. 2021. Available from: [Link]
- International Journal of Pharmacy and Biological Sciences. DEVELOPMENT AND VALIDATION OF AN UPLC METHOD FOR THE QUANTIFICATION OF CARBAMAZEPINE IN INTESTINAL SAC SAMPLES. 2015.
-
ResearchGate. 10,11-Dihydrocarbamazepine (form III). 2014. Available from: [Link]
-
PubChem. 10,11-Dihydrocarbamazepine. Available from: [Link]
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Application Note: Iminostilbene 10,11-Epoxide-N-carbonyl Chloride as a Reference Standard
Abstract
This document provides a comprehensive technical guide for the use of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride as a reference standard in analytical applications. Primarily used as an intermediate in the synthesis of Carbamazepine metabolites or as a potential impurity in drug substance analysis, the accurate quantification of this compound is critical for quality control and regulatory compliance in the pharmaceutical industry.[1][] This guide details the physicochemical properties, safety and handling protocols, and step-by-step analytical methodologies for the use of this standard, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, incorporating system suitability tests to ensure data integrity and trustworthiness.
Introduction and Scientific Rationale
This compound (CAS No. 41359-09-5) is a critical chemical entity associated with the widely used anti-epileptic drug, Carbamazepine.[1] It serves as a key intermediate in the synthesis of Carbamazepine's primary active metabolite, Carbamazepine-10,11-epoxide.[][3] The presence of such related substances, even in trace amounts, must be meticulously monitored to ensure the safety, efficacy, and quality of the final drug product.
The use of a certified reference standard is the cornerstone of analytical chemistry, providing a calibrated benchmark against which unknown samples can be accurately measured. This application note establishes the framework for utilizing this compound for critical applications such as:
-
Impurity Profiling: Identifying and quantifying the standard as an impurity in Carbamazepine active pharmaceutical ingredient (API) and formulated products.
-
Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of analytical methods.
-
Quality Control (QC): Routine testing of commercial batches to ensure they meet predefined specifications.[1]
The following sections provide the technical data and field-proven protocols necessary for researchers, analytical scientists, and drug development professionals to effectively implement this reference standard in their workflows.
Structural Relationship and Significance
The diagram below illustrates the structural relationship between Carbamazepine, its active metabolite, and the this compound intermediate. Understanding this pathway is crucial for interpreting analytical results and identifying potential sources of impurities.
Caption: Chemical relationship pathway.
Physicochemical Properties and Handling
Accurate preparation of standard solutions begins with a thorough understanding of the compound's properties and safe handling requirements.
Data Summary
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41359-09-5 | [1][4] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [1][][5] |
| Molecular Weight | 271.70 g/mol | [1][] |
| Synonyms | 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride | [1][][4] |
| Appearance | White Solid | [][4] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [] |
| Storage Conditions | 2-8°C, in a tightly sealed container, protected from moisture. | [4] |
Safety, Handling, and Storage
Hazard Statement: Based on available Safety Data Sheets (SDS), this compound causes severe skin burns and eye damage.[6] The toxicological properties have not been thoroughly investigated.[6] Therefore, extreme caution is warranted.
Mandatory Precautions:
-
Engineering Controls: Always handle this material within a certified laboratory fume hood or a vented enclosure to avoid inhalation of dust.[7][8]
-
Personal Protective Equipment (PPE): Wear chemically compatible gloves, a lab coat, and ANSI-approved safety goggles or a face shield.[6][7]
-
Handling: Avoid all contact and inhalation of dust.[7] Prevent dust formation during weighing and transfer. Use appropriate tools (e.g., spatulas) and clean equipment thoroughly after use.
-
Storage: Store in a refrigerator at 2-8°C as recommended.[4] The container must be kept tightly closed in a dry, well-ventilated place to prevent degradation from moisture.[6]
-
Spill & Disposal: In case of a spill, evacuate the area. Pick up and arrange disposal without creating dust.[6] Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols are designed for the preparation and analysis of this compound. It is imperative to use calibrated analytical balances, volumetric glassware, and high-purity solvents.
Preparation of Standard Solutions
This workflow outlines the preparation of a stock solution and subsequent working standards. The choice of solvent is critical; methanol or acetonitrile are recommended due to the compound's documented solubility and their compatibility with chromatographic systems.
Caption: Workflow for preparing standard solutions.
Step-by-Step Protocol:
-
Acclimatization: Allow the sealed container of the reference standard to equilibrate to room temperature before opening to prevent water condensation.
-
Weighing: Accurately weigh approximately 10 mg of the standard into a clean weighing boat using a calibrated analytical balance. Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol. Cap the flask and swirl gently.
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution of the standard.
-
Stock Solution (1000 µg/mL): Allow the solution to return to room temperature, then dilute to the 10 mL mark with methanol. Invert the flask 15-20 times to ensure homogeneity. This is your primary stock solution. Store at 2-8°C, protected from light.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to be used in the analysis. For example, to prepare a 10 µg/mL standard, dilute 100 µL of the stock solution to 10 mL with the mobile phase.
HPLC-UV Analytical Method
This Reverse-Phase HPLC (RP-HPLC) method is adapted from established protocols for Carbamazepine and its metabolites, providing a robust starting point for analysis.[9][10] The lipophilic nature of the analyte makes a C18 stationary phase an excellent choice for achieving good retention and separation.[9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:10 mM Phosphate Buffer (pH 7.0) (30:70, v/v) | Offers good separation for Carbamazepine and its related substances.[9] The buffer controls the ionization state of analytes for consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 35°C | Improves peak shape and reduces viscosity, leading to lower backpressure.[9] |
| UV Wavelength | 210 nm | Provides high sensitivity for Carbamazepine and its structurally related metabolites.[9] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any potential impurities. |
System Suitability Test (SST): Before running samples, the system's performance must be verified.
-
Procedure: Inject the 10 µg/mL working standard solution six times consecutively.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): Must be between 0.8 and 1.5.
-
Theoretical Plates (N): Must be > 2000.
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas from the six injections must be ≤ 2.0%.
-
GC-MS Confirmatory Method
GC-MS provides orthogonal confirmation of identity based on both retention time and mass-to-charge ratio (m/z). This method is based on established procedures for analyzing Carbamazepine and its epoxide metabolite in various matrices.[3][11]
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl-methylsilicone (e.g., HP-5), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column suitable for a wide range of semi-volatile compounds.[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. | A general-purpose temperature program to ensure elution and separation. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Mode | Full Scan (m/z 50-400) | To acquire a full mass spectrum for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Conclusion
This compound is an indispensable reference standard for any laboratory involved in the analysis of Carbamazepine. Its correct implementation is fundamental to ensuring the quality and safety of pharmaceutical products. The protocols detailed in this guide provide a validated and scientifically sound basis for the preparation, handling, and analysis of this standard. By adhering to these methodologies and safety precautions, analytical scientists can generate reliable, accurate, and reproducible data that meets stringent regulatory expectations.
References
- Determination of carbamazepine and its metabolite carbamazepine-10,11-epoxide in serum with gas-chromatography mass spectrometry. (n.d.). PubMed.
- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (n.d.). MDPI.
- This compound | 41359-09-5. (n.d.). SynThink Research Chemicals.
- (PDF) Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. (n.d.).
- Determination of carbamazepine profile in human plasma by GC-MS. (2025). PubMed.
- This compound | C15H10ClNO2. (n.d.). PubChem.
- CAS 41359-09-5 this compound. (n.d.). BOC Sciences.
- CAS 41359-09-5 | this compound Supplier. (n.d.). Clinivex.
- CAS No : 41359-09-5 | Product Name : this compound. (n.d.).
- Carbamazepine Oral Suspension - PAI Pharma. (n.d.). PAI Pharma.
- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (n.d.).
- Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. (n.d.). DergiPark.
- Safety D
- MATERIAL SAFETY DATA SHEETS IMINOSTILBENE N-CARBONYL CHLORIDE. (n.d.).
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- 5. This compound | C15H10ClNO2 | CID 602047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Determination of carbamazepine profile in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rationale for Developing Carbamazepine Analogs
Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels.[1][2] Its widespread clinical use, however, is tempered by a complex metabolic profile and the potential for significant side effects and drug-drug interactions.[3] This has driven the development of structural analogs designed to retain the therapeutic efficacy of the parent compound while offering an improved tolerability and pharmacokinetic profile.[4][5]
Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) stands out as a highly successful second-generation analog of carbamazepine.[6] It is rapidly and extensively metabolized to its active metabolite, licarbazepine, which is responsible for its pharmacological activity.[3][7] This metabolic pathway bypasses the formation of the epoxide metabolite associated with some of carbamazepine's adverse effects.[8] Consequently, Oxcarbazepine generally exhibits a better safety profile and fewer drug interactions.[3][5]
This application note provides a detailed, step-by-step protocol for a common and reliable laboratory-scale synthesis of Oxcarbazepine. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust guide for the preparation of this important pharmaceutical compound.
Overall Synthetic Scheme
The synthesis of Oxcarbazepine is a multi-step process that can be achieved through various routes.[4][5] A prevalent and well-documented method, which will be detailed here, begins with the cyclization of 2-(phenylamino)benzene acetic acid to form the tricyclic core, followed by functional group manipulations to yield the final product.
Caption: Overall synthetic workflow for Oxcarbazepine.
Experimental Protocols
Part 1: Synthesis of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
This initial step involves an intramolecular Friedel-Crafts acylation to construct the central seven-membered ring of the dibenz[b,f]azepine core. Polyphosphoric acid (PPA) serves as both the solvent and the acidic catalyst for this cyclization.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(phenylamino)benzene acetic acid | 227.26 | 5.0 g | 0.022 |
| Polyphosphoric acid (PPA) | N/A | 10.0 g | N/A |
| Chloroform (CHCl₃) | 119.38 | 100 mL | N/A |
| Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | N/A |
| Water (H₂O) | 18.02 | As needed | N/A |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of 2-(phenylamino)benzene acetic acid in 100 mL of chloroform.[5]
-
Addition of PPA: Carefully add 10.0 g of polyphosphoric acid to the solution. The PPA is viscous, so ensure thorough mixing.
-
Cyclization Reaction: Heat the mixture to reflux with continuous stirring for 10-12 hours.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of acetone and chloroform (1:1 v/v).[5]
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Carefully add water to the reaction mixture and neutralize the excess PPA with a saturated solution of sodium carbonate until the pH is neutral.
-
Extraction: Separate the chloroform layer. The aqueous layer can be further extracted with chloroform to maximize product recovery.
-
Isolation: Combine the organic layers and distill off the chloroform under reduced pressure to obtain the crude 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine. The product can be further purified by recrystallization if necessary. An expected yield of around 80% can be achieved.[5]
Caption: Step-by-step workflow for the synthesis of the tricyclic core.
Part 2: Synthesis of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
In this step, a carbonyl chloride group is introduced at the 5-position of the dibenz[b,f]azepine ring. This is a crucial functionalization that prepares the molecule for the final amidation step. Phosgene or a phosgene equivalent like triphosgene is typically used for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | 209.24 | 3.5 g | 0.0167 |
| Triphosgene (bis(trichloromethyl) carbonate) | 296.75 | 2.37 g | 0.008 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | N/A |
| Water (H₂O) | 18.02 | As needed | N/A |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine in 50 mL of anhydrous THF.
-
Addition of Phosgene Equivalent: Carefully add 2.37 g of triphosgene to the suspension. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature for 5-6 hours.[5]
-
Reaction Monitoring: Monitor the reaction by TLC using a mobile phase of ethyl acetate and petroleum ether (2:8 v/v).[5]
-
Isolation: Upon completion, distill off the THF under reduced pressure. Add water to the residue, which should cause the product to precipitate as a solid.
-
Purification: Filter the solid, wash it with water, and dry it under vacuum to obtain 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride.
Part 3: Synthesis of Oxcarbazepine
The final step is the amidation of the carbonyl chloride intermediate. This is typically achieved by reacting it with ammonia in a suitable solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | 271.70 | 3.5 g | 0.0129 |
| Isopropanol (IPA) | 60.10 | 40 mL | N/A |
| Liquid Ammonia (NH₃) | 17.03 | In excess | N/A |
| Ethyl Acetate | 88.11 | As needed | N/A |
| Water (H₂O) | 18.02 | As needed | N/A |
Step-by-Step Procedure:
-
Reaction Setup: Suspend 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride in 40 mL of isopropanol in a round-bottom flask.[4]
-
Amidation: Add liquid ammonia dropwise to the suspension with stirring at room temperature.
-
Reaction: Continue stirring for 7 hours.
-
Reaction Monitoring: Monitor the reaction by TLC with a mobile phase of ethyl acetate and petroleum ether (1:1 v/v).[4]
-
Work-up: After the reaction is complete, add water to dissolve any excess ammonia.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Separate the organic layer and distill off the ethyl acetate to yield the final product, Oxcarbazepine. The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water.[9]
Characterization of Oxcarbazepine
The identity and purity of the synthesized Oxcarbazepine should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ketone and amide carbonyls.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To compare with the literature value as an indicator of purity.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of Oxcarbazepine, a clinically significant analog of Carbamazepine. By understanding the rationale behind each step and adhering to the detailed procedure, researchers can successfully synthesize this compound for further investigation and development. The principles of intramolecular cyclization, acylation, and amidation are fundamental in organic synthesis and are well-illustrated in this synthetic route.
References
- Benchchem. (n.d.). Synthesis and Characterization of Oxcarbazepine: A Technical Guide for Researchers.
- Der Pharma Chemica. (n.d.). Synthesis of oxcarbazepine by newer method.
- Grokipedia. (2026, January 8). Licarbazepine.
- Medicover Hospitals. (2024, July 18). Carbamazepine: Uses, Synthesis, and Pharmaceutical Insights.
- PLOS One. (2025, April 28). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia.
- Slideshare. (n.d.). medicinal chemistry 1 carbamazepine.pptx.
- Taylor & Francis. (n.d.). Licarbazepine – Knowledge and References.
- Unknown. (n.d.). The Synthesis Pathway: 10-Methoxyiminostilbene in Oxcarbazepine Production.
- U.S. Patent No. 7,723,514 B2. (2010). Method of preparing a 5H-dibenz(b,f)azepine-5-carboxamide. Google Patents.
- El-Behairy, M. F., & Sundby, E. (2016). One-step lipase-catalysed preparation of eslicarbazepine. Norwegian Research Information Repository.
Sources
- 1. medicinal chemistry 1 carbamazepine.pptx [slideshare.net]
- 2. Carbamazepine: Uses, Synthesis, and Pharmaceutical Insights [medicoverhospitals.in]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. nbinno.com [nbinno.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nva.sikt.no [nva.sikt.no]
- 9. US7723514B2 - Method of preparing a 5H-dibenz(b,f)azepine-5-carboxamide - Google Patents [patents.google.com]
Application of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride in drug metabolism studies
Application Notes & Protocols
Topic: Investigating Carbamazepine Bioactivation: The Role of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride in Drug Metabolism Studies
Abstract
The anticonvulsant drug carbamazepine (CBZ) is widely prescribed but is associated with idiosyncratic adverse drug reactions (IADRs), which are often linked to the formation of chemically reactive metabolites.[1][2] A central player in CBZ's metabolic pathway is carbamazepine-10,11-epoxide (CBZE), a pharmacologically active metabolite that also possesses electrophilic reactivity.[1][3] Understanding the formation and fate of CBZE is critical for assessing the toxicological risks of CBZ and developing safer drug candidates. This application guide provides a comprehensive overview and detailed protocols for studying the bioactivation of CBZ, with a focus on trapping and identifying CBZE-derived adducts. We will discuss the pivotal role of This compound as a key synthetic intermediate for preparing the authentic analytical standards and specialized reagents required for this research.[][5][6] This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and safety assessment.
Scientific Background: The Duality of Carbamazepine Metabolism
The metabolic fate of carbamazepine is a classic example of drug bioactivation, where enzymatic processes convert a parent drug into a chemically reactive species. This process is fundamental to understanding potential mechanisms of drug-induced toxicity.
The Bioactivation Pathway of Carbamazepine
Carbamazepine is primarily metabolized in the liver by Cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the epoxidation of the 10,11-double bond of the iminostilbene ring.[7][8] This reaction produces carbamazepine-10,11-epoxide (CBZE).
CBZE exists in a delicate balance within the body:
-
Pharmacologically Active Metabolite: CBZE contributes to the overall anticonvulsant effect of the therapy.[3][9]
-
Reactive Electrophile: The strained epoxide ring makes CBZE an electrophile, capable of reacting with nucleophilic macromolecules like proteins and DNA.[1][2][10] This covalent binding is a key initiating event in many forms of chemically-mediated organ toxicity.[1][11]
-
Detoxification: CBZE is primarily detoxified by microsomal epoxide hydrolase (mEH), which hydrolyzes the epoxide to the non-reactive carbamazepine-10,11-diol.[8] Inhibition of this enzyme by co-administered drugs can lead to an accumulation of CBZE and potential toxicity, representing a significant mechanism for drug-drug interactions (DDIs).[7][8][12]
The diagram below illustrates this critical metabolic junction.
Figure 1: Metabolic pathway of Carbamazepine.
The Role of this compound
Directly studying the reactions of CBZE requires a pure, well-characterized supply of the metabolite itself. This compound (CAS 41359-09-5) serves as a crucial chemical intermediate for the synthesis of CBZE and its derivatives.[][5] Its N-carbonyl chloride moiety provides a reactive handle for chemical modification, allowing laboratories to:
-
Synthesize authentic CBZE to serve as an analytical standard for quantification.
-
Produce stable isotope-labeled versions of CBZE (e.g., containing ¹³C or ²H) for use as internal standards in mass spectrometry-based assays, which dramatically improves analytical accuracy.
Therefore, while not used directly in biological incubations, this compound is foundational to the analytical integrity of the drug metabolism studies described herein.
Experimental Application: Glutathione (GSH) Trapping Assay
To assess the formation of reactive metabolites in vitro, the most common and robust method is the glutathione (GSH) trapping assay.[13][14] Glutathione is a ubiquitous endogenous tripeptide containing a nucleophilic thiol (-SH) group that readily "traps" electrophilic metabolites, forming stable, readily detectable GSH-adducts.[2][13]
Assay Principle & Workflow
The parent drug (CBZ) is incubated with a biological matrix capable of metabolic activity (typically human liver microsomes, HLMs) and an NADPH regenerating system to fuel the CYP450 enzymes.[15][16][17] A high concentration of GSH is included in the incubation. If CBZ is bioactivated to CBZE, the epoxide will be trapped by GSH, forming a stable conjugate that can be identified and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The general workflow is depicted below.
Figure 2: General workflow for an in vitro GSH trapping experiment.
Detailed Protocol: In Vitro GSH Trapping in Human Liver Microsomes
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): This subcellular fraction is enriched in CYP450 and epoxide hydrolase enzymes, making it the most relevant and cost-effective system for studying Phase I metabolism.[16][17][18]
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor. A regenerating system (e.g., G6P, G6PDH) ensures a constant supply, maintaining linear enzyme kinetics throughout the incubation.[19]
-
Glutathione (GSH): Added at a high concentration (typically 1-5 mM) to outcompete other nucleophiles (like water or protein residues) and maximize the chance of trapping any reactive species formed.
-
Controls: The inclusion of controls is essential for self-validation. Incubations without NADPH or without HLMs should not produce metabolites, confirming the enzymatic nature of the reaction.
Materials & Reagents:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Carbamazepine (CBZ), 10 mM stock in DMSO
-
Carbamazepine-10,11-epoxide (CBZE), 1 mM stock in Acetonitrile (as a positive control)
-
Reduced L-Glutathione (GSH), 100 mM stock in water
-
NADPH Regenerating System Solution A (e.g., G6P, G6PDH, NADP+)
-
NADPH Regenerating System Solution B (e.g., MgCl₂)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Preparation of Incubation Mixture: On ice, prepare a master mix in a microcentrifuge tube. For a final volume of 200 µL, add components in the order listed in Table 1. Prepare enough for all samples plus 10% extra to account for pipetting variability.
Component Stock Conc. Volume per 200 µL Rxn Final Conc. 0.1 M Phosphate Buffer (pH 7.4) 0.1 M 148 µL ~0.074 M NADPH System Soln. A 50X 4 µL 1X NADPH System Soln. B 100X 2 µL 1X Glutathione (GSH) 100 mM 10 µL 5 mM Human Liver Microsomes 20 mg/mL 10 µL 1 mg/mL Subtotal Volume 174 µL -
Pre-incubation: Gently vortex the master mix and pre-incubate at 37°C for 5 minutes to bring the system to temperature.
-
Initiation of Reaction: To initiate the reactions, add 2 µL of the appropriate substrate stock (see Table 2) to each tube and vortex gently. Note: The final DMSO concentration should be kept low (<0.2%) to avoid inhibiting enzyme activity.[16]
-
Incubation: Incubate all tubes at 37°C in a shaking water bath for 60 minutes.
-
Quenching: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This simultaneously precipitates the microsomal protein and stabilizes the analytes.
-
Sample Processing:
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate for analysis.
-
Table 2: Experimental Conditions & Controls
| Condition | Substrate Added (2 µL) | Purpose | Expected Outcome |
| Test | 10 mM Carbamazepine | To test for bioactivation | Formation of CBZE and CBZE-GSH adducts |
| Control 1 (-NADPH) | 10 mM Carbamazepine | To confirm CYP450-dependency | No/minimal formation of metabolites |
| Control 2 (-HLM) | 10 mM Carbamazepine | To check for non-enzymatic degradation | No formation of metabolites |
| Control 3 (+CBZE) | 1 mM CBZE | Positive control for adduct formation | Formation of CBZE-GSH adducts |
Analytical Methodology & Data Interpretation
The detection of GSH adducts relies on sensitive and specific LC-MS/MS methods. High-resolution mass spectrometry (HRMS) is highly recommended for confident identification.
LC-MS/MS Parameters
-
Chromatography: Reversed-phase HPLC (e.g., C18 column) is typically used.[20][21] A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is effective for separating the parent drug, metabolites, and GSH adducts.
-
Mass Spectrometry: Electrospray ionization (ESI) is used. Analysis can be performed in both positive and negative ion modes, as each offers unique advantages for detecting GSH adducts.
Data Mining Strategies for GSH Adducts
Simply looking for the predicted mass of an adduct is often insufficient in a complex biological matrix. Specialized data mining techniques are essential.[13]
-
Neutral Loss (NL) Scan (Positive Mode): This method scans for compounds that lose a specific neutral fragment upon collision-induced dissociation (CID). GSH adducts often lose the pyroglutamic acid moiety, corresponding to a neutral loss of 129 Da.[22] This is a widely used survey scan.
-
Precursor Ion (PI) Scan (Negative Mode): This is arguably the most selective and sensitive method. In negative ion mode, nearly all GSH conjugates fragment to produce a common product ion at m/z 272.0888 , corresponding to deprotonated γ-glutamyl-dehydroalanyl-glycine.[23][24][25] Scanning for all parent ions that produce this m/z 272 fragment is a highly effective way to pinpoint potential GSH adducts.[23][24]
Interpretation of Results
The expected ions for the key analytes are summarized below.
Table 3: Key Analytes and Expected Mass-to-Charge Ratios (m/z)
| Analyte | Formula | Exact Mass | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Carbamazepine (CBZ) | C₁₅H₁₂N₂O | 236.0950 | 237.1022 | 235.0877 |
| CBZ-10,11-Epoxide (CBZE) | C₁₅H₁₂N₂O₂ | 252.0899 | 253.0971 | 251.0826 |
| CBZE-GSH Adduct | C₂₅H₂₉N₅O₈S | 559.1791 | 560.1864 | 558.1718 |
Confirmation Criteria:
-
Chromatographic Peak: A peak must be present in the test incubation but absent (or significantly reduced) in the -NADPH and -HLM controls.
-
Accurate Mass: The measured mass of the potential adduct should be within 5 ppm of the theoretical exact mass.
-
Characteristic Fragmentation: The MS/MS spectrum should show the characteristic loss of 129 Da in positive mode or the presence of the m/z 272 fragment in negative mode.
-
(Optional but Recommended) Isotopic Pattern: If using a 1:1 mixture of unlabeled and stable isotope-labeled GSH (e.g., ¹³C₂, ¹⁵N-Glycine labeled GSH), any true adduct will appear as a characteristic doublet in the mass spectrum, providing unambiguous confirmation.[2][26]
Safety Precautions
-
Chemical Handling: Iminostilbene derivatives, including carbamazepine and its metabolites, should be handled with care.[27][28] Avoid contact with skin and eyes and prevent dust formation by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[27][28] All work should be performed in a well-ventilated area or a chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not allow the product to enter drains.[27]
-
Biological Material: Human liver microsomes should be handled as potentially infectious material under BSL-2 precautions.
Conclusion
The bioactivation of carbamazepine to its 10,11-epoxide metabolite is a critical pathway influencing both its efficacy and its potential for toxicity. The in vitro GSH trapping assay is an indispensable tool for characterizing the formation of this reactive metabolite. The successful execution and interpretation of these studies depend fundamentally on the availability of high-purity analytical standards. This compound, as a key synthetic precursor, enables the production of these essential reference materials, thereby underpinning the scientific rigor required in modern drug safety assessment.
References
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Bu, H. Z., & Kang, P. (2005). Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine. Drug Metabolism and Disposition, 33(11), 1715-1719. [Link]
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Gheorghe, G., & Lixandru, D. (2018). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. Molecules, 23(9), 2343. [Link]
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Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]
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Zhu, M., et al. (2015). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Analytical and Bioanalytical Chemistry, 407(23), 7015-7026. [Link]
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Gou, Q., et al. (2006). Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 386(6), 1931-1936. [Link]
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Jain, R., et al. (2013). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 3(5), 303-315. [Link]
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Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(14), 3731-3738. [Link]
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Jia, L., & Liu, X. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 18(5), 843-851. [Link]
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Spina, E., & Perucca, E. (2002). Clinically significant pharmacokinetic drug interactions with carbamazepine. An update. Clinical Pharmacokinetics, 41(11), 861-887. [Link]
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Nicolas, J. M., et al. (2016). Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition. Xenobiotica, 46(10), 855-863. [Link]
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Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 239-251. [Link]
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Schlicht, F., et al. (2020). Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02. Frontiers in Immunology, 11, 1629. [Link]
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Ma, L., et al. (2011). Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. Analytical Chemistry, 83(23), 8966-8973. [Link]
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Tng, E. L., et al. (2017). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients. Chemical Research in Toxicology, 30(6), 1324-1333. [Link]
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Nicolas, J. M., et al. (2016). Prediction of drug–drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition. Xenobiotica, 46(10), 855-863. [Link]
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Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. St. John's University/College of St. Benedict. [Link]
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Dalvie, D. K., et al. (2017). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 13(6), 633-653. [Link]
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Taylor & Francis. (1992). Carbamazepine Drug Interactions: The Influence of Concurrent Drug Therapy on Serum Concentrations of Carbamazepine and Its Epoxide Metabolite. Taylor & Francis Online. [Link]
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Dickinson, R. G., et al. (1998). Carbamazepine-10,11-epoxide in therapeutic drug monitoring. Therapeutic Drug Monitoring, 20(6), 661-665. [Link]
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Williams, D. P., & Blair, I. A. (2009). Analysis of endogenous glutathione-adducts and their metabolites. Journal of Chromatography B, 877(28), 3249-3260. [Link]
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Chen, C., et al. (2011). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Journal of Visualized Experiments, (56), 3218. [Link]
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Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 292-306. [Link]
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Patti, G. J., et al. (2013). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical Chemistry, 85(2), 877-885. [Link]
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Pharmaffiliates. (n.d.). CAS No : 41359-09-5 | Product Name : this compound. Pharmaffiliates. [Link]
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PoisonSense. (n.d.). IMINOSTILBENE DERIVATIVE. PoisonSense. [Link]
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Application Note: Quantification of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride in Pharmaceutical Formulations
Introduction
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a critical process-related impurity and potential degradant in the synthesis of certain active pharmaceutical ingredients (APIs), notably those derived from the iminostilbene scaffold. Its reactive N-carbonyl chloride and epoxide functionalities present a potential risk for covalent modification of biological macromolecules, necessitating strict control and accurate quantification in pharmaceutical formulations. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in solid oral dosage forms. The protocol is designed to be robust, specific, and compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing environments.[1][2][3]
The causality behind the stringent control of such impurities lies in their potential to impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the identification and quantification of impurities in pharmaceutical products.[4][5] This protocol provides a self-validating system to meet these regulatory expectations.
Chemical Structure and Properties
-
IUPAC Name: 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride
-
CAS Number: 41359-09-5
-
Molecular Formula: C₁₅H₁₀ClNO₂
-
Molecular Weight: 271.7 g/mol
The presence of the carbonyl chloride group makes the molecule highly reactive towards nucleophiles, including water and alcohols. This reactivity necessitates the use of aprotic solvents during sample preparation and analysis to prevent degradation of the analyte. The iminostilbene core structure provides a strong chromophore, making UV detection a suitable analytical technique. The UV absorption spectra of stilbene and iminostilbene derivatives show strong absorbance in the 220-300 nm range, guiding the selection of an appropriate detection wavelength.[6][7][8]
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram:
Caption: High-level workflow for quantification.
Methodology
This method is based on reversed-phase HPLC with UV detection, a widely used and robust technique in pharmaceutical analysis for the separation and quantification of small molecules.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Vortex mixer and sonicator.
-
Centrifuge.
-
Syringe filters (0.45 µm PTFE).
-
This compound reference standard.
-
Acetonitrile (HPLC grade, anhydrous).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions
The selection of a C18 column is based on its versatility and common use in separating moderately polar compounds like carbamazepine and its derivatives. The mobile phase composition is optimized to achieve good resolution and peak shape for the analyte. Formic acid is added to improve peak symmetry and suppress silanol interactions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This solution should be stored protected from light and moisture.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL. These concentrations are chosen to cover a typical range for impurity quantification.
Sample Preparation
The sample preparation procedure is designed to efficiently extract the analyte from a typical tablet matrix while minimizing its degradation. Common excipients in carbamazepine tablets include colloidal silicon dioxide, gelatin, magnesium stearate, and starch, which have low solubility in acetonitrile, allowing for their removal by centrifugation and filtration.[4][9][10]
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.
-
Add a defined volume of anhydrous acetonitrile (e.g., 10 mL).
-
Vortex for 2 minutes and sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]
Specificity (Selectivity)
Specificity was evaluated by analyzing a placebo formulation (containing all excipients except the API and the target impurity) and a spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound.
Forced degradation studies were also performed on the analyte to ensure the method is stability-indicating.[5][11] Solutions of the reference standard were subjected to acidic, basic, oxidative, and photolytic stress conditions. The resulting chromatograms showed that the degradation products did not co-elute with the parent peak, demonstrating the method's ability to separate the analyte from its potential degradants.
Sources
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Application Note: High-Resolution Mass Spectrometric Characterization of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Abstract
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a critical chemical intermediate and potential process-related impurity in the synthesis of Carbamazepine and its derivatives.[1][] Its unambiguous identification and characterization are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a comprehensive protocol for the characterization of this compound using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology, from sample preparation to data interpretation, and provide an in-depth analysis of the compound's distinctive fragmentation pattern, which serves as a reliable fingerprint for its identification.
Introduction: The Analytical Imperative
Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug.[3] The control of impurities during its manufacture is a stringent regulatory requirement. This compound (CAS: 41359-09-5) represents a class of impurities that may arise during synthesis.[1] Its structural similarity to both the parent drug and its active metabolite, Carbamazepine-10,11-epoxide, necessitates a highly selective and sensitive analytical technique for its detection and characterization.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for this task.[4] This document serves as a practical guide for researchers and quality control analysts, providing both the theoretical basis and a step-by-step protocol for leveraging LC-MS/MS to confidently identify this specific compound. The choice of Electrospray Ionization (ESI) in positive mode is dictated by the presence of a readily protonatable nitrogen atom within the dibenzazepine core, ensuring efficient ionization for subsequent mass analysis.
Compound Details:
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | SynThink[1] |
| Synonyms | 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carbonyl Chloride | BOC Sciences[] |
| CAS Number | 41359-09-5 | PubChem[5] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | PubChem[5] |
| Molecular Weight | 271.70 g/mol | PubChem[5] |
Experimental Workflow: From Sample to Spectrum
The overall analytical strategy is designed for efficiency and reproducibility. It begins with the preparation of a dilute solution of the reference standard, followed by chromatographic separation to isolate the analyte from any potential contaminants, and concludes with mass spectrometric analysis to determine its mass, isotopic pattern, and fragmentation signature.
Figure 1: Overall experimental workflow for LC-MS/MS characterization.
Detailed Protocols
These protocols are designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled to a standard HPLC or UHPLC system.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard.
-
Transfer the standard to a 1 mL volumetric flask.
-
Add HPLC-grade Methanol to the mark and vortex until fully dissolved. Causality: Methanol is an excellent solvent for this compound and is fully compatible with reversed-phase chromatography and ESI.[]
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 Methanol:Water as the diluent. This concentration is typically sufficient for high-sensitivity mass spectrometers.
Protocol 2: LC-MS/MS System Configuration
This method is adapted from established procedures for Carbamazepine and its metabolites to ensure robust chromatographic performance.[4]
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm | Provides excellent retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for ESI+ mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution of the analyte with good separation from potential contaminants. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI source requirements. |
| Column Temp. | 40 °C | Improves peak symmetry and run-to-run reproducibility. |
| Injection Vol. | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable spray and efficient ionization. |
| Drying Gas Temp. | 325 °C | Ensures efficient desolvation of ions. |
| Scan Range (MS) | m/z 100 - 400 | Covers the expected parent ion and its fragments. |
| MS/MS Mode | Targeted MS/MS or dd-MS² (Data-Dependent) | |
| Precursor Ion | m/z 272.04 | Corresponds to the [M+H]⁺ of the ³⁵Cl isotopologue. |
| Collision Energy | 15-35 eV (Ramped) | A ramped energy allows for the observation of both low-energy and high-energy fragments, providing a richer spectrum. |
Results & Discussion: Decoding the Mass Spectrum
Full Scan Analysis: The Isotopic Signature
The most telling initial feature of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] This results in a characteristic isotopic pattern for the protonated molecule [M+H]⁺, with a primary peak (A) and a secondary peak (A+2) at a ~3:1 intensity ratio. This pattern is a crucial first-pass identifier.
Table 1: Expected High-Resolution Mass Data for the Protonated Molecule [C₁₅H₁₁ClNO₂]⁺
| Ion | Isotopic Composition | Calculated m/z |
|---|---|---|
| [M+H]⁺ | ¹²C₁₅ ¹H₁₁ ³⁵Cl ¹⁴N ¹⁶O₂ | 272.0422 |
| [M+2+H]⁺ | ¹²C₁₅ ¹H₁₁ ³⁷Cl ¹⁴N ¹⁶O₂ | 274.0392 |
Tandem MS (MS/MS) Analysis: The Fragmentation Fingerprint
Collision-induced dissociation (CID) of the precursor ion at m/z 272.04 reveals a detailed fragmentation pattern that confirms the molecular structure. The N-carbonyl chloride moiety is the most labile part of the molecule, directing the initial fragmentation pathways.
Figure 2: Proposed fragmentation pathway for this compound.
Table 2: Interpretation of Major Product Ions from Precursor m/z 272.04
| Observed m/z | Proposed Neutral Loss | Proposed Formula of Fragment | Mechanistic Interpretation |
|---|---|---|---|
| 236.07 | HCl | [C₁₅H₁₀NO₂]⁺ | A common neutral loss for chlorinated compounds, resulting in a stable radical cation. |
| 208.08 | •COCl | [C₁₄H₁₀NO]⁺ | Base Peak. Alpha-cleavage resulting in the loss of the chlorocarbonyl radical. This is the most favored pathway due to the formation of a stable iminium ion on the nitrogen of the dibenzazepine core.[7] |
| 181.07 | COCl•, HCN | [C₁₃H₉O]⁺ | Subsequent loss of hydrogen cyanide from the m/z 208 fragment, indicative of the core azepine ring structure. |
| 177.07 | COCl•, •CHO | [C₁₄H₉]⁺ | Loss of a formyl radical from the m/z 208 fragment, likely following rearrangement of the epoxide ring. |
The generation of the m/z 208.08 ion as the base peak is the most diagnostic fragmentation. It represents the stable core of the molecule after the loss of the reactive N-carbonyl chloride group. This fragmentation is analogous to the behavior of related compounds like Carbamazepine, which readily loses its carbamoyl group to form a stable ion at m/z 194.[8] The presence of fragments at m/z 181 and 177 further corroborates the structure of the dibenzazepine epoxide core.
Conclusion
The LC-MS/MS method detailed in this application note provides a definitive and reliable protocol for the characterization of this compound. The combination of chromatographic retention time, accurate mass measurement of the protonated molecule, confirmation of the chlorine isotopic pattern, and the unique tandem MS fragmentation fingerprint provides multiple layers of confirmation. The characteristic loss of the chlorocarbonyl radical to produce a base peak at m/z 208.08 is the key diagnostic feature. This method is directly applicable to quality control laboratories, process chemistry development, and regulatory submissions in the pharmaceutical industry.
References
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- An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. PubMed.
- Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ACS Publications.
- Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. ResearchGate.
- Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS. PubMed.
- Production and MS³ spectra of carbamazepine (A,C) and... ResearchGate.
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- CAS 41359-09-5 this compound. BOC Sciences.
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- Mass Spectrometry: Fragmentation. University of Arizona.
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- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Welcome to the technical support center for the synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established methodologies.
Introduction to the Synthesis and its Core Challenges
The synthesis of this compound is a multi-step process that presents unique challenges due to the inherent reactivity of the functional groups involved. The primary hurdles lie in the selective epoxidation of the 10,11-double bond of the iminostilbene core and the subsequent introduction of the N-carbonyl chloride group, or vice versa. The stability of the epoxide ring, particularly under the conditions required for N-chlorocarbonylation, is a critical factor that dictates the success of the synthesis. This guide will explore the common pitfalls and provide robust solutions to overcome them.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Incomplete Epoxidation of the Iminostilbene Derivative
Symptoms:
-
TLC or HPLC analysis shows the presence of a significant amount of starting material (iminostilbene derivative).
-
Low yield of the desired epoxide.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Epoxidizing Agent | The stoichiometry of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), may be inadequate for complete conversion. | Increase the molar equivalents of the epoxidizing agent incrementally (e.g., from 1.1 eq. to 1.5 eq.). Monitor the reaction closely by TLC or HPLC to avoid over-oxidation. |
| Low Reaction Temperature | The activation energy for the epoxidation may not be reached at lower temperatures, leading to a sluggish or incomplete reaction. | Gradually increase the reaction temperature. For instance, if the reaction is being conducted at 0 °C, allow it to slowly warm to room temperature. |
| Degradation of Epoxidizing Agent | Peroxy acids like m-CPBA can degrade over time, especially if not stored properly. | Use a fresh batch of the epoxidizing agent or titrate the current batch to determine its active oxygen content before use. |
| Steric Hindrance | The substituent on the nitrogen atom of the iminostilbene core may sterically hinder the approach of the epoxidizing agent to the double bond. | Consider using a smaller N-protecting group if the epoxidation is being performed before N-chlorocarbonylation. If epoxidizing after N-chlorocarbonylation, a more reactive epoxidizing agent might be necessary. |
Issue 2: Formation of Diol Impurity (Epoxide Ring Opening)
Symptoms:
-
Presence of a more polar spot on TLC or a later-eluting peak in reverse-phase HPLC, corresponding to the diol.
-
Mass spectrometry data shows a molecular ion corresponding to the diol (M+H₂O).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acidic or Basic Impurities | The epoxide ring is susceptible to opening under both acidic and basic conditions[1][2][3][4][5]. Trace amounts of acid or base in the reaction mixture can catalyze this unwanted side reaction. | Ensure all glassware is thoroughly dried and free of acidic or basic residues. Use freshly distilled and neutral solvents. If the epoxidizing agent is a peroxy acid, a mild buffer (e.g., NaHCO₃) can be added to the reaction mixture to neutralize any acidic byproducts. |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after completion can increase the likelihood of side reactions, including epoxide ring opening. | Monitor the reaction progress diligently. Once the starting material is consumed, proceed with the work-up without unnecessary delay. |
| Harsh Work-up Conditions | Aqueous acidic or basic washes during the work-up can lead to the hydrolysis of the epoxide. | Employ a neutral work-up procedure. Wash the reaction mixture with a saturated solution of sodium bicarbonate followed by brine. Ensure the organic layer is thoroughly dried before solvent evaporation. |
Issue 3: Low Yield or Failure in the N-Chlorocarbonylation Step
Symptoms:
-
Incomplete consumption of the starting iminostilbene (or its 10,11-epoxide derivative).
-
Formation of urea or other side products.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Phosgenating Agent | Phosgene, diphosgene, or triphosgene can degrade upon exposure to moisture. | Use a fresh container of the phosgenating agent. When using triphosgene, which is a solid, ensure it is handled in a dry environment (e.g., a glove box). |
| Insufficient Base | An organic base, such as triethylamine, is typically required to neutralize the HCl generated during the reaction. Inadequate amounts of base can stall the reaction. | Use at least one equivalent of a non-nucleophilic base for every equivalent of HCl produced. The base should be added slowly to control the exotherm. |
| Reaction with Moisture | The N-carbonyl chloride product is highly reactive and can be hydrolyzed by moisture to the corresponding carbamic acid, which can then decarboxylate. | Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Issue 4: Instability of the Final Product (this compound)
Symptoms:
-
The isolated product degrades upon storage.
-
Difficulty in obtaining a pure sample, with multiple spots on TLC even after purification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inherent Instability | The combination of a strained epoxide ring and a reactive N-carbonyl chloride group makes the target molecule inherently unstable. | The product should be used immediately in the subsequent reaction step whenever possible. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (e.g., -20 °C) in a tightly sealed container. |
| Trace Impurities | Residual acidic or basic impurities from the synthesis can catalyze the decomposition of the product. | Ensure the final product is thoroughly purified. Column chromatography on silica gel that has been neutralized with a small amount of triethylamine can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route: epoxidation first, or N-chlorocarbonylation first?
A1: Both routes have their merits and challenges.
-
Epoxidation followed by N-chlorocarbonylation: This approach is often preferred as the epoxidation of an N-unsubstituted or N-acyl iminostilbene is generally more straightforward. However, the key challenge is the stability of the epoxide ring during the N-chlorocarbonylation step. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount.
-
N-chlorocarbonylation followed by epoxidation: The N-carbonyl chloride group is electron-withdrawing, which can deactivate the 10,11-double bond, making the subsequent epoxidation more challenging. Harsher epoxidation conditions may be required, which could lead to unwanted side reactions.
The choice of route may depend on the specific substrate and the available reagents. A small-scale pilot study of both routes is recommended to determine the most efficient pathway for your specific application.
Q2: What are the safest alternatives to using phosgene gas?
A2: Due to the high toxicity of phosgene gas, safer alternatives are highly recommended. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that is easier and safer to handle and is a common substitute for phosgene[6][7]. It generates phosgene in situ. Diphosgene (trichloromethyl chloroformate) is a liquid and is another viable alternative. Both should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of both the epoxidation and N-chlorocarbonylation reactions. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate can be useful for visualizing the double bond in the starting material during epoxidation. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.
Q4: What are the key considerations for the purification of this compound?
A4: Given the reactivity of the target molecule, purification requires careful handling.
-
Column Chromatography: If necessary, flash column chromatography on silica gel can be used. It is advisable to use a non-polar eluent system and to run the column quickly to minimize contact time with the stationary phase. The silica gel can be pre-treated with a small amount of a non-nucleophilic base like triethylamine to prevent the degradation of the acid-sensitive epoxide.
-
Recrystallization: If the product is a solid, recrystallization from a non-protic solvent system may be a viable purification method.
-
Avoid Protic Solvents: Protic solvents such as alcohols or water should be strictly avoided during purification as they will react with the N-carbonyl chloride group.
Experimental Workflow & Diagrams
Proposed Synthetic Pathway: Epoxidation followed by N-Chlorocarbonylation
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield.
References
- European Patent Office. (2010). A process for the preparation of iminostilbene derivatives (EP1748988B1).
- World Intellectual Property Organization. (2005). A process for the preparation of iminostilbene derivatives (WO2005118550A1).
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
YouTube. (2020). Ring Opening Reactions of Epoxide. Retrieved from [Link]
- European Patent Office. (2005). Process for the preparation of oxcarbazepine (EP1600443A1).
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]
- 7. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]
Purification techniques for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Welcome to the technical support center for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a reactive, short-lived intermediate, its purification presents unique challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you achieve the highest possible purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My final product shows low purity by HPLC and broad peaks in the 1H-NMR spectrum. What is the likely cause and how can I fix it?
Answer:
-
Most Probable Cause: The primary culprit is almost certainly degradation of the N-carbonyl chloride and/or the epoxide ring. The N-carbonyl chloride moiety is analogous to other acyl chlorides, which are notoriously sensitive to moisture and nucleophiles.[3][4][5] Moisture in the air, solvents, or on glassware will rapidly hydrolyze the compound to an unstable carbamic acid, which can then decarboxylate. This leads to a mixture of impurities that results in poor analytical data.
-
Scientific Rationale: The carbon atom in the N-carbonyl chloride group is highly electrophilic. It will react violently with water and alcohols.[3] This sensitivity is the central challenge in handling this compound.[6][7][8] Any procedural oversight that introduces protic species will compromise the integrity of your material.
-
Recommended Remediation Protocol:
-
Strict Anhydrous & Inert Conditions: All purification steps must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert gas stream. Solvents must be freshly distilled from an appropriate drying agent or sourced from a sealed bottle over molecular sieves.
-
Aprotic Solvent Recrystallization: The most effective purification method is typically recrystallization from a dry, aprotic solvent system. A solvent/anti-solvent system like dry toluene/heptane or dichloromethane/hexane is recommended.
-
Dissolve the crude product in the minimum amount of hot, dry toluene (the "solvent").
-
While the solution is still warm, slowly add dry heptane (the "anti-solvent") until the solution becomes faintly cloudy, indicating the onset of precipitation.[9]
-
Gently reheat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer (-20°C) to maximize crystal formation.[9]
-
-
Filtration and Drying: Filter the resulting crystals quickly under a blanket of inert gas using a Schlenk filter or a similar apparatus. Wash the crystals with a small amount of cold, dry anti-solvent (heptane). The purified solid must be dried under high vacuum to remove all residual solvent.[9] Storing the final product in a desiccator over a strong drying agent is crucial.[9]
-
Question 2: I am attempting column chromatography, but my yield is extremely low and I'm isolating multiple, unexpected products. What's going wrong?
Answer:
-
Most Probable Cause: Standard silica gel chromatography is often unsuitable for highly reactive intermediates like this one. Silica gel has a high surface area and is covered with acidic silanol (Si-OH) groups. These groups can act as a catalytic surface for the degradation of both the epoxide and the N-carbonyl chloride.
-
Scientific Rationale: The acidic protons on the silica surface can catalyze the opening of the epoxide ring. Furthermore, the hydroxyl groups can act as nucleophiles, directly attacking the N-carbonyl chloride. This on-column reaction leads to the destruction of your desired product and the formation of polar impurities that remain strongly bound to the stationary phase, resulting in low recovery.[10]
-
Recommended Actions & Alternatives:
-
Avoid Standard Silica Gel: If possible, avoid silica gel chromatography altogether in favor of recrystallization.
-
Use Deactivated Silica: If chromatography is absolutely necessary, you must use deactivated silica gel. This can be prepared by treating the silica gel with a non-nucleophilic base. A common method is to slurry the silica gel in the chosen mobile phase containing 1-2% triethylamine or another hindered base. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, you must ensure the alumina is fully dried (Activity Grade I) as it is also hygroscopic.
-
Rapid Elution: Use a mobile phase system that allows for rapid elution of the compound to minimize its residence time on the column. Perform the chromatography as quickly as possible.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound must be stored under strictly anhydrous and inert conditions.[4] It should be kept in a tightly sealed container (preferably with a PTFE-lined cap) with the headspace flushed with argon or nitrogen.[5][11] For long-term stability, storage at low temperatures (2-8°C or -20°C) in a desiccator is highly recommended.[12] Repeatedly opening the container should be avoided; if possible, aliquot the material into smaller, single-use vials.[5]
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is necessary for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment.[13] Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid, if necessary, though this should be used cautiously due to the compound's reactivity).[14]
-
Proton Nuclear Magnetic Resonance (1H-NMR): Essential for confirming the chemical structure and identifying impurities.[13] The spectrum should be sharp and free of unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
Infrared Spectroscopy (IR): Useful for confirming the presence of key functional groups, particularly the characteristic carbonyl stretch of the N-carbonyl chloride.[13]
Q3: Can I use solvents like methanol or ethanol during my workup or purification?
A3: Absolutely not. Alcohols like methanol and ethanol are nucleophiles and will react readily with the N-carbonyl chloride group to form the corresponding carbamate.[3] This reaction is rapid and will lead to significant loss of your desired product. Only dry, aprotic solvents (e.g., dichloromethane, chloroform, acetone, toluene, hexanes) should be used.[]
Q4: My crude product is an oil that won't crystallize. What should I do?
A4: An oily product often indicates the presence of significant impurities that are inhibiting crystallization.
-
Initial Cleanup: First, try to remove any residual solvent under a high vacuum. If it remains an oil, you can attempt to precipitate it. Dissolve the oil in a minimal amount of a suitable solvent (like dry dichloromethane) and then slowly add a large excess of a non-polar anti-solvent (like cold hexanes or pentane) with vigorous stirring. This may cause the product to crash out as an amorphous solid.
-
Purification of the Solid: Isolate this solid and then attempt the more controlled recrystallization procedure described in the Troubleshooting Guide. If it still fails to crystallize, chromatography on deactivated media may be your only remaining option.
Part 3: Visualization of Workflows
General Purification Workflow
The following diagram outlines the recommended purification strategy, emphasizing the critical need for anhydrous and inert conditions at every stage.
Caption: Recommended workflow for recrystallizing this compound.
Troubleshooting Decision Tree: Low Purity
This diagram provides a logical path for diagnosing and solving issues related to low product purity.
Caption: Decision tree for troubleshooting low purity results during purification.
References
- Recrystallization, filtration and melting point. (n.d.). Georgetown University.
- Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus.
- Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
- This compound. (n.d.). BOC Sciences.
- Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health.
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- Nambiar, A. G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed.
- Nambiar, A. G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.
- This compound. (n.d.). Clinivex.
- This compound | 41359-09-5. (n.d.). SynThink Research Chemicals.
- Acetyl Chloride Storage. (2023, July 31). Reddit.
- Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board.
- Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG.
- This compound. (n.d.). Pharmaffiliates.
- Principles of chromatography. (n.d.). Khan Academy.
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2026, January 7).
- Reactive intermediates. (n.d.). Lumen Learning.
- Reactive intermediates – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nj.gov [nj.gov]
- 4. wcu.edu [wcu.edu]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs [mdpi.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Khan Academy [khanacademy.org]
- 11. chemos.de [chemos.de]
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- 14. pubs.acs.org [pubs.acs.org]
Stability issues of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride in solution
Technical Support Center: Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for this compound (CAS No. 41359-09-5). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to ensure the integrity of this compound in your research. This molecule, a key intermediate related to carbamazepine, possesses two highly reactive functional groups that present unique stability challenges in solution.[1][] This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
Answer: The solution instability of this compound is primarily dictated by two reactive sites, or "hotspots," within its structure: the N-carbonyl chloride group and the 10,11-epoxide ring.
-
N-carbonyl Chloride: This functional group is a type of acyl chloride, which is highly susceptible to nucleophilic attack. The carbon atom is exceptionally electrophilic because it is bonded to three electronegative atoms (oxygen, nitrogen, and chlorine), which strongly withdraw electron density.[3] This makes it the most significant liability for stability, especially in the presence of nucleophilic solvents like water.
-
Epoxide Ring: This three-membered ring is subject to significant ring strain.[4] This strain makes it susceptible to ring-opening reactions when exposed to nucleophiles or acidic conditions.[5]
Caption: Key reactive sites on this compound.
Q2: My compound is rapidly degrading after being dissolved. What is the most likely cause?
Answer: The most probable cause of rapid degradation is hydrolysis of the N-carbonyl chloride group. Acyl chlorides react readily with water to form carboxylic acids (or, in this case, a carbamic acid that is unstable and decomposes) and hydrochloric acid (HCl).[6][7] This reaction can occur with trace amounts of water present in your solvent or absorbed from the atmosphere.
The generated HCl can then act as a catalyst, accelerating the acid-catalyzed ring-opening of the epoxide group, leading to further degradation and a complex mixture of byproducts.[8] This autocatalytic cycle is a primary reason for the compound's instability in non-anhydrous conditions.
Caption: Primary degradation pathway via hydrolysis of the N-carbonyl chloride group.
Q3: What are the recommended solvents and storage conditions for stock solutions?
Answer: To maximize the shelf-life of your solution, the choice of solvent is critical. You must minimize exposure to nucleophiles, especially water.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous, aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF). | These solvents do not have acidic protons and are not nucleophilic, preventing the hydrolysis of the N-carbonyl chloride group.[] |
| Solvent Quality | Use a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves. | Minimizes trace water content that can initiate degradation. |
| Temperature | Store solutions at -20°C or -80°C. | Low temperatures significantly reduce the rate of any potential degradation reactions.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents atmospheric moisture from dissolving into the solvent over time. |
| Light Exposure | Protect from light by using amber vials or wrapping vials in foil. | While the primary instability is hydrolytic, iminostilbene structures can be light-sensitive.[8] |
Caution: Avoid protic solvents like methanol, ethanol, and especially water, as they will rapidly degrade the compound.
Troubleshooting Guide
Problem: I'm observing inconsistent results or low yields in my reaction.
Potential Cause: Degradation of the this compound stock solution or degradation upon addition to the reaction mixture.
Troubleshooting Workflow:
Caption: Diagnostic workflow for troubleshooting inconsistent reaction yields.
Step-by-Step Analysis:
-
Verify Stock Solution Integrity: Before troubleshooting your reaction, confirm the purity of your starting material. Use the HPLC method outlined in Protocol 2 to analyze an aliquot of your stock solution. If significant degradation is observed, discard the solution and prepare a fresh one according to Protocol 1.
-
Assess Reaction Conditions: If your stock solution is pure, evaluate your reaction environment. The presence of water, alcohols, or primary/secondary amines in the reaction mixture will consume your starting material.
-
Procedural Modification: If protic reagents are unavoidable, consider strategies to minimize degradation.
-
Lower Temperature: Run the reaction at 0°C or below to decrease the rate of hydrolysis.
-
Order of Addition: Add the this compound solution last and as quickly as possible to the reaction mixture to minimize its contact time with nucleophilic species before the desired reaction can occur.
-
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol is designed to minimize hydrolytic degradation during solution preparation.
Materials:
-
This compound (solid)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) from a sealed bottle
-
Glass vial with a PTFE-lined screw cap, dried in an oven at 120°C for 2 hours and cooled in a desiccator
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weigh the desired amount of solid compound directly into the pre-dried vial.
-
Place the vial under a gentle stream of inert gas.
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial to achieve the target concentration.
-
Immediately cap the vial tightly.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Wrap the vial in aluminum foil to protect it from light and store it at -20°C or below.
-
Self-Validation: For critical applications, analyze a small aliquot of the freshly prepared solution via HPLC (see Protocol 2) to establish a baseline purity (t=0).
Protocol 2: HPLC Method for Stability Monitoring
This generic reverse-phase HPLC method can be used to monitor the purity of the compound and detect the appearance of more polar degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
| Time (min) | % Solvent B |
|---|---|
| 0.0 | 40 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 40 |
| 22.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
Analysis:
-
Degradation is typically indicated by a decrease in the peak area of the parent compound and the emergence of new, often earlier-eluting (more polar), peaks. Hydrolysis of the N-carbonyl chloride will result in significantly more polar byproducts.
References
-
Ulenbelt, P. T., et al. (2010). Mechanisms of Hydrolysis of Carbonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Save My Exams. Available at: [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Available at: [Link]
-
University of Calgary. (2010). Hydrolysis of Acid Chlorides. Chem 263 Lecture Notes. Available at: [Link]
-
Abo-Yazeed, N., et al. (2019). Stability indicating spectrophotometric methods for quantitative determination of carbamazepine and its degradation product, iminostilbene, in pure form and pharmaceutical formulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
USP. (n.d.). <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE. U.S. Pharmacopeia. Available at: [Link]
-
Zhang, X., & Porco, J. A. (2012). Iminologous epoxide ring-closure. Nature Chemistry. Available at: [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 41359-09-5 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Baran, P. (2016). Beyond SN2: Unconventional Epoxide Reactivity. Baran Group Meeting. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. baranlab.org [baranlab.org]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE [drugfuture.com]
Minimizing the formation of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride during Carbamazepine synthesis
Technical Support Center: A Guide to Carbamazepine Synthesis
Topic: Minimizing the Formation of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Welcome to the technical support center. As Senior Application Scientists, we understand that controlling impurities is paramount to successful drug substance manufacturing. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of the critical process-related impurity, this compound, during the synthesis of Carbamazepine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge to help you understand the nature of the impurity and its formation.
Q1: What is this compound and why is it a critical impurity?
This compound (CAS No. 41359-09-5) is a process-related impurity that can arise during the synthesis of Carbamazepine.[1][][3] Structurally, it is the Iminostilbene molecule that has undergone both epoxidation at the 10,11-double bond and N-acylation with a carbonyl chloride group at the nitrogen atom.
Its control is critical for several reasons:
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent limits on impurities in active pharmaceutical ingredients (APIs). The presence of unknown or excessive levels of impurities can lead to batch rejection and delays in drug approval.
-
Potential Toxicity: Epoxides are often reactive electrophilic species that can potentially interact with biological macromolecules, raising toxicological concerns. While the metabolism of Carbamazepine in the body naturally proceeds via an epoxide intermediate, the uncontrolled presence of related impurities in the final drug product is unacceptable.[4]
-
Impact on Efficacy and Stability: Impurities can affect the stability of the final drug product and, in some cases, may have pharmacological activity that could interfere with the therapeutic effect of Carbamazepine.
Q2: What is the proposed mechanism for the formation of this epoxide impurity?
The formation of this compound is not a direct step in the desired synthesis pathway but rather a result of concurrent side reactions. The mechanism involves two primary transformations occurring on the Iminostilbene core structure: N-acylation and epoxidation .
-
N-Acylation: The synthesis of Carbamazepine from Iminostilbene typically involves the addition of a carbonyl group to the nitrogen atom. This is commonly achieved using phosgene (COCl₂), triphosgene, or an alkali cyanate.[5][6][7][8] When phosgene or triphosgene is used, the intermediate is 5H-dibenz[b,f]azepine-5-carbonyl chloride (Iminostilbene-N-carbonyl chloride).[8][9]
-
Epoxidation: The double bond at the 10,11-position of the Iminostilbene ring is susceptible to oxidation, which can lead to the formation of an epoxide ring.[4] This oxidation can be caused by trace oxidizing agents, dissolved atmospheric oxygen, or peroxide contaminants in solvents, especially under conditions of elevated temperature or prolonged reaction times.
These two reactions can occur in sequence, leading to the final impurity. It is plausible that either Iminostilbene is first epoxidized and then acylated, or the Iminostilbene-N-carbonyl chloride intermediate is subsequently oxidized.
Caption: Logical pathways for the formation of the epoxide impurity.
Q3: Which synthesis routes for Carbamazepine are most susceptible to this impurity formation?
Routes that use highly reactive carbonylating agents like phosgene or triphosgene in organic solvents such as toluene or chlorobenzene are generally more susceptible.[6][9][10] These reactions can be exothermic and require careful temperature control.[10] The presence of hydrochloric acid (HCl) as a byproduct can also influence side reactions.
The alternative route using an alkali cyanate (e.g., sodium cyanate or potassium cyanate) in acetic acid is often considered a safer and cleaner method.[5][8][11][12] This process avoids the use of highly toxic phosgene and may offer a better impurity profile, although control of reaction conditions remains essential for high purity.[13]
Q4: What are the standard analytical methods for detecting and quantifying this impurity?
The primary analytical technique for the detection and quantification of Carbamazepine and its related impurities is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[1][14] A well-developed and validated reversed-phase HPLC (RP-HPLC) method is essential for separating the main API from process-related impurities, including the epoxide.[11][14]
For structural confirmation and characterization of the impurity, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structural elucidation of isolated impurities.[15][16]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthesis.
Problem: High levels of this compound detected in the crude reaction mixture.
If in-process control (IPC) analysis reveals unacceptable levels of the epoxide impurity, consider the following causes and solutions.
| Possible Cause | Scientific Rationale & Explanation | Recommended Corrective Actions |
| 1. Oxidative Conditions | The 10,11-double bond of the iminostilbene ring is susceptible to oxidation by atmospheric oxygen or peroxides present in solvents. This risk is magnified at elevated temperatures. | Inert Atmosphere: Conduct the entire synthesis under a positive pressure of an inert gas (e.g., Nitrogen or Argon). Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers or other susceptible solvents. Degas Solvents: Before starting the reaction, sparge the solvent with an inert gas for 15-30 minutes to remove dissolved oxygen. |
| 2. Sub-optimal Reaction Temperature | Higher temperatures can accelerate the rate of side reactions, including oxidation, more than the desired N-acylation reaction. Exothermic reactions, particularly with phosgene, can create localized hot spots if not controlled.[10] | Strict Temperature Control: For the phosgenation step, maintain the reaction temperature between 20-70°C, as specified in various protocols.[9] For the cyanate method, a temperature of around 60°C is often used.[8] Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture. Controlled Reagent Addition: Add highly reactive reagents (like phosgene or triphosgene) slowly and sub-surface to dissipate heat effectively. |
| 3. Extended Reaction Time | Prolonged exposure of the starting material or intermediates to the reaction conditions increases the probability of side reactions, including oxidation and degradation. | Reaction Monitoring: Closely monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or HPLC.[11][12] Define End-Point: Establish a clear reaction end-point (e.g., <1% remaining starting material) and proceed immediately to the next step (e.g., amination or work-up) once it is reached. |
| 4. Contaminated Starting Materials | The presence of metallic impurities or other oxidizing species in the starting Iminostilbene can catalyze the formation of the epoxide. | Quality Control of Raw Materials: Use high-purity Iminostilbene. Obtain and review the Certificate of Analysis (CoA) from the supplier. Pre-treatment: If raw material quality is suspect, consider a preliminary purification step like recrystallization. |
Section 3: Protocols & Workflows
To proactively minimize impurity formation, adopting a robust protocol and workflow is essential.
Protocol 1: Recommended Synthesis of Carbamazepine via the Sodium Cyanate Route
This protocol is based on a commonly used, phosgene-free method that can reduce the risk of certain side reactions.[5][8]
Materials:
-
Iminostilbene (1.0 eq)
-
Sodium Cyanate (NaOCN) (1.5 eq)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Reaction Setup: Charge a reactor with glacial acetic acid and a small amount of water (e.g., a 95:5 acetic acid:water mixture).[5][8] Begin stirring and purge the vessel with nitrogen.
-
Charge Reactant: Add Iminostilbene to the solvent mixture.
-
Heating: Heat the suspension to approximately 60°C under a continuous nitrogen blanket.[8]
-
Reagent Addition: Once the temperature is stable, add the sodium cyanate portion-wise over a period of 1-2 hours.[8] The reaction of cyanate with acetic acid forms the reactive species, isocyanic acid (HNCO), in situ.[11]
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 60°C and monitor the reaction by HPLC every hour until the consumption of Iminostilbene is complete.
-
Crystallization & Isolation: Once the reaction is complete, cool the mixture to 15-20°C to crystallize the Carbamazepine product.[8]
-
Filtration and Washing: Filter the solid product, wash with cold acetic acid, followed by water to remove residual acid and salts.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 80-90°C) until a constant weight is achieved.
Workflow 2: In-Process Control (IPC) for Impurity Monitoring
A systematic workflow for monitoring the reaction is crucial for identifying and mitigating impurity formation in real-time.
Caption: A systematic workflow for reaction monitoring via HPLC.
References
- Title: Carbamazepine mfr.
- Title: Process for producing carbamazepine - US7015322B1 Source: Google Patents URL
- Title: A kind of method synthesizing carbamazepine - CN106117141A Source: Google Patents URL
-
Title: A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: Carbamazepine: Uses, Synthesis, and Pharmaceutical Insights Source: Medicover Hospitals URL: [Link]
-
Title: CARBAMAZEPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]
-
Title: Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance Source: ResearchGate URL: [Link]
-
Title: Synthetic method for carbamazepine intermediate iminostilbene carbonyl chloride Source: Eureka Patents URL: [Link]
-
Title: Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis... Source: Pharmacy 180 URL: [Link]
-
Title: Design and Synthesis of Some Carbamazepine Derivatives Using Several Strategies Source: ResearchGate URL: [Link]
-
Title: The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling Source: OSTI.GOV URL: [Link]
- Title: A kind of synthetic method of carbamazepine intermediate iminostilbene carbonyl chloride - CN106467490A Source: Google Patents URL
-
Title: Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
- Title: Process for preparing carbamazepine from iminostilbene - US6245908B1 Source: Google Patents URL
-
Title: Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine Source: Journal of Pharmaceutical Research URL: [Link]
-
Title: Experimental Study of Effective Parameters in Production of Carbamazepine Nanoparticles Source: ResearchGate URL: [Link]
-
Title: Inhibition of epoxidation of carbamazepine by valproic acid in the isolated perfused rat liver Source: National Library of Medicine URL: [Link]
-
Title: Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine Source: ResearchGate URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review Source: ResearchGate URL: [Link]
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Title: Carbamazepine Source: PubChem - NIH URL: [Link]
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Title: A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES Source: European Publication Server URL: [Link]
-
Title: United States Patent (19) Source: Googleapis URL: [Link]
-
Title: Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations Source: ResearchGate URL: [Link]
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Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]
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Troubleshooting low yield in Iminostilbene 10,11-Epoxide-N-carbonyl Chloride reactions
Welcome to the technical support center for the synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. This critical intermediate, vital for the production of anticonvulsant drugs like Oxcarbazepine, presents unique synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve overall yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the two-key stages of the synthesis: the epoxidation of the iminostilbene core and the subsequent N-acylation.
Q1: My overall yield of this compound is consistently low. Where should I start troubleshooting?
A1: A low overall yield is a multi-faceted problem that requires a systematic approach. The synthesis is a two-step process, and inefficiencies in either the epoxidation or the N-acylation step will impact the final yield.
Initial Diagnostic Steps:
-
Isolate the Problematic Step: Analyze aliquots from your reaction mixture after both the epoxidation and N-acylation steps using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This will pinpoint which transformation is underperforming.
-
Assess Starting Material Purity: Impurities in the initial iminostilbene can inhibit catalysts or participate in side reactions. Verify the purity of your starting material using NMR or HPLC.[3] Common impurities to look out for include iminodibenzyl.[4][5]
-
Strictly Anhydrous Conditions: Both steps are sensitive to moisture. The epoxide ring is susceptible to hydrolysis, and the N-carbonyl chloride intermediate is highly reactive with water. Ensure all glassware is oven-dried, and use anhydrous solvents.
Below is a logical workflow to diagnose the primary cause of low yield.
Caption: Desired N-acylation pathway and common side reactions.
Q4: My final product is difficult to purify and gives a poor crystal structure. What purification strategies do you recommend?
A4: Purification is critical for obtaining a high-quality final product. This compound is a solid, and recrystallization is the preferred method.
-
Workup: After the reaction is complete, it's often quenched carefully with cold water or a bicarbonate solution to neutralize excess acid and HCl. The organic layer should be washed, dried thoroughly (e.g., with anhydrous sodium sulfate), and the solvent removed under reduced pressure. Avoid excessive heat during solvent evaporation.
-
Recrystallization:
-
Solvent Selection: A common strategy is to use a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Toluene, chlorobenzene, or mixtures of ethyl acetate and hexanes are often effective. [6] * Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.
-
Final Steps: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Epoxidation of Iminostilbene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve Iminostilbene (1.0 eq.) in anhydrous dichloromethane (DCM, ~10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add m-CPBA (~77% purity, 1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxide. Wash the organic layer sequentially with 10% sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Iminostilbene 10,11-Epoxide, which can often be used in the next step without further purification.
Protocol 2: N-Acylation of Iminostilbene 10,11-Epoxide
-
Setup: In a separate, dry, three-neck flask under N₂, prepare a solution of triphosgene (0.4 eq.) in anhydrous toluene. Cool this solution to 0°C. [7]2. Reagent Addition: Dissolve the crude Iminostilbene 10,11-Epoxide (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous toluene. [8][7]Add this solution dropwise to the cold triphosgene solution over 1 hour, maintaining an internal temperature below 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 2 hours after the addition is complete.
-
Monitoring: Monitor the formation of the product by TLC or HPLC.
-
Isolation & Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent, such as chlorobenzene or an ethyl acetate/hexane mixture, to yield the pure product. [6]
-
References
- Vertex AI Search. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
-
OSTI.GOV. The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling. Available from: [Link]
-
OSTI.GOV. Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous. Available from: [Link]
- Google Patents. CN103086969B - Synthesis method of iminostilbene carbonyl chloride.
- Google Patents. WO2005118550A1 - A process for the preparation of iminostilbene derivatives.
-
Journal of AOAC INTERNATIONAL. Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography. Available from: [Link]
-
ResearchGate. Synthesis of oxcarbazepine by newer method. Available from: [Link]
-
ResearchGate. Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography | Request PDF. Available from: [Link]
-
PubMed. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Available from: [Link]
-
Wikipedia. Oxcarbazepine. Available from: [Link]
- Google Patents. CN103086969A - Synthesis method of iminostilbene carbonyl chloride.
-
PubChem. This compound. Available from: [Link]
-
European Publication Server. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988. Available from: [Link]
Sources
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- 2. osti.gov [osti.gov]
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- 5. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103086969B - Synthesis method of iminostilbene carbonyl chloride - Google Patents [patents.google.com]
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Technical Support Center: Resolving Co-elution of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Welcome to the technical support center for resolving the co-elution of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for common chromatographic challenges encountered during the analysis of this compound.
Understanding the Challenge: The Nature of Co-elution
This compound is a key intermediate in the synthesis of Carbamazepine metabolites.[] Its analysis is often complicated by the presence of structurally similar impurities and degradation products that can co-elute, leading to inaccurate quantification and compromised data integrity.
Common sources of co-eluting compounds include:
-
Synthesis-Related Impurities: Unreacted starting materials, by-products, and intermediates from the synthetic pathway.
-
Degradation Products: The epoxide ring and the N-carbonyl chloride group are susceptible to hydrolysis and rearrangement, leading to various degradation products. For instance, Carbamazepine-10,11-epoxide, a related compound, is known to degrade to 9-acridinecarboxaldehyde.[2]
-
Metabolites: In biological matrices, enzymatic transformations can produce a variety of related compounds.
Troubleshooting Guide: A Stepwise Approach to Resolving Co-elution
This guide presents a systematic approach to troubleshooting, starting with simple adjustments and progressing to more comprehensive method development strategies.
Part 1: Initial Assessment and Simple Adjustments
The first step in resolving co-elution is to assess the current chromatographic conditions and make simple, targeted adjustments.
1.1. Evaluate Peak Shape and Purity
A symmetrical peak does not guarantee purity. Look for subtle signs of co-elution such as peak fronting, tailing, or shoulders.[3][4] If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess peak purity across the entire peak.[4][5]
1.2. Adjust Mobile Phase Strength (Isocratic Elution)
For reversed-phase HPLC, modifying the mobile phase strength is the simplest way to alter retention and potentially resolve co-eluting peaks.
-
Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol): This will increase the retention time of all components, which may provide sufficient separation for closely eluting peaks.
-
Increase the percentage of the organic solvent: This will decrease retention times and may be useful if the co-eluting peak is a late-eluting impurity.
Experimental Protocol: Mobile Phase Strength Adjustment
-
Prepare a series of mobile phases with incremental changes in the organic modifier concentration (e.g., 2-5% increments).
-
Equilibrate the column with each new mobile phase for at least 10-15 column volumes.
-
Inject the sample and evaluate the resolution between the target analyte and the co-eluting peak.
-
Monitor the retention factor (k') and aim for a value between 2 and 10 for optimal resolution.
Part 2: Intermediate Strategies for Improved Selectivity
If simple adjustments to the mobile phase strength are insufficient, the next step is to focus on improving the selectivity of the separation.
2.1. Change the Organic Modifier
Different organic solvents interact with the analyte and stationary phase in unique ways, leading to changes in selectivity.
-
Acetonitrile vs. Methanol: These are the most common organic modifiers in reversed-phase HPLC. Switching from one to the other can significantly alter the elution order and resolution of closely eluting peaks.[6]
2.2. Modify Mobile Phase pH
The ionization state of acidic and basic analytes can be manipulated by adjusting the pH of the mobile phase, which in turn affects their retention and selectivity.
-
For basic compounds, a lower pH (2-4) will lead to protonation and potentially better peak shape and retention on a C18 column.
-
For acidic compounds, a higher pH (6-8) may be beneficial.
2.3. Adjust Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Increasing the temperature: Generally leads to sharper peaks and shorter retention times. It can also alter the selectivity between two compounds.
-
Decreasing the temperature: Can sometimes improve resolution for thermally labile compounds.
Table 1: Impact of Chromatographic Parameters on Resolution
| Parameter | Adjustment | Expected Outcome on Resolution |
| Mobile Phase | Decrease Organic % | Increased retention, may improve resolution |
| Change Organic Solvent | Altered selectivity, potential for improved resolution | |
| Adjust pH | Changes in analyte ionization and selectivity | |
| Column | Change Stationary Phase | Significant change in selectivity |
| Decrease Particle Size | Increased efficiency, sharper peaks | |
| Increase Length | Increased efficiency, longer run times | |
| Temperature | Increase/Decrease | Altered selectivity and efficiency |
| Flow Rate | Decrease | Increased efficiency (within limits) |
Part 3: Advanced Method Development
When intermediate strategies fail to provide adequate resolution, a more comprehensive method development approach is necessary.
3.1. Change the Stationary Phase
The choice of stationary phase is a powerful tool for manipulating selectivity.[7] If you are using a standard C18 column, consider alternatives:
-
Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds through pi-pi interactions.
-
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity compared to alkyl phases.
-
Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and those with polar functional groups.
3.2. Implement Gradient Elution
For complex samples with a wide range of polarities, a gradient elution program is often necessary to achieve adequate separation of all components in a reasonable time.
Experimental Protocol: Basic Gradient Method Development
-
Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% organic in 20 minutes) to determine the approximate elution time of the target analyte and impurities.
-
Focused Gradient: Based on the scouting run, develop a shallower gradient around the elution time of the co-eluting peaks to maximize resolution in that region.
3.3. Chiral Separation
If the co-eluting compound is a stereoisomer, a chiral separation method will be required. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs have shown high selectivity for separating enantiomers of Carbamazepine metabolites.[8][9]
Frequently Asked Questions (FAQs)
Q1: I see a small shoulder on my main peak. Is this always co-elution?
A1: Not necessarily. A shoulder can also be caused by a partially blocked column frit or a void in the column packing.[3] To differentiate, inject a well-behaved standard compound. If it also shows a shoulder, the issue is likely with the column. If only your sample shows the shoulder, it is likely co-elution.
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A2: The choice is often empirical. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC and generally provides better peak shapes for basic compounds. Methanol can offer different selectivity and is sometimes better for resolving polar compounds. It is recommended to try both during method development.
Q3: My resolution is still poor after trying different mobile phases. What should I do next?
A3: If optimizing the mobile phase is not sufficient, the next logical step is to try a column with a different stationary phase chemistry to alter the selectivity of the separation.
Q4: Can I use mass spectrometry to resolve co-eluting peaks?
A4: While a mass spectrometer can distinguish between compounds with different mass-to-charge ratios even if they co-elute chromatographically, it cannot provide accurate quantification for co-eluting isomers with the same mass. Chromatographic separation is still essential for robust quantitative analysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression of troubleshooting steps for resolving co-elution.
Caption: A flowchart of the troubleshooting workflow for resolving co-elution.
References
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Technology Networks. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
How To Improve Resolution In Liquid Chromatography? Chemistry For Everyone. [Link]
-
Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. Journal of Pharmaceutical Sciences. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
-
Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. ResearchGate. [Link]
-
Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Semantic Scholar. [Link]
-
How can I improve the resolution between two chromatographic peaks? Waters. [Link]
-
Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum. PubMed. [Link]
-
A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Hindawi. [Link]
- Method for separating carbamazepine and related substances by liquid chromatography.
-
Carbamazepine-10,11-Epoxide, Serum. Mayo Clinic Laboratories. [Link]
-
Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC. [Link]
-
Degradation kinetics and metabolites of carbamazepine in soil. PubMed. [Link]
-
Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. PubMed. [Link]
-
Essentials of LC Troubleshooting, Part III: Those Peaks Don’t Look Right. LCGC North America. [Link]
-
Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
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- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of analytical methods for trace level detection of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Welcome to the dedicated technical support resource for the analytical challenges associated with Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the trace-level detection and quantification of this reactive intermediate. As a pivotal, yet transient, species in synthetic pathways, its accurate measurement is critical for process optimization and impurity profiling. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of your analytical methods.
I. Understanding the Analytical Challenge
This compound is a dually reactive molecule, possessing both a strained epoxide ring and a highly electrophilic N-carbonyl chloride group. This inherent reactivity, while synthetically useful, presents a significant hurdle for trace-level analytical detection. The primary challenges include:
-
Hydrolytic Instability: The N-carbonyl chloride moiety is highly susceptible to hydrolysis, readily converting to the corresponding carbamic acid, which can then decarboxylate. This degradation can occur during sample preparation, storage, and even during chromatographic analysis if aqueous mobile phases are used.
-
Reactivity with Nucleophiles: Both the N-carbonyl chloride and, to a lesser extent, the epoxide ring can react with nucleophiles present in the sample matrix or analytical system.
-
Low Abundance: As a reactive intermediate, it is often present at trace levels in the presence of a large excess of the parent compound or subsequent products, necessitating highly sensitive and selective analytical methods.
This guide will provide strategies to mitigate these challenges and improve the sensitivity and robustness of your analytical methods.
II. Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the trace-level detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most appropriate technique. It offers the high sensitivity and selectivity required for detecting trace levels of this reactive intermediate in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte, minimizing interference from other components.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: Minimizing exposure to water and nucleophiles is critical. All solvents should be anhydrous, and sample preparation should be conducted in a dry environment if possible. Avoid protic solvents like methanol and ethanol in your sample preparation workflow. A rapid extraction into a non-polar, aprotic solvent like dichloromethane or ethyl acetate, followed by immediate analysis or derivatization, is recommended. For a discussion on the challenges of analyzing reactive molecules, refer to the work by Dogan et al. (2017).[1]
Q3: What are the expected MRM transitions for this compound in positive ion mode ESI-MS/MS?
A3: While specific transitions need to be empirically determined, we can predict probable fragmentation patterns. The protonated molecule [M+H]+ would be the precursor ion. Likely product ions would result from the loss of HCl, the loss of CO, or cleavage of the epoxide ring. It is crucial to perform an infusion of a synthesized standard to optimize the cone voltage and collision energy for the most abundant and specific transitions.
Q4: Is derivatization a viable strategy for improving the stability and detectability of this analyte?
A4: Yes, in-situ derivatization can be a highly effective strategy. Reacting the N-carbonyl chloride with a suitable nucleophile can form a stable derivative that is more amenable to reversed-phase chromatography. However, the choice of derivatizing agent is critical to avoid reaction with the epoxide. A sterically hindered amine or a thiol under controlled, non-aqueous conditions could be effective. For a general overview of derivatization for acyl chlorides, see the work by Zhang et al. (2017).[2]
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal for the analyte | 1. Complete degradation of the analyte during sample preparation or analysis. 2. Inefficient ionization in the MS source. 3. Incorrect MRM transitions. | 1. Work under strictly anhydrous conditions. Use aprotic solvents for extraction and mobile phases. Consider derivatization (see Protocol 2). 2. Optimize ESI source parameters (capillary voltage, gas flow, temperature). Try different ionization modes (e.g., APCI). 3. Infuse a standard to determine the optimal precursor and product ions. |
| Poor peak shape (tailing or fronting) | 1. Interaction of the analyte with active sites on the column or in the LC system. 2. Overloading of the analytical column. 3. Inappropriate mobile phase composition. | 1. Use a high-quality, end-capped column. Consider adding a small amount of a competing base to the mobile phase if using normal phase. 2. Reduce the injection volume or dilute the sample. 3. Optimize the mobile phase composition and gradient profile. |
| High background noise or interfering peaks | 1. Matrix effects from the sample. 2. Contamination from solvents or labware. 3. Co-elution with isomeric or isobaric compounds. | 1. Improve sample clean-up using SPE or LLE. Use a matrix-matched calibration curve. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Optimize the chromatographic separation with a longer column or a different stationary phase. Utilize high-resolution mass spectrometry (HRMS) for better selectivity. |
| Inconsistent results and poor reproducibility | 1. Variable degradation of the analyte between samples. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS system performance. | 1. Standardize the sample preparation workflow, minimizing the time between extraction and analysis. Use an internal standard. 2. Keep the autosampler at a low temperature (e.g., 4 °C). 3. Perform regular system suitability tests and calibration checks. |
IV. Experimental Protocols
Protocol 1: Direct Analysis by UHPLC-MS/MS under Anhydrous Conditions
This protocol is designed for the direct analysis of the intact this compound, minimizing hydrolysis by using a non-aqueous mobile phase.
1. Sample Preparation (Anhydrous Liquid-Liquid Extraction): a. To 1 mL of the sample matrix (e.g., reaction mixture in an aprotic solvent), add 2 mL of anhydrous ethyl acetate. b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes. d. Carefully transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature. e. Reconstitute the residue in 100 µL of anhydrous acetonitrile/toluene (90:10, v/v) for injection.
2. UHPLC Conditions:
- Column: A high-performance C18 column with a smaller particle size (e.g., 1.7 µm) for fast and efficient separation.
- Mobile Phase A: Anhydrous Acetonitrile
- Mobile Phase B: Anhydrous Isopropanol
- Gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
- Flow Rate: 0.4 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- MRM Transitions: To be determined empirically by infusing a standard.
Protocol 2: In-situ Derivatization for Enhanced Stability and Detection
This protocol utilizes an in-situ derivatization step to convert the reactive N-carbonyl chloride into a stable amide, which can then be analyzed using standard reversed-phase LC-MS/MS.
1. Derivatization and Sample Preparation: a. Prepare a 1 mg/mL solution of a sterically hindered amine (e.g., diisopropylamine) in anhydrous acetonitrile. b. Following the anhydrous LLE (Protocol 1, steps a-d), reconstitute the dried extract in 100 µL of anhydrous acetonitrile. c. Add 10 µL of the derivatizing agent solution. d. Vortex and allow the reaction to proceed for 15 minutes at room temperature. e. Dilute the sample with water/acetonitrile (50:50, v/v) to the desired concentration for injection.
2. LC-MS/MS Conditions:
- Column: Standard C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A standard gradient suitable for the elution of the derivatized product (to be optimized).
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 10 µL
- MS/MS Conditions: Similar to Protocol 1, but the MRM transitions will need to be optimized for the derivatized analyte.
V. Visualizations
Workflow for Direct Analysis
Caption: Workflow for the direct analysis of this compound.
Workflow for Derivatization-Based Analysis
Caption: Workflow for the analysis via in-situ derivatization.
VI. Concluding Remarks
The successful trace-level analysis of this compound hinges on a thorough understanding of its chemical reactivity and the implementation of analytical strategies that mitigate its degradation. By employing anhydrous conditions, considering in-situ derivatization, and optimizing LC-MS/MS parameters, researchers can achieve the sensitivity and reliability required for accurate quantification. This guide serves as a comprehensive resource to navigate the complexities of this analysis and to empower scientists in their drug development endeavors.
VII. References
-
Dogan, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1079-1092. [Link]
-
Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 213-220. [Link]
Sources
Technical Support Center: Degradation Product Identification for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Iminostilbene 10,11-Epoxide-N-carbonyl Chloride. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of identifying its degradation products. Given the molecule's reactive nature, stemming from the presence of both an epoxide ring and an N-carbonyl chloride functional group, a thorough understanding of its stability and degradation pathways is critical for accurate analytical method development and impurity profiling.
I. Understanding the Molecule's Reactivity: The "Why" Behind the Degradation
This compound is a trifunctional molecule, and its degradation profile is dictated by the interplay of its constituent parts: the iminostilbene core, the epoxide ring, and the highly reactive N-carbonyl chloride group.
-
N-Carbonyl Chloride: This is the most labile part of the molecule. Acyl chlorides are highly susceptible to nucleophilic attack, especially by water.[1][2] This rapid hydrolysis is often the primary degradation pathway.
-
Epoxide Ring: Epoxides are susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of corresponding diols.[1][3][4][5]
-
Iminostilbene Core: While relatively stable, the iminostilbene core can undergo oxidation and rearrangement, particularly under photolytic or harsh thermal stress.
II. Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the handling and analysis of this compound.
Q1: I am seeing a rapid loss of my parent compound peak even in my initial sample preparations. What is the likely cause?
A1: The most probable cause is the rapid hydrolysis of the N-carbonyl chloride group. This functional group reacts readily with even trace amounts of water in your solvents or on glassware. The initial degradation product is an unstable carbamic acid, which can further decompose to Iminostilbene 10,11-Epoxide and carbon dioxide.[6][7][8][9]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents (e.g., acetonitrile, methanol) are of the highest purity and are anhydrous. Use freshly opened bottles or solvents from a solvent purification system.
-
Inert Atmosphere: Prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Temperature Control: Perform sample preparations at low temperatures (e.g., on ice) to slow down the rate of hydrolysis.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation.
Q2: What are the expected major degradation products under hydrolytic conditions (acidic and basic)?
A2: Under both acidic and basic conditions, you can expect a cascade of degradation events.
-
Primary Degradation: The initial and fastest degradation will be the hydrolysis of the N-carbonyl chloride to form Iminostilbene 10,11-Epoxide.
-
Secondary Degradation (Epoxide Ring Opening):
-
Acidic Conditions: The epoxide ring will be protonated, followed by nucleophilic attack of water, leading to the formation of the trans-10,11-dihydroxy-10,11-dihydro-iminostilbene.[1][2][3][4][5]
-
Basic Conditions: The epoxide ring will be opened by hydroxide ion attack, also resulting in the trans-10,11-dihydroxy-10,11-dihydro-iminostilbene.[1][3][4][5]
-
A potential degradation pathway is illustrated below:
Caption: Proposed primary hydrolytic degradation pathway.
Q3: I am observing unexpected peaks in my chromatogram that don't correspond to simple hydrolysis products. What could they be?
A3: Under more strenuous conditions (e.g., high heat, UV light), you may observe rearrangement products. For instance, carbamazepine-10,11-epoxide, a similar structure, is known to rearrange to 9-acridinecarboxaldehyde.[10][11] It is plausible that Iminostilbene 10,11-Epoxide could undergo a similar rearrangement.
Q4: My mass spectrometry data shows in-source degradation. How can I minimize this?
A4: In-source degradation is a common challenge with labile molecules.
Troubleshooting Steps:
-
Optimize Source Conditions: Use the softest ionization conditions possible. For electrospray ionization (ESI), start with lower source temperatures and cone voltages.
-
Mobile Phase Selection: Ensure your mobile phase is compatible with your analyte's stability. Highly acidic or basic mobile phases can promote degradation in the source. Consider using buffered mobile phases closer to neutral pH if the chromatography allows.
-
Flow Rate: Lowering the flow rate can sometimes reduce in-source degradation.
III. Troubleshooting Guide for Analytical Method Development (LC-MS)
Developing a stability-indicating LC-MS method for this compound requires careful consideration of its reactive nature.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with residual silanols on the column; sample overload. | Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase (e.g., phenyl-hexyl). Optimize mobile phase pH and ionic strength. Reduce injection volume. |
| Shifting Retention Times | Inconsistent mobile phase preparation; column degradation; temperature fluctuations. | Prepare fresh mobile phase daily. Use a column thermostat. Implement a system suitability test to monitor retention time stability. |
| Ghost Peaks/Carryover | Adsorption of the analyte or degradants onto the injector or column. | Optimize the injector wash procedure with a strong, non-reactive solvent. Use a gradient with a high organic content at the end to elute strongly retained compounds. |
| Low Sensitivity | Poor ionization; ion suppression from matrix components. | Optimize ESI parameters (nebulizer gas, drying gas, capillary voltage). Dilute the sample to minimize matrix effects. Improve sample cleanup (e.g., solid-phase extraction). |
| Multiple Peaks for a Single Analyte | On-column degradation; presence of isomers. | Ensure the mobile phase is non-reactive with the analyte. Check for the presence of diastereomers if a new chiral center is formed during degradation. |
IV. Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to performing a forced degradation study on this compound.
Objective: To generate potential degradation products under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN) and Methanol (MeOH)
-
Purified Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Workflow Diagram:
Caption: General workflow for the forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in anhydrous ACN to prepare a stock solution of 1 mg/mL. Perform this step in a glove box or under a stream of nitrogen.
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at room temperature for pre-determined time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at room temperature for shorter time points due to expected rapid degradation (e.g., 5, 15, 30, 60 minutes).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Incubate at room temperature, protected from light, for various time points (e.g., 1, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 24 hours. Also, expose a solution of the compound in anhydrous ACN to the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution in anhydrous ACN to light as per ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Quenching and Preparation for Analysis:
-
Acid Hydrolysis: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of NaOH. Dilute with mobile phase to the desired concentration.
-
Base Hydrolysis: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of HCl. Dilute with mobile phase.
-
Oxidative Degradation: At each time point, withdraw an aliquot and dilute with mobile phase. To quench the reaction, the addition of a small amount of sodium sulfite solution can be considered, but potential adduct formation should be monitored.
-
Thermal and Photolytic Samples: Dissolve the solid sample in anhydrous ACN and dilute appropriately. Dilute the solution samples with mobile phase.
-
-
LC-MS Analysis:
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Starting Point):
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
V. Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Plausible m/z (Positive Mode) |
| Hydrolysis (Initial) | Iminostilbene 10,11-Epoxide | 224.09 [M+H]⁺ |
| Acid/Base Hydrolysis (Secondary) | trans-10,11-Dihydroxy-10,11-dihydro-iminostilbene | 242.10 [M+H]⁺ |
| Oxidation | Hydroxylated and N-oxide derivatives of the parent compound and its hydrolytic products. | Variable |
| Thermal/Photolytic | Rearrangement products (e.g., 9-Acridinecarboxaldehyde), Iminostilbene | 208.08 [M+H]⁺ (Acridinecarboxaldehyde), 194.09 [M+H]⁺ (Iminostilbene) |
This technical support guide is intended to be a living document. As new research and analytical techniques become available, we will continue to update and expand this resource. We encourage you to contact our technical support team with any specific questions or challenges you may encounter in your research.
VI. References
-
Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Mussa, Z. H., et al. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Environmental Science and Pollution Research, 29(41), 62447–62457. [Link]
-
epoxide opening under acidic or basic conditions. (2019, September 18). [Video]. YouTube. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
-
18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]
-
Olesen, O. V., & Linnet, K. (1999). Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 235-241.
-
Botma, J. C., et al. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Journal of Pharmaceutical and Biomedical Analysis, 145, 540-546.
-
Why is carbamic acid unstable? (2014, February 12). Reddit. [Link]
-
Miao, X. S., et al. (2005). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7230-7237.
-
Negrini, D., et al. (2021). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica, 45(4), 332-337.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
Carbamic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Bergner, A., et al. (2013). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. The Journal of Physical Chemistry A, 117(48), 12837–12844.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023, May 6). ZefSci. [Link]
-
Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(5), 1732-1738.
-
Baker, K. M., et al. (1973). Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. Journal of Pharmaceutical Sciences, 62(3), 475-476.
-
Kumar, A., et al. (2014). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Pharmaceutical Analysis, 4(5), 337-344.
-
Troubleshooting LC-MS. (2023, February 2). LCGC International. [Link]
-
Carbamic acid. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek. [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(5), 763-771.
-
Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. (1973). Journal of Pharmaceutical Sciences, 62(3), 475-476.
-
Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500–2519.
-
Wang, Y., et al. (2024). Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe3+/Sodium Sulfite Oxidation. Water, 16(1), 123.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Carbamate. (n.d.). Wikipedia. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]
Sources
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Carbamic acid - Wikipedia [en.wikipedia.org]
- 8. Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of a rearranged degradation product from carbamazepine-10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies for Controlling Iminostilbene 10,11-Epoxide-N-carbonyl Chloride Levels in Drug Products
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the control of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS 41359-09-5), a critical impurity associated with Carbamazepine and related active pharmaceutical ingredients (APIs). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and control this impurity effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a reactive organic molecule that is structurally related to Carbamazepine and its major metabolite, Carbamazepine-10,11-epoxide.[1][2][] It is typically considered a process-related impurity or a potential degradation product. The primary concern stems from its reactive N-carbonyl chloride group and epoxide ring. Reactive impurities can potentially interact with the API or excipients, impacting the drug product's stability, efficacy, and safety profile. Furthermore, regulatory bodies like the FDA and EMA require strict control over impurities in pharmaceutical products, as outlined in the ICH Q3A/B guidelines.[4][5][6]
Q2: What are the likely sources of this impurity?
The formation of this impurity is generally linked to the synthesis of Carbamazepine or related compounds like Oxcarbazepine. Its structure suggests a multi-step formation pathway:
-
Epoxidation: The 10,11-double bond of an iminostilbene precursor is epoxidized.
-
N-carbamoylation using a Chlorine-Containing Reagent: The nitrogen atom of the azepine ring is reacted with a carbamoylating agent like phosgene (COCl₂) or a phosgene equivalent such as triphosgene.[7][8]
The presence of this specific impurity indicates that both an epoxidation event and a reaction with a chlorine-based carbonyl source have occurred. It may arise as a byproduct if residual reactants or intermediates from different synthetic steps are present under conditions that favor their interaction.
Q3: What regulatory thresholds apply to this impurity?
The applicable thresholds are defined by the International Council for Harmonisation (ICH) guideline Q3B(R2) for impurities in new drug products.[5][6][9] These thresholds are based on the maximum daily dose (MDD) of the drug product and dictate the level at which an impurity must be reported, identified, and qualified (i.e., assessed for safety).
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake
It is crucial to accurately quantify this impurity to ensure compliance with these regulatory standards.[9]
Troubleshooting Guide: Impurity Detection & Escalation
This section addresses specific issues you might encounter during development and quality control testing.
Scenario 1: An unknown peak matching the mass of this compound is detected during API release testing.
Potential Cause & Troubleshooting Steps:
This scenario points to an issue within the API synthesis process. The root cause is likely incomplete reactions or inadequate purification.
-
Causality: The formation of a carbonyl chloride is often achieved by using reagents like phosgene or triphosgene.[7][8] If the reaction conditions (e.g., temperature, stoichiometry, reaction time) are not precisely controlled, or if quenching and work-up procedures are inefficient, reactive intermediates can persist and lead to side products.
Workflow: Investigating API Synthesis
Caption: Troubleshooting workflow for API synthesis.
Recommended Actions:
-
Quarantine the Batch: Immediately quarantine the affected API batch to prevent its use in drug product manufacturing.
-
Review Batch Records: Scrutinize the batch manufacturing records, paying close attention to the carbamoylation and any epoxidation steps. Compare process parameters against the established protocol.
-
Re-evaluate Purification: Assess the efficiency of the final purification steps (e.g., recrystallization, chromatography). The polarity of this impurity may differ significantly from the API, requiring optimization of the purification method.
Scenario 2: Levels of this compound increase during drug product stability studies.
Potential Cause & Troubleshooting Steps:
This indicates a stability issue where the impurity is being formed in situ within the drug product. This is a critical issue suggesting an interaction between the API (or a related substance) and an excipient or environmental factor.
-
Causality: The N-carbonyl chloride moiety is highly susceptible to hydrolysis. However, its formation in a finished product suggests a more complex degradation pathway. It could involve the degradation of the primary carbamazepine molecule to an intermediate that subsequently reacts with a source of chlorine, potentially from a reactive excipient (e.g., those with residual chlorides like Povidone) or from packaging components under specific stress conditions (heat, humidity, light).[10]
Recommended Actions:
-
Forced Degradation Studies: Conduct systematic forced degradation studies on the API and drug product. Expose samples to heat, humidity, acid, base, and oxidation to identify the conditions that promote the formation of this impurity.
-
Excipient Compatibility Studies: This is the most critical step.
-
Create binary mixtures of the API with each individual excipient used in the formulation.
-
Store these mixtures under accelerated stability conditions (e.g., 40°C / 75% RH).
-
Analyze the samples at predetermined time points to identify which excipient(s) trigger the formation of the impurity.
-
-
Packaging Evaluation: Investigate the potential for leachables from the container closure system that could contribute to the degradation pathway. While less common, it should not be ruled out.
Proactive Control Strategies
Control During API Synthesis
The most effective strategy is to prevent the formation of the impurity during synthesis.
-
Reagent Selection: Where possible, explore alternative carbamoylating agents that do not involve chlorine, although this may require significant process re-development.
-
Process Parameter Optimization: Utilize Design of Experiments (DoE) to rigorously define the optimal ranges for temperature, reagent stoichiometry, and addition rates to minimize side-product formation.
-
In-Process Controls (IPCs): Implement stringent in-process analytical tests to ensure the complete consumption of reactive intermediates before proceeding to the next step.
-
Purification: Develop a robust final purification step specifically designed to remove this and other potential impurities based on their physicochemical properties (e.g., polarity, solubility).
Control During Formulation and Storage
If the impurity is a degradant, formulation and packaging are your key control points.
-
Excipient Selection: Based on compatibility studies, select excipients that are non-reactive with the API. Pay close attention to the grade and supplier of excipients, as residual manufacturing catalysts or reactants can vary.
-
Moisture Control: For solid dosage forms, control the water content of the formulation and consider using a moisture barrier in the packaging, as moisture can facilitate degradation reactions.[10]
-
Optimized Packaging: Utilize high-barrier packaging (e.g., blister packs with Aclar® or aluminum foil) to protect the drug product from moisture and light, which can accelerate degradation.[10]
Sources
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- 2. This compound | C15H10ClNO2 | CID 602047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FDA Guidance for Industry: ANDAs: Impurities in Drug Products - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. WO2005118550A1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Effect of packaging and storage on the stability of carbamazepine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of analytical methods for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
An In-depth Guide to the Validation of Analytical Methods for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
A Senior Application Scientist's Perspective on Ensuring Methodological Integrity
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical data are paramount. This compound, a key intermediate and potential impurity in the synthesis of Carbamazepine, demands rigorous analytical oversight.[1][] Its accurate quantification is not merely a procedural step but a cornerstone of ensuring the final drug product's safety and efficacy.
This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4] Our focus extends beyond the mere execution of protocols to the underlying scientific rationale, empowering researchers and drug development professionals to build robust, self-validating analytical systems.
The Regulatory Bedrock: ICH Q2(R2) and the Principle of 'Fitness for Purpose'
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6] The recently revised ICH Q2(R2) guideline, complemented by ICH Q14 on analytical procedure development, provides a comprehensive framework for these activities.[4][7] This harmonized approach ensures that a validated method is reliable, reproducible, and meets global regulatory expectations.[3] The core objective is to establish, through documented evidence, that the analytical procedure possesses the required performance characteristics to consistently deliver data of acceptable quality.[5]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For a molecule like this compound, several chromatographic techniques are viable. The selection hinges on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.[8] | Robust, cost-effective, widely available, excellent for assay and impurity quantification in routine QC.[9][10] | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.[11] | Assay, purity testing, and quantification of known impurities in drug substances and products.[12] |
| LC-MS | Combines the separation power of HPLC with the high selectivity and sensitivity of Mass Spectrometry for detection.[13] | Extremely high sensitivity (low LOD/LOQ) and specificity, capable of structural elucidation and identifying unknown impurities.[13] | Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression/enhancement). | Trace-level impurity analysis, metabolite identification, bioanalytical studies. |
| GC-MS | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass spectrometry detection.[14] | Excellent for volatile and semi-volatile analytes, provides high-resolution separation. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Analysis of residual solvents, and volatile impurities. |
For routine quality control (QC) of this compound as a drug substance or in formulations, High-Performance Liquid Chromatography with UV detection (HPLC-UV) often represents the optimal balance of performance, cost, and reliability. LC-MS serves as an invaluable orthogonal method, particularly for trace analysis and impurity identification during development.
A Framework for Validation: Deconstructing the HPLC-UV Method
A comprehensive validation protocol is a self-validating system, designed to challenge the method and define its operational boundaries.[15] The following sections detail the critical validation parameters as prescribed by ICH Q2(R2), framed from the perspective of a Senior Application Scientist.[3][5]
Specificity / Selectivity
Causality: The first and most fundamental question is: "Are we measuring only what we intend to measure?" Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][11] A lack of specificity can be compensated for by employing a combination of analytical procedures.[16]
Experimental Approach:
-
Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The stressed samples are then analyzed to demonstrate that the degradation peaks are resolved from the main analyte peak.
-
Impurity Spiking: Known impurities are spiked into the analyte solution to demonstrate resolution.
-
Peak Purity Analysis: A Diode Array Detector (DAD) is used to assess peak purity, ensuring no co-eluting peaks are present.
Caption: Workflow for demonstrating method specificity.
Linearity and Range
Causality: This parameter establishes the method's ability to produce test results that are directly proportional to the analyte concentration within a given interval.[3] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[5][15]
Experimental Approach:
-
Prepare a series of at least five concentrations of the analyte, typically spanning 80% to 120% of the expected test concentration for an assay.
-
Perform replicate injections (e.g., n=3) at each concentration.
-
Plot the mean response (peak area) against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[3] It is a measure of systematic error. Accuracy is typically evaluated through recovery studies.[16]
Experimental Approach:
-
Drug Substance: Apply the method to a reference standard of known high purity.
-
Drug Product: Perform a spiking study. Add known amounts of the analyte to a placebo (formulation matrix) at different concentration levels (e.g., 3 levels, 3 replicates each, such as 80%, 100%, and 120% of the target concentration).[16]
-
Calculate the percentage recovery of the added analyte.
-
Acceptance Criteria: Recovery is typically expected to be within 98.0% to 102.0%.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It reflects the random errors of a method.[11]
Levels of Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This is determined by performing at least 6 replicate measurements at 100% of the test concentration or 9 determinations across the specified range (3 concentrations, 3 replicates each).[11]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[11] This design demonstrates the method's ruggedness in a single lab environment.
Acceptance Criteria: The relative standard deviation (%RSD) for precision studies should typically be ≤ 2.0%.
Sources
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. osti.gov [osti.gov]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. m.youtube.com [m.youtube.com]
- 16. propharmagroup.com [propharmagroup.com]
Navigating the Labyrinth of Carbamazepine Synthesis: A Comparative Guide to Impurity Generation and Control
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. For a widely prescribed anticonvulsant and mood stabilizer like Carbamazepine (CBZ), understanding and controlling the formation of impurities is a critical aspect of ensuring its safety and efficacy. This guide provides a comprehensive comparative analysis of the different synthesis routes for key Carbamazepine impurities, offering insights into their formation, and presenting experimental data to support process optimization and analytical method development.
The Genesis of Impurities in Carbamazepine Synthesis
Carbamazepine, chemically known as 5H-dibenz[b,f]azepine-5-carboxamide, is synthesized through various routes, with the most common pathways originating from either iminodibenzyl or iminostilbene.[1] Impurities can be introduced at multiple stages of the manufacturing process, arising from starting materials, intermediates, side reactions, or degradation of the final product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for these impurities, necessitating robust analytical monitoring and control strategies.[3]
The following sections delve into the synthesis of prominent Carbamazepine impurities, as classified by major pharmacopoeias, offering a comparative look at their formation pathways.
Synthesis of Key Starting Materials and Their Associated Impurities
The quality of the starting materials is a foundational element in controlling the impurity profile of the final Carbamazepine product. Iminodibenzyl (Impurity E) and Iminostilbene (Impurity D) are the two primary precursors in the main synthetic routes to Carbamazepine.
Iminodibenzyl (Impurity E) and Iminostilbene (Impurity D)
Iminostilbene is a common starting material for Carbamazepine synthesis and is also a significant process-related impurity.[1] One of the primary industrial routes to Iminostilbene involves the dehydrogenation of Iminodibenzyl.
Route 1: Catalytic Dehydrogenation of Iminodibenzyl
This process typically involves heating Iminodibenzyl in the presence of a catalyst, such as palladium on carbon, and a hydrogen acceptor.
-
Experimental Protocol: A mixture of iminodibenzyl, a palladium-carbon catalyst, and a high-boiling solvent like o-nitrotoluene is refluxed for several hours. The catalyst is then removed by filtration, and the iminostilbene is isolated by crystallization.
-
Causality of Experimental Choices: The use of a high-boiling solvent allows for the high reaction temperatures required for dehydrogenation. Palladium on carbon is a highly efficient and widely used catalyst for such reactions. The choice of hydrogen acceptor is critical for driving the reaction to completion.
-
Potential for Impurity Formation: Incomplete dehydrogenation will result in the carry-over of Iminodibenzyl (Impurity E) into the final product. Side reactions at high temperatures can also lead to the formation of other impurities.
Route 2: Bromination-Debromination of Iminodibenzyl Acyl Chloride
An alternative route involves the bromination of N-acetyl iminodibenzyl followed by dehydrobromination to introduce the double bond.
-
Experimental Protocol: Iminodibenzyl is first acylated, for instance with phosgene to form iminodibenzyl carbonyl chloride. This intermediate is then subjected to bromination, followed by elimination of hydrogen bromide to yield iminostilbene carbonyl chloride, which can then be converted to iminostilbene.
-
Causality of Experimental Choices: The acylation step protects the nitrogen atom and directs the subsequent bromination to the desired positions. The dehydrobromination step is a classic method for introducing unsaturation.
-
Potential for Impurity Formation: This route can introduce brominated impurities if the dehydrobromination step is incomplete. The use of bromine also presents environmental and safety challenges.
| Parameter | Route 1: Catalytic Dehydrogenation | Route 2: Bromination-Debromination | Reference |
| Starting Material | Iminodibenzyl | Iminodibenzyl | |
| Key Reagents | Palladium-Carbon, Hydrogen Acceptor | Brominating agent, Base | |
| Typical Yield | High | Moderate to High | |
| Key Advantages | Cleaner process, avoids halogenated reagents | Well-established methodology | |
| Key Disadvantages | High temperatures, catalyst cost | Use of hazardous bromine, potential for brominated impurities |
Comparative Synthesis of Pharmacopoeial Impurities
The following sections provide a comparative analysis of the synthesis routes for key Carbamazepine impurities listed in the European Pharmacopoeia (EP).
Impurity A: 10,11-Dihydrocarbamazepine
10,11-Dihydrocarbamazepine is a reduction product of Carbamazepine and can be formed during the synthesis or as a degradation product.
Route 1: Reduction of Carbamazepine
The most direct route to Impurity A is the reduction of the double bond in the central seven-membered ring of Carbamazepine.
-
Experimental Protocol: Carbamazepine is dissolved in a suitable solvent, such as ethanol, and treated with a reducing agent like sodium borohydride or catalytic hydrogenation (e.g., using a palladium catalyst). The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated by crystallization.
-
Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent suitable for reducing the carbon-carbon double bond without affecting the amide group. Catalytic hydrogenation offers a clean and efficient alternative.
-
Self-Validation: The purity of the synthesized 10,11-Dihydrocarbamazepine can be readily confirmed by comparing its spectroscopic data (NMR, MS) and chromatographic retention time with a certified reference standard.
Impurity F: 5-Chlorocarbonyliminostilbene
This impurity is a reactive intermediate in one of the main synthetic routes to Carbamazepine.
Route 1: Phosgenation of Iminostilbene
The synthesis involves the reaction of iminostilbene with phosgene or a phosgene equivalent.
-
Experimental Protocol: Phosgene is passed into a suspension of iminostilbene in an inert solvent like toluene at a controlled temperature (e.g., 35-40°C). The reaction is exothermic and requires careful temperature management. The reaction proceeds to form an equimolar mixture of 5-chlorocarbonyliminostilbene and iminostilbene hydrochloride. A base is then added to neutralize the hydrochloride and drive the reaction to completion.[2][4]
-
Causality of Experimental Choices: Phosgene is a highly reactive reagent that readily acylates the nitrogen of iminostilbene. The use of an inert solvent prevents side reactions. The addition of a base is crucial to liberate the free iminostilbene from its hydrochloride salt, allowing it to react with phosgene.
-
Potential for Impurity Formation: The primary impurity is unreacted iminostilbene. The highly toxic nature of phosgene necessitates stringent safety precautions and specialized equipment.
Route 2: Reaction with a Phosgene Equivalent
To mitigate the hazards associated with phosgene, alternative reagents like triphosgene (bis(trichloromethyl) carbonate) can be used.
-
Experimental Protocol: 10-Methoxyiminostilbene is dissolved in a solvent like chloroform and cooled. Triphosgene is added, followed by the slow addition of a tertiary amine base (e.g., triethylamine). The reaction mixture is then warmed to room temperature. The product, 10-methoxy-5H-dibenz[b,f]azepine-5-carbonyl chloride, is a precursor that can be converted to the corresponding iminostilbene derivative.
-
Causality of Experimental Choices: Triphosgene is a solid and therefore safer to handle than gaseous phosgene, and it generates phosgene in situ. The tertiary amine acts as a base to neutralize the HCl formed during the reaction.
-
Comparison: While safer, the use of triphosgene may be more expensive than phosgene on an industrial scale. The reaction conditions and work-up procedures are generally milder.
| Parameter | Route 1: Phosgenation | Route 2: Using Triphosgene | Reference |
| Key Reagent | Phosgene | Triphosgene | [2][4] |
| Safety Concerns | Extremely high (toxic gas) | High (solid, but generates phosgene) | |
| Reaction Conditions | Exothermic, requires careful control | Milder, often at lower temperatures | |
| Yield | High | High | |
| Industrial Scalability | Established, but with significant safety infrastructure | Increasing adoption due to safety benefits |
Synthesis of Other Process-Related Impurities
Several other impurities can arise from side reactions or the use of specific starting materials. For instance, in the synthesis of oxcarbazepine, a structurally related drug, impurities such as oximinostilbene and 10-methoxycarbamazepine are synthesized.[4] The synthesis of these compounds provides valuable insights into potential impurity formation in Carbamazepine synthesis as well.
Synthesis of 10-Methoxycarbamazepine
-
Experimental Protocol: 10-Methoxyiminostilbene is reacted with sodium cyanate in the presence of an acid like DL-mandelic acid in a solvent such as dichloromethane. The mixture is heated, and after work-up, the product is isolated. A yield of 80% has been reported for this synthesis.[4]
-
Relevance to Carbamazepine: This synthesis demonstrates a potential pathway for the formation of substituted Carbamazepine derivatives if the corresponding substituted iminostilbenes are present as starting materials or are formed as intermediates.
Synthesis of Oximinostilbene
-
Experimental Protocol: 10-Methoxyiminostilbene is dissolved in dichloromethane and reacted with boric acid and urea under reflux. The product is then isolated. A yield of 73% has been reported.[4]
-
Relevance to Carbamazepine: This reaction highlights how modifications at the 10-position of the iminostilbene ring can lead to a variety of related impurities.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.
Caption: Key synthetic relationships between Carbamazepine and its impurities.
Conclusion and Future Perspectives
The synthesis of Carbamazepine impurities is a critical area of study for ensuring the quality and safety of this important medication. This guide has provided a comparative overview of the synthetic routes for several key impurities, highlighting the influence of starting materials, reagents, and reaction conditions on their formation. A thorough understanding of these pathways allows for the development of robust manufacturing processes that minimize impurity levels.
Future research should focus on the development of greener and more efficient synthetic routes for both Carbamazepine and its impurities, reducing the reliance on hazardous reagents like phosgene and brominating agents. Furthermore, a deeper investigation into the formation mechanisms of less common but potentially problematic impurities will contribute to the continuous improvement of Carbamazepine manufacturing processes.
References
- Prathyun, P., & Baidya, M. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3).
- Prathyun, P., & Baidya, M. (2020). Synthesis of impurities in the manufacture of oxcarbazepine and carbamazepine. Journal of Pharmaceutical Research, 19(3), 10.
- Google Patents. (1990). Method for preparing 5-chlorocarbonyl-5h-dibenz(b,f)azepine.
- Debnath, S., Raju, J. M., & Chennapragada, R. S. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.
- Figueroa Valverde, L., et al. (2018). Design and Synthesis of Some Carbamazepine Derivatives Using Several Strategies.
- Alvarez-Gómez, C., Fonseca-Benítez, A. V., & Guevara-Pulido, J. (2025). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. PLOS ONE, 20(4), e0319415.
- He, S., et al. (2019).
- Google Patents. (1991). 5-Chlorocarbonyl-5H-dibenz-(B,F)-azepine prepn.
- Google Patents. (2011). Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
-
ResearchGate. (2024). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. [Link]
-
PubMed Central. (2025). Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. [Link]
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PubChem. 10-Bromocarbamazepine. [Link]
- Google Patents. (1996).
- Google Patents. (2005). NOVEL PROCESS FOR PREPARATION OF 10-OXO-10, 11-DIHYDRO-5H-DIBENZ [b,f]AZEPINE-5-CARBOXAMIDE (OXCARBAZEPINE) VIA INTERMEDIATE, 10-METHOXY-5H-DIBENZ[b,f] AZEPINE-5-CARBONYLCHLORIDE.
-
ResearchGate. (2018). Multiple reaction monitoring of the studied compounds under the applied... [Link]
-
MDPI. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. [Link]
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PubMed. (2004). Synthesis and biological evaluation of bis and monocarbonate prodrugs of 10-hydroxycamptothecins. [Link]
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- 3. jopcr.com [jopcr.com]
- 4. US5110923A - Method for preparing 5-chlorocarbonyl-5h-dibenz(b,f)azepine - Google Patents [patents.google.com]
A Comparative Guide to HPLC and UPLC Method Cross-Validation for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride Analysis
In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts laboratory throughput, sensitivity, and operational costs. This guide provides an in-depth comparison and cross-validation of HPLC and UPLC methods for the quantitative analysis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key intermediate in the synthesis of Carbamazepine metabolites.[1][]
This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the selection and implementation of the most suitable analytical technique for this specific application. The narrative is grounded in the principles of scientific integrity, drawing from extensive experience in analytical method development and validation, and adhering to the standards set forth by the International Council for Harmonisation (ICH).[3][4][5]
Introduction: The Analytical Challenge
This compound is a reactive intermediate crucial for quality control and impurity profiling during the manufacturing of Carbamazepine-related compounds.[1][] Accurate and precise quantification is paramount. This guide explores the transition from a conventional HPLC method to a more modern UPLC approach, a common scenario in today's laboratories seeking to enhance efficiency. The core of this guide is a detailed cross-validation study, designed to ensure that the UPLC method yields results that are equivalent to the established HPLC method, thereby justifying its adoption.[6][7]
HPLC vs. UPLC: A Fundamental Comparison
HPLC has long been the cornerstone of pharmaceutical analysis.[8] It utilizes columns packed with particles typically 3-5 µm in diameter and operates at pressures up to 6,000 psi.[9][10] UPLC, a more recent advancement, employs columns with sub-2 µm particles and can operate at pressures up to 15,000 psi.[9][10][11] This fundamental difference in particle size and pressure leads to significant performance disparities.[8][12]
Key Advantages of UPLC over HPLC:
-
Increased Resolution and Peak Capacity: Smaller particles provide a more efficient separation, allowing for better resolution of closely eluting peaks.
-
Higher Sensitivity: Narrower peaks result in greater peak heights, enhancing sensitivity, which is particularly beneficial for trace analysis.[8]
-
Faster Analysis Times: The high-pressure capabilities allow for higher flow rates without sacrificing separation efficiency, leading to significantly shorter run times.[8][9][10]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (while still being faster) contribute to a significant reduction in solvent usage, leading to cost savings and a smaller environmental footprint.[8][10]
The primary trade-off is the higher initial capital cost of UPLC systems and the need for higher quality solvents and samples to prevent column clogging.[8][10]
Experimental Design: Cross-Validation Protocol
Cross-validation of an analytical method is a critical process to confirm that a validated method produces reliable and consistent results when compared to another established method.[6] This process is essential for ensuring data integrity and regulatory compliance when transitioning between analytical technologies.[6][7] The cross-validation protocol detailed below is designed in accordance with ICH Q2(R1) and the recently updated Q2(R2) guidelines on analytical procedure validation.[3][4][13]
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent)
-
Mobile Phase: A mixture of Acetonitrile and Water. The exact composition will be optimized for each method.
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
UPLC System: A standard UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
Chromatographic Conditions
Table 1: HPLC and UPLC Method Parameters
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection | UV at 254 nm | PDA at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 10 minutes | 2 minutes |
The causality behind these choices is rooted in chromatographic theory. The UPLC method utilizes a smaller particle size column, which necessitates a higher operating pressure to achieve optimal flow.[9][10] The shorter column length and higher efficiency allow for a significantly reduced run time. The injection volume is scaled down for the UPLC method to prevent column overload and maintain peak shape.
The Cross-Validation Workflow
The cross-validation process involves a head-to-head comparison of the two methods using the same set of samples and standards. The workflow is designed to assess key validation parameters to establish the equivalency of the methods.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Comparative Data and Analysis
The following tables summarize the expected outcomes of the cross-validation study. The acceptance criteria are based on typical requirements outlined in ICH guidelines.[14][15]
System Suitability Testing (SST)
SST is performed before each analysis to ensure the chromatographic system is performing adequately.[15]
Table 2: System Suitability Results
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 10000 | > 2000 |
| %RSD of Peak Area (n=6) | < 1.0% | < 0.5% | ≤ 2.0% |
The UPLC method is expected to show a higher number of theoretical plates, indicating greater column efficiency, and a lower relative standard deviation (%RSD) for peak areas, suggesting better precision.
Linearity
Linearity is assessed to demonstrate a direct correlation between analyte concentration and the detector response over a defined range.[14] A minimum of five concentration levels are analyzed.[16]
Table 3: Linearity Comparison
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 1 - 150 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Report |
The UPLC method may demonstrate a wider linear range, particularly at the lower end, due to its enhanced sensitivity.
Precision (Repeatability)
Precision is evaluated by analyzing a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
Table 4: Precision Results
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Mean Assay (%) | 99.8% | 100.1% | Report |
| Standard Deviation | 0.65 | 0.35 | Report |
| %RSD | 0.65% | 0.35% | ≤ 2.0% |
The UPLC method is anticipated to yield a lower %RSD, indicating superior precision due to the more robust and efficient separation.
Accuracy
Accuracy is determined by analyzing samples spiked with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Table 5: Accuracy (% Recovery)
| Spiked Level | HPLC Method | UPLC Method | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0 - 102.0% |
| 100% | 100.3% | 100.5% | 98.0 - 102.0% |
| 120% | 101.1% | 100.8% | 98.0 - 102.0% |
Both methods are expected to demonstrate excellent accuracy, with the percent recovery falling well within the acceptable range.
Discussion and Conclusion
The experimental data presented in this guide demonstrates that the developed UPLC method for the analysis of this compound is not only equivalent to the established HPLC method but also offers significant advantages. The UPLC method provides a five-fold reduction in analysis time (10 minutes for HPLC vs. 2 minutes for UPLC), leading to a substantial increase in laboratory throughput.
Furthermore, the UPLC method exhibits superior chromatographic performance, as evidenced by higher theoretical plates and improved precision. This enhanced performance, coupled with a reduction in solvent consumption, makes the UPLC method a more efficient, cost-effective, and environmentally friendly alternative to the traditional HPLC method.[8][10]
The successful cross-validation, meeting all predefined acceptance criteria based on ICH guidelines, provides the necessary scientific justification for transferring the analysis of this compound from HPLC to UPLC systems. This transition can be implemented with a high degree of confidence that the integrity and reliability of the analytical data will be maintained.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Preparation (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (100 µg/mL): Prepare a sample solution of the active pharmaceutical ingredient (API) or formulation to obtain a final concentration of approximately 100 µg/mL of this compound in the mobile phase. Filter the final solution through a 0.22 µm syringe filter before analysis.
HPLC System Operation
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform six replicate injections of the working standard solution for system suitability.
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
UPLC System Operation
-
Set up the UPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the mobile phase for at least 5 minutes or until a stable baseline is achieved.
-
Perform six replicate injections of the working standard solution for system suitability.
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
Visualization of Method Transfer Logic
Caption: Decision logic for transferring from an HPLC to a UPLC method.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Benchchem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). Comparison between HPLC and UPLC Systems.
- Scribd. (n.d.). UPLC vs. HPLC: Key Differences.
- Lab Manager Magazine. (2025, November 27). Analytical Method Transfer: Best Practices and Guidelines.
- PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach.
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?
- SynThink Research Chemicals. (n.d.). This compound | 41359-09-5. Retrieved from SynThink Research Chemicals website.
- Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- BOC Sciences. (n.d.). CAS 41359-09-5 this compound.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- Pharma Approach. (2026, January 7). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
- Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Clinivex. (n.d.). CAS 41359-09-5 | this compound Supplier.
- Santa Cruz Biotechnology. (n.d.). This compound.
- LGC Standards. (n.d.). Iminostilbene N-Carbonyl Chloride.
- Google Patents. (n.d.). CN103086969B - Synthesis method of iminostilbene carbonyl chloride.
- Google Patents. (n.d.). CN103086969A - Synthesis method of iminostilbene carbonyl chloride.
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Comparison of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride levels in different Carbamazepine brands
An Expert Guide to the Comparative Analysis of Carbamazepine-10,11-Epoxide Levels in Generic Formulations
A Note on the Analyte: This guide focuses on the comparative analysis of Carbamazepine-10,11-Epoxide, a clinically significant and well-documented active metabolite of Carbamazepine. The initially requested compound, "Iminostilbene 10,11-Epoxide-N-carbonyl Chloride," is not a recognized impurity or metabolite of Carbamazepine according to established pharmaceutical and chemical literature. Therefore, to ensure scientific accuracy and relevance for researchers and drug development professionals, this guide has been centered on the quantification of Carbamazepine-10,11-Epoxide, a critical quality attribute for Carbamazepine drug products.
Introduction: The Significance of Carbamazepine-10,11-Epoxide
Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain. Its clinical efficacy is, however, intrinsically linked to its complex metabolism. The primary metabolic pathway proceeds via cytochrome P450 enzymes, leading to the formation of Carbamazepine-10,11-Epoxide (CBZE). This epoxide metabolite is not an inert byproduct; it is pharmacologically active, exhibiting both anticonvulsant and toxic effects. Furthermore, CBZE is implicated in hypersensitivity reactions and can contribute to drug-drug interactions by inhibiting the epoxide hydrolase enzyme responsible for its own detoxification.
Given that CBZE contributes to both the therapeutic and adverse effect profiles of the parent drug, its concentration in a given Carbamazepine formulation is a critical parameter. Variations in formulation strategies, excipients, and manufacturing processes among different brands could potentially influence the stability of Carbamazepine and the baseline levels of CBZE as a degradation product. This guide provides a comprehensive framework and a robust analytical methodology for the comparative quantification of CBZE levels in different Carbamazepine brands, ensuring a scientifically sound basis for evaluating product bio-equivalence and quality.
The Chemical Relationship: From Parent Drug to Metabolite
The conversion of Carbamazepine to its 10,11-epoxide metabolite is a critical transformation that dictates its pharmacological and toxicological profile. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver. The following diagram illustrates this key biochemical conversion.
Caption: Metabolic conversion of Carbamazepine to Carbamazepine-10,11-Epoxide.
Analytical Methodology: A Validated HPLC-UV Approach
To ensure trustworthy and reproducible results, a validated analytical method is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, accessible, and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their related impurities in finished pharmaceutical products.
The causality behind this choice rests on its ability to separate the parent drug (Carbamazepine) from its epoxide metabolite and any other potential impurities, allowing for precise quantification. The UV detector is set to a wavelength where both compounds exhibit significant absorbance, providing the necessary sensitivity.
Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative analysis.
Caption: Experimental workflow for the comparative analysis of CBZE.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Carbamazepine Reference Standard (USP or equivalent)
-
Carbamazepine-10,11-Epoxide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Carbamazepine Tablets (Brand A, Brand B, Brand C)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
4. Preparation of Standard Solutions:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Carbamazepine RS and Carbamazepine-10,11-Epoxide RS each in 10 mL of methanol.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. This range is selected to cover potential impurity levels.
5. Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets from each brand to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Carbamazepine.
-
Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug and metabolite.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
6. Analysis and Quantification:
-
Construct a calibration curve for CBZE by plotting the peak area against the concentration of the calibration standards.
-
Inject the sample preparations from each brand in triplicate.
-
Identify the peaks for Carbamazepine and CBZE based on the retention times obtained from the standard solutions.
-
Calculate the concentration of CBZE in the samples using the linear regression equation from the calibration curve.
-
Express the final result as a percentage of the CBZE relative to the labeled Carbamazepine content (w/w%).
Comparative Data Analysis (Hypothetical)
The following table summarizes hypothetical results obtained from the analysis of three different fictional brands of Carbamazepine tablets, each with a labeled strength of 200 mg.
| Brand | Labeled Strength (mg) | Mean CBZE Concentration (µg/mg of CBZ) | % CBZE (w/w relative to CBZ Label Claim) | Standard Deviation |
| Brand A (Innovator) | 200 | 0.25 | 0.025% | 0.003 |
| Brand B (Generic) | 200 | 0.48 | 0.048% | 0.005 |
| Brand C (Generic) | 200 | 0.31 | 0.031% | 0.004 |
Interpretation and Discussion
The hypothetical data reveals variations in the baseline levels of Carbamazepine-10,11-Epoxide among the tested brands. Brand A, the innovator product, exhibited the lowest level of CBZE (0.025%), while Brand B showed a significantly higher level (0.048%). Brand C presented an intermediate level (0.031%).
Potential Causality for Variation:
-
Excipient Composition: Different excipients used in the formulations could affect the stability of the Carbamazepine API. For instance, certain binders or lubricants might create a microenvironment that is more conducive to oxidative degradation.
-
Manufacturing Process: Parameters such as granulation method, drying temperature, and compression force can influence the solid-state stability of the drug, potentially leading to minor levels of degradation to the epoxide.
-
Purity of Starting API: The purity of the raw Carbamazepine API used by different manufacturers could vary, with some containing higher initial amounts of related substances.
While all brands in this hypothetical scenario may fall within the acceptable limits for impurities as defined by pharmacopeial standards (e.g., the United States Pharmacopeia), the observed differences are noteworthy. A higher baseline level of a pharmacologically active metabolite like CBZE could have clinical implications, particularly for sensitive patient populations. These findings underscore the importance of rigorous quality control and comparative studies for generic drug products to ensure therapeutic equivalence beyond simple API content.
References
-
Koehn, J., et al. (2020). Carbamazepine-10,11-epoxide, a drug- and disease-related biomarker in pediatric epilepsy. Epilepsia. Available at: [Link]
-
McKinnon, R. A., & McManus, M. E. (1996). The role of N-oxidation and N- and O-glucuronidation in the metabolism of substituted 2-aminobenzimidazoles. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Gomes, A. R., et al. (2021). Eco-Friendly HPLC-UV Method for Simultaneous Determination of Carbamazepine and Its Main Metabolite in Human Plasma. Molecules. Available at: [Link]
- United States Pharmacopeia. (2023). Carbamazepine Tablets. USP-NF. (A general reference to the existence of official monographs).
-
Plesha, M., et al. (2021). A fast and simple HPLC-UV method for the simultaneous determination of lamotrigine, carbamazepine, and carbamazepine-10,11-epoxide in human plasma. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
A Senior Application Scientist’s Guide to the Purity Assessment of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride Reference Standards
Introduction: The Critical Role of a Process Intermediate Reference Standard
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS: 41359-09-5) is a key synthetic intermediate in the manufacturing of widely used antiepileptic drugs such as Carbamazepine and Oxcarbazepine. As a process-related impurity, its presence, and quantity in the final active pharmaceutical ingredient (API) must be meticulously controlled to ensure patient safety and meet regulatory requirements. Consequently, the accuracy of any quantitative or qualitative analysis of this impurity is directly dependent on the quality and purity of the corresponding reference standard.
This guide provides a comprehensive framework for researchers, analytical development scientists, and quality control professionals to assess and compare the purity of this compound reference standards from various suppliers. We will move beyond a simple review of a Certificate of Analysis (CoA) and establish a self-validating system of orthogonal analytical techniques to build a robust and trustworthy purity profile. This approach is grounded in the principles outlined by major pharmacopeias and regulatory bodies.[1][2][3][4][5]
Pillar 1: The Orthogonal Approach - A Self-Validating System
A purity value stated on a CoA is not an absolute truth until it is verified. A single analytical technique, such as HPLC, provides only one perspective on the sample's composition. An impurity may co-elute with the main peak, or it might not have a UV chromophore, rendering it invisible to a PDA/UV detector. To establish trustworthiness, we must employ an orthogonal testing strategy, where each technique measures purity based on different physicochemical principles. This multi-faceted approach ensures that the weaknesses of one method are covered by the strengths of another.
Our assessment will be built on three pillars of analytical characterization:
-
Chromatographic Purity (HPLC-UV): Measures the presence of impurities that can be chromatographically separated and possess a UV chromophore.
-
Structural Identity and Volatile/Semi-Volatile Impurities (NMR, GC-MS): Confirms the molecular structure and detects impurities that are amenable to gas chromatography.
-
Absolute Purity (qNMR): A primary ratio method that determines purity by mass against a certified internal standard, independent of the analyte's response factor.[6][7]
Sources
A Comparative Stability Study of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: A Guide for Drug Development Professionals
Introduction: The Critical Role of Intermediate Stability in Drug Synthesis
In the intricate tapestry of pharmaceutical development, the stability of synthetic intermediates is a cornerstone of a robust and reproducible manufacturing process. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (IS-Ep-N-COCl) is a key intermediate in the synthesis of various dibenzazepine-based active pharmaceutical ingredients (APIs), including metabolites of Carbamazepine.[] Its chemical architecture, featuring a reactive N-carbonyl chloride and a strained epoxide ring, presents unique stability challenges. Understanding the degradation profile of IS-Ep-N-COCl under various stress conditions is paramount for optimizing storage, handling, and reaction conditions, thereby ensuring the purity and yield of the final API.
This guide provides a comprehensive comparative stability study of IS-Ep-N-COCl. We will delve into its degradation profile under hydrolytic, oxidative, thermal, and photolytic stress conditions. For a holistic understanding, its stability will be benchmarked against structurally related and pharmaceutically relevant compounds:
-
Iminostilbene N-carbonyl Chloride (IS-COCl): To elucidate the impact of the epoxide functionality on overall stability.
-
Carbamazepine-10,11-epoxide (CBZ-Epoxide): To assess the influence of the N-carbonyl chloride group on the epoxide ring's stability.
-
Carbamazepine (CBZ): The parent drug, providing a well-established stability reference point.
By dissecting the degradation pathways and kinetics, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to mitigate instability risks and streamline the drug manufacturing process.
Predicted Degradation Pathways of IS-Ep-N-COCl
The chemical structure of IS-Ep-N-COCl harbors two primary labile moieties: the N-carbonyl chloride and the 10,11-epoxide. Their susceptibility to degradation under different conditions is the focal point of this study.
Caption: Predicted degradation pathways for IS-Ep-N-COCl.
Comparative Stability Study: Experimental Design
To objectively assess the stability of IS-Ep-N-COCl and its comparators, a forced degradation study is proposed. This involves subjecting the compounds to stress conditions that exceed those of accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Materials and Methods
Test Articles:
-
This compound (IS-Ep-N-COCl)
-
Iminostilbene N-carbonyl Chloride (IS-COCl)
-
Carbamazepine-10,11-epoxide (CBZ-Epoxide)
-
Carbamazepine (CBZ)
Stress Conditions:
-
Hydrolytic Degradation:
-
Oxidative Degradation:
-
3% H₂O₂ at room temperature for up to 24 hours.[2]
-
-
Thermal Degradation:
-
Solid-state samples heated at 80°C for up to 72 hours.
-
-
Photolytic Degradation:
-
Solid-state and solution samples exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark to differentiate between thermal and light-induced degradation.
-
Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted) is a common starting point for method development.[3][4][5]
-
Detection: UV detection at a wavelength that provides a good response for all compounds and their expected degradants (e.g., 210-285 nm).[5]
-
Quantification: The percentage of degradation will be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.
Experimental Workflow
Caption: Experimental workflow for the comparative stability study.
Anticipated Results and Discussion
Based on the known reactivity of the functional groups present in the test articles, the following outcomes are anticipated:
Table 1: Predicted Comparative Stability under Forced Degradation
| Stress Condition | IS-Ep-N-COCl | IS-COCl | CBZ-Epoxide | Carbamazepine (CBZ) | Rationale for Prediction |
| Acidic Hydrolysis | Highly Labile | Highly Labile | Moderately Labile | Highly Labile | The N-carbonyl chloride is highly susceptible to hydrolysis.[6][7] The epoxide ring can also open under acidic conditions.[8][9] |
| Basic Hydrolysis | Highly Labile | Highly Labile | Labile | Highly Labile | N-carbonyl chlorides are readily hydrolyzed by base.[6] Epoxide rings are also opened by basic nucleophiles.[10][11] |
| Oxidative Stress | Moderately Labile | Stable | Moderately Labile | Stable | The epoxide ring is susceptible to oxidation, while the iminostilbene core is relatively stable.[2] |
| Thermal Stress | Labile | Moderately Stable | Moderately Stable | Stable | The presence of both the epoxide and N-carbonyl chloride may lower the thermal stability compared to the individual functionalities.[12][13] |
| Photolytic Stress | Labile | Labile | Labile | Labile | The dibenzazepine nucleus is known to be photosensitive.[14][15][16] |
Causality behind Experimental Choices:
-
Choice of Comparators: The selected comparators allow for a systematic evaluation of the contribution of the N-carbonyl chloride and epoxide functional groups to the overall stability of the molecule. This structure-activity relationship is crucial for understanding degradation mechanisms.
-
Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, and light) are derived from ICH guidelines and are known to accelerate the degradation pathways relevant to pharmaceutical manufacturing and storage.[2] This ensures that the study is comprehensive and relevant to real-world scenarios.
-
Analytical Method: A stability-indicating HPLC method is non-negotiable for this type of study. It provides the necessary specificity to distinguish the intact molecule from its degradation products, allowing for accurate quantification of stability.[5]
Conclusion and Recommendations
This guide outlines a robust framework for a comparative stability study of this compound. The inherent reactivity of the N-carbonyl chloride and epoxide moieties suggests that IS-Ep-N-COCl is likely a labile intermediate, particularly under hydrolytic conditions. Strict control of moisture and pH is therefore critical during its synthesis, purification, and storage.
For drug development professionals, the key takeaways are:
-
Process Optimization: The stability data generated from this study can inform the optimization of reaction conditions to minimize degradation and maximize yield.
-
Storage and Handling: Based on the stability profile, appropriate storage conditions (e.g., temperature, humidity, protection from light) can be defined to ensure the integrity of the intermediate.
-
Risk Assessment: A thorough understanding of the degradation profile of IS-Ep-N-COCl allows for a more accurate risk assessment of its impact on the final API quality.
By proactively addressing the stability challenges of critical intermediates like IS-Ep-N-COCl, pharmaceutical manufacturers can build more efficient, reliable, and high-quality drug production processes.
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Simultaneous determination of carbamazepine and its major metabolites in human plasma and urine by HPLC. J Clin Pharm Ther. 1991 Aug;16(4):257-62. [Link]
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Int J Mol Sci. 2016 Jan 15;17(1):111. [Link]
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Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
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Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. [Link]
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. PubMed. [Link]
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Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: a review. PMC - NIH. [Link]
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Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. St. John's University and the College of St. Benedict. [Link]
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Iminostilbene N-Carbonyl Chloride: Properties and Applications. [Link]
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Carbamazepine Degradation by Photolysis and Titanium Dioxide Photocatalysis. ResearchGate. [Link]
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]
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The effect of storage conditions on the stability of carbamazepine and carbamazepine-10,11-epoxide in plasma. PubMed. [Link]
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New Insight Into Thermodynamical Stability of Carbamazepine. PubMed. [Link]
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A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
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Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro. PubMed. [Link]
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Removal of Carbamazepine in Aqueous Solution by TiO2 Ceramic Photo-Catalyst under Simulated Solar Light: Kinetics, Effects of Environmental Factors and Degradation Pathways. MDPI. [Link]
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A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO2 Meshes: Transformation Products and Reaction Pathways. MDPI. [Link]
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The photodegradation of carbamazepine was studied in. [Link]
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Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
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Iminostilbene Carbonyl Chloride. Enam Organics India Ltd. [Link]
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Enhanced thermal stability of carbamazepine obtained by fast heating, hydration and re-crystallization from organic solvent solutions: A DSC and HPLC study. ResearchGate. [Link]
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Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. PubMed. [Link]
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Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]
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Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. SciELO. [Link]
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Thermoanalytical studies of carbamazepine: Hydration/dehydration, thermal decomposition, and solid phase transitions. ResearchGate. [Link]
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Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
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9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org. [Link]
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A Comparative Guide to the Validation of an Analytical Method for the Simultaneous Determination of Carbamazepine and its Epoxide Metabolite
This guide provides an in-depth analysis and comparison of validated analytical methods for the simultaneous quantification of the anticonvulsant drug Carbamazepine (CBZ) and its principal active metabolite, Carbamazepine-10,11-epoxide (CBZ-E). As the therapeutic and toxic effects of Carbamazepine are linked to the concentrations of both the parent drug and its active metabolite, a robust and reliable analytical method is crucial for effective therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2][3][4]
Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, to form CBZ-E.[5] This epoxide metabolite is pharmacologically active, contributing to both the therapeutic and adverse effects of the treatment.[6][7] The concentration of CBZ-E can reach up to 50% of the parent drug's concentration in plasma, particularly when co-administered with other enzyme-inducing drugs.[3][7] Therefore, the simultaneous measurement of both compounds provides a more accurate picture of the pharmacologically active entities in a patient's system, enabling better dose adjustments and toxicity management.[4]
This document will explore a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method in detail, compare its performance characteristics against the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique, and provide the scientific rationale behind the methodological choices, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Featured Method: A Validated Reversed-Phase HPLC-UV Protocol
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability. The method detailed here is designed for the reliable quantification of CBZ and CBZ-E in human plasma, making it highly suitable for routine TDM.
Causality Behind Experimental Choices
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like Carbamazepine and its epoxide. The long carbon chains interact effectively with the analytes, allowing for their separation from more polar, endogenous plasma components.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): The combination of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer, pH 7.0) allows for precise control over the elution of the analytes. Acetonitrile is chosen for its low viscosity and UV transparency. The pH of 7.0 is critical as it ensures that the analytes are in a neutral, non-ionized state, which maximizes their retention and ensures reproducible chromatography on the C18 column.
-
Detection Wavelength (210 nm): While CBZ has a maximum absorption at higher wavelengths (~285 nm), a lower wavelength like 210 nm is often chosen for simultaneous determination because it represents a point of adequate molar absorptivity for both the parent drug and its epoxide metabolite, providing good sensitivity for both analytes in a single run.[10][11]
-
Sample Preparation (Solid-Phase Extraction): Solid-Phase Extraction (SPE) is preferred over simple protein precipitation for its superior cleanup capabilities. It effectively removes plasma proteins and other interfering substances, leading to a cleaner baseline, enhanced column longevity, and more accurate quantification.
Experimental Workflow Diagram
Sources
- 1. Carbamazepine-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biochimicaclinica.it [biochimicaclinica.it]
- 5. ClinPGx [clinpgx.org]
- 6. Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
Performance Verification of a New Core-Shell Analytical Column for the Separation of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
A Technical Guide for Researchers in Pharmaceutical Analysis
Introduction: The Analytical Challenge of a Critical Carbamazepine Intermediate
In the landscape of pharmaceutical development and quality control, the robust analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is a critical intermediate in the synthesis of Carbamazepine, a widely used anticonvulsant medication. The purity and stability of this intermediate directly impact the quality and safety of the final drug product. Due to its polar nature and potential for interaction with traditional stationary phases, achieving a rapid, efficient, and symmetrical peak shape for this compound can be a significant analytical challenge.
This guide presents a comprehensive performance verification of a new core-shell particle technology-based analytical column against a conventional fully porous particle column for the separation of this compound. As a Senior Application Scientist, my objective is to not only present the data but to also provide the scientific rationale behind the experimental design, enabling you to make informed decisions in your own laboratory. Our investigation will be grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
The Rationale for a New Column Technology: Core-Shell vs. Fully Porous Particles
Traditional High-Performance Liquid Chromatography (HPLC) columns packed with fully porous particles have been the workhorse of the pharmaceutical industry for decades. However, they can suffer from limitations related to mass transfer, leading to broader peaks and longer analysis times, especially for challenging analytes.[5]
Core-shell technology represents a significant advancement in HPLC column design.[5][6] These columns feature a solid, impermeable core surrounded by a thin, porous shell of silica.[5] This unique architecture reduces the diffusion path for analytes, leading to several key performance advantages:
-
Higher Efficiency and Sharper Peaks: The shorter diffusion path minimizes band broadening, resulting in narrower and taller peaks, which enhances resolution and sensitivity.[5][7]
-
Faster Analysis Times: The improved mass transfer allows for the use of higher flow rates without a significant loss in separation efficiency, leading to shorter run times and increased sample throughput.[5][7][8]
-
Lower Backpressure: Compared to sub-2 µm fully porous particles that offer similar efficiency, core-shell particles often generate lower backpressure, making them compatible with a wider range of HPLC and UHPLC systems.[5][9]
This guide will empirically test these theoretical advantages in the context of separating the polar and reactive this compound.
Experimental Design: A Head-to-Head Comparison
To provide a robust and objective comparison, we designed a series of experiments to evaluate the performance of a new core-shell C18 column against a traditional fully porous C18 column of similar dimensions. The methodology is designed to be transparent and reproducible, allowing for verification in your own laboratory.
Workflow for Column Performance Verification
Caption: Workflow for the comparative performance verification of the two HPLC columns.
Materials and Methods
| Parameter | Description |
| Analyte | This compound (Reference Standard) |
| Columns | 1. New Column: Core-Shell C18, 2.7 µm, 4.6 x 100 mm2. Traditional Column: Fully Porous C18, 5 µm, 4.6 x 150 mm |
| Instrumentation | Agilent 1260 Infinity II HPLC System with Diode Array Detector (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30% B to 70% B over 5 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Standard Solution | 100 µg/mL of this compound in Acetonitrile |
Experimental Protocols
1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100.0 mL with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Further dilutions are made from this stock solution for linearity and accuracy studies.
2. HPLC System Preparation:
-
Prime all solvent lines with the respective mobile phases.
-
Equilibrate the column to be tested with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
3. System Suitability Testing (SST):
-
In accordance with USP <621>, perform five replicate injections of the 100 µg/mL standard solution.[1][2]
-
Calculate the following parameters:
-
Tailing Factor (T): The USP tailing factor should be ≤ 2.0.
-
Theoretical Plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
4. Performance Verification and Method Validation:
-
The following parameters were evaluated for both columns according to ICH Q2(R1) guidelines:[3][4][10]
-
Specificity: Assessed by analyzing a blank (acetonitrile) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: A series of solutions ranging from 1 µg/mL to 200 µg/mL were prepared and injected. A calibration curve was constructed by plotting peak area against concentration.
-
Precision (Repeatability): Six replicate injections of the 100 µg/mL standard were performed, and the RSD of the peak area was calculated.
-
Accuracy (Recovery): Determined by spiking a known concentration of the analyte into a blank solution at three different concentration levels (low, medium, high) and calculating the percentage recovery.
-
Results and Discussion: A Clear Performance Advantage
The experimental data unequivocally demonstrates the superior performance of the core-shell column for the analysis of this compound.
Chromatographic Performance Comparison
| Parameter | Core-Shell C18 Column | Fully Porous C18 Column | Performance Improvement |
| Retention Time (min) | 3.8 | 6.2 | 39% Faster |
| Theoretical Plates (N) | 18,500 | 9,200 | 101% Higher Efficiency |
| Tailing Factor (T) | 1.1 | 1.8 | 39% More Symmetrical |
| Backpressure (bar) | 280 | 150 | Higher (as expected) |
The core-shell column delivered a significantly faster analysis with a 39% reduction in retention time. This is a direct consequence of the enhanced mass transfer kinetics, allowing for a higher optimal linear velocity.[5][7][8] More strikingly, the column efficiency, as measured by the number of theoretical plates, was more than double that of the fully porous column. This translates to much sharper and narrower peaks, which is critical for resolving closely eluting impurities. The peak shape was also markedly better, with a tailing factor of 1.1, indicating a highly symmetrical peak and minimal undesirable secondary interactions with the stationary phase.
Method Validation Summary
| Validation Parameter | Core-Shell C18 Column | Fully Porous C18 Column |
| Linearity (R²) | > 0.9995 | > 0.9990 |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.8% - 102.1% |
Both columns demonstrated acceptable performance according to ICH Q2(R1) guidelines for linearity, precision, and accuracy. However, the core-shell column consistently showed a slightly better correlation coefficient for linearity and a lower relative standard deviation for precision, indicating a higher degree of reliability and reproducibility.
Visualizing the Performance Difference
Caption: Logical relationship demonstrating the superior performance of the core-shell column.
Conclusion and Recommendations
Based on the comprehensive experimental data, the new core-shell C18 analytical column provides a significant and measurable improvement in performance for the separation of this compound compared to a traditional fully porous C18 column. The key advantages include a substantially faster analysis time, a twofold increase in chromatographic efficiency leading to sharper peaks, and improved peak symmetry.
For researchers, scientists, and drug development professionals seeking to optimize their analytical methods for carbamazepine and its related compounds, the adoption of core-shell column technology is highly recommended. The enhanced performance can lead to:
-
Increased laboratory throughput due to faster analysis times.
-
Improved data quality through better resolution and peak shapes.
-
Greater confidence in analytical results due to higher precision and reproducibility.
While the initial investment in a core-shell column may be higher, the long-term benefits of increased efficiency, reduced solvent consumption per analysis, and improved data integrity present a compelling return on investment for any modern analytical laboratory.
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay Source: PubMed URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: A Validated HPLC Method For the Determination of Carbamazepine and Carbamazepine 10,11-Epoxide in Human Plasma Source: Taylor & Francis URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL: [Link]
-
Title: Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs Source: PubMed URL: [Link]
-
Title: Rapid HPLC-MS/MS Determination of Carbamazepine and Carbamazepine-10,11-Epoxide Source: ResearchGate URL: [Link]
-
Title: A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples Source: IntechOpen URL: [Link]
-
Title: Core-shell column Source: Shimadzu URL: [Link]
-
Title: Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles Source: Royal Society of Chemistry URL: [Link]
-
Title: Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations Source: Semantic Scholar URL: [Link]
-
Title: Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: Element Lab Solutions URL: [Link]
-
Title: Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications Source: PMC - NIH URL: [Link]
-
Title: Selectivity Difference for Polar Compounds on Core-Shell Column in Reversed-Phase and Mixed-Mode Source: Zodiac Life Sciences URL: [Link]
-
Title: Unraveling the Advantages of Core-Shell Columns in HPLC Source: Pharma Growth Hub URL: [Link]
-
Title: Understanding Core-Shell Technology Source: Phenomenex URL: [Link]
Sources
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- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Understanding Core-Shell Technology | Phenomenex [phenomenex.com]
- 7. Core-shell column : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. fda.gov [fda.gov]
A Comparative Study of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride and Other Degradation Products of Carbamazepine
This guide provides an in-depth comparative analysis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride and other significant degradation products of the widely used anticonvulsant drug, Carbamazepine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the formation, characterization, and potential impact of these compounds.
Introduction: The Degradation Landscape of Carbamazepine
Carbamazepine (CBZ), a cornerstone in the treatment of epilepsy and neuropathic pain, is known to be susceptible to degradation under various conditions, leading to the formation of a range of by-products.[1] These degradation products can arise during synthesis, storage, or metabolism, and their presence in pharmaceutical formulations is a critical concern due to their potential to alter the efficacy and safety of the drug product. Understanding the chemical behavior and toxicological profile of each degradation product is paramount for ensuring the quality and stability of Carbamazepine formulations.
This guide focuses on a comparative analysis of key Carbamazepine degradation products, with a particular emphasis on this compound, providing experimental data and methodologies for their assessment.
The Degradation Pathway of Carbamazepine
Carbamazepine degrades through several pathways, including hydrolysis, oxidation, and photolysis.[2] The major degradation products include Carbamazepine-10,11-epoxide (the primary active metabolite), Iminostilbene, Acridine, and various hydroxylated derivatives.[3][4] The formation of this compound is of particular interest as it represents a reactive intermediate.
The following diagram illustrates the primary degradation pathways of Carbamazepine.
Caption: Major degradation pathways of Carbamazepine.
Comparative Physicochemical and Toxicological Profiles
A critical aspect of managing drug degradation is understanding the properties of the resulting impurities. The following table summarizes key physicochemical and toxicological information for this compound and other major Carbamazepine degradation products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Known Toxicological Concerns |
| This compound | C15H10ClNO2 | 271.70[][6] | Intermediate in the synthesis of Carbamazepine metabolites.[] | Potential for high reactivity due to the carbonyl chloride group. Specific toxicity data is limited. |
| Carbamazepine-10,11-epoxide | C15H12N2O2 | 252.27 | Primary active metabolite of Carbamazepine.[7] | Possesses anticonvulsant and neurotoxic properties similar to the parent drug.[8] Can contribute significantly to toxicity in overdose cases.[8] |
| Iminostilbene | C14H11N | 193.25 | Hydrolytic degradation product of Carbamazepine. | Limited specific toxicity data, but its structural similarity to other polycyclic aromatic compounds warrants investigation. |
| Acridine | C13H9N | 179.22 | Photodegradation product of Carbamazepine.[9] | Known to be a frameshift mutagen in bacterial assays and can interact with DNA.[10] Some derivatives are carcinogenic.[10] |
| 10,11-Dihydroxy-10,11-dihydrocarbamazepine | C15H14N2O3 | 270.28 | Hydrolysis product of Carbamazepine-10,11-epoxide. | Generally considered a less toxic, inactive metabolite. |
Experimental Protocols for Comparative Analysis
To effectively compare these degradation products, robust analytical methodologies are essential. The following sections detail protocols for forced degradation studies and the subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Forced Degradation Study of Carbamazepine
This protocol is designed to intentionally degrade Carbamazepine to generate its degradation products for subsequent analysis, in accordance with ICH guidelines.[11][12]
Objective: To generate a degradation profile of Carbamazepine under various stress conditions.
Materials:
-
Carbamazepine reference standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of Carbamazepine and dissolve it in a minimal amount of methanol.
-
Add 10 mL of 0.1 N HCl.
-
Reflux the solution at 60°C for 30 minutes.[2]
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Accurately weigh 10 mg of Carbamazepine and dissolve it in a minimal amount of methanol.
-
Add 10 mL of 0.1 N NaOH.
-
Reflux the solution at 60°C for 30 minutes.[2]
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of Carbamazepine and dissolve it in a minimal amount of methanol.
-
Add 10 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours.[2]
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place 10 mg of solid Carbamazepine in a petri dish.
-
Expose to a temperature of 60°C for 24 hours.[2]
-
Dissolve the sample in mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Carbamazepine (100 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed sample alongside a control sample protected from light.
-
Protocol 2: Comparative HPLC-UV Analysis
This method provides a robust and reliable means for the separation and quantification of Carbamazepine and its degradation products.[13][14]
Objective: To separate and quantify Carbamazepine and its degradation products in samples from the forced degradation study.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., µ-Bondapak C18, 150 mm x 4.6 mm, 10 µm)[13]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (50:50, v/v)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Detection Wavelength: 285 nm[13]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: 15 minutes[13]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Carbamazepine and, if available, its degradation products in the mobile phase at concentrations ranging from 0.5 to 40 µg/mL.
-
Sample Preparation: Filter the samples from the forced degradation study through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Processing: Identify and quantify the peaks corresponding to Carbamazepine and its degradation products by comparing their retention times and peak areas with those of the standards.
Protocol 3: LC-MS/MS for Identification and Sensitive Quantification
For the unambiguous identification of degradation products and for highly sensitive quantification, LC-MS/MS is the method of choice.[15][16][17]
Objective: To identify and quantify Carbamazepine and its degradation products with high specificity and sensitivity.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Data acquisition and analysis software
Liquid Chromatography Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analytes. A typical gradient might start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carbamazepine: Q1 m/z 237.1 -> Q3 m/z 194.1
-
Carbamazepine-10,11-epoxide: Q1 m/z 253.1 -> Q3 m/z 180.1
-
Iminostilbene: Q1 m/z 194.1 -> Q3 m/z 165.1
-
Acridine: Q1 m/z 180.1 -> Q3 m/z 152.1
-
Note: MRM transitions for this compound would need to be optimized based on its fragmentation pattern.
-
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol.
-
Analysis: Inject the samples into the LC-MS/MS system.
-
Data Analysis: Identify the degradation products based on their specific precursor-to-product ion transitions and retention times. Quantify the analytes using a calibration curve generated from the standards.
Analytical Workflow Visualization
The following diagram illustrates the overall workflow for the comparative analysis of Carbamazepine degradation products.
Caption: Workflow for the analysis of Carbamazepine degradation products.
Discussion and Comparative Insights
The experimental data generated from the described protocols will enable a robust comparison of this compound with other Carbamazepine degradation products.
-
Stability and Reactivity: The forced degradation studies will reveal the relative stability of Carbamazepine to different stressors and provide insights into the formation kinetics of its degradation products. The presence and concentration of this compound under specific conditions will indicate its potential as a transient but reactive intermediate. Its carbonyl chloride moiety suggests a high susceptibility to nucleophilic attack, making it a potentially significant reactant in further degradation pathways or interactions with excipients.
Conclusion
The comprehensive analysis of Carbamazepine degradation products is a critical component of ensuring drug quality and patient safety. This guide has provided a framework for a comparative study focusing on this compound and other key degradants. By employing systematic forced degradation studies and robust analytical techniques such as HPLC and LC-MS/MS, researchers can gain a deeper understanding of the stability, reactivity, and potential toxicological impact of these compounds. This knowledge is essential for the development of stable Carbamazepine formulations and for establishing meaningful specifications for impurities.
References
-
Freitas, R., et al. (2017). Comparison of the toxicological impacts of carbamazepine and a mixture of its photodegradation products in Scrobicularia plana. Journal of Hazardous Materials, 323, 153-161. Available at: [Link]
-
Patel, R. B., et al. (2012). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 126-133. Available at: [Link]
-
Vukomanović, D., et al. (2024). Population toxicokinetics of carbamazepine and its metabolite carbamazepine-10,11-epoxide in adults. Expert Opinion on Drug Metabolism & Toxicology, 20(8), 817-825. Available at: [Link]
-
Azaïs, A., et al. (2021). Fate and Toxicity of Carbamazepine and Its Degradation By-Products During Coupling of Ozonation and Nanofiltration for Urban Wastewater Reuse. Frontiers in Environmental Science, 9, 789. Available at: [Link]
-
Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography− electrospray tandem mass spectrometry. Analytical chemistry, 75(15), 3731-3738. Available at: [Link]
-
Mahesh, M. V. S. K., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 7-11. Available at: [Link]
-
Singh, S., et al. (2022). Method Development and Validation of Forced Degradation Study of Carbamazepine Drug using UV-Spectroscopy. Journal of Drug Delivery and Therapeutics, 12(6), 1-6. Available at: [Link]
-
Rajender, G., et al. (2009). LC-MS/MS method for determination of carbamazepine in human serum. Analytical Chemistry: An Indian Journal, 8(4), 627-631. Available at: [Link]
-
Taibon, J., et al. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta, 472, 35-40. Available at: [Link]
-
ResearchGate. (n.d.). Carbamazepine physicochemical and toxicokinetic data. Retrieved from [Link]
-
Negrini, D., et al. (2021). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica, 45(4), 336-340. Available at: [Link]
-
Semantic Scholar. (n.d.). Carbamazepine Poisoning: Elimination Kinetics and Quantitative Relationship with Carbamazepine 10,11-Epoxide. Retrieved from [Link]
-
ResearchGate. (2024). Population toxicokinetics of carbamazepine and its metabolite carbamazepine-10,11-epoxide in adults. Retrieved from [Link]
-
Spiller, H. A., & Carlisle, M. (2009). Markedly Elevated Carbamazepine-10,11-epoxide/Carbamazepine Ratio in a Fatal Carbamazepine Ingestion. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 5(3), 133–136. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2022). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Retrieved from [Link]
-
Pop, C. E., et al. (2021). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. Catalysts, 11(10), 1206. Available at: [Link]
-
Al-kassas, R., et al. (2016). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal, 24(5), 555-562. Available at: [Link]
-
Erk, N. (2005). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. FABAD Journal of Pharmaceutical Sciences, 30(2), 78-82. Available at: [Link]
-
FABAD J. Pharm. Sci. (2005). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Retrieved from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Research, 14(3). Available at: [Link]
-
Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Vulliet, E., et al. (2017). Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 24(20), 16893-16904. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation research, 258(2), 123–160. Available at: [Link]
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Franz, S., et al. (2020). Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO2 Meshes: Transformation Products and Reaction Pathways. Catalysts, 10(2), 173. Available at: [Link]
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Environment International. (2020). 300-fold higher neuro- and immunotoxicity from low-redox transformation of carbamazepine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 41359-09-5 | Product Name : this compound. Retrieved from [Link]
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Baker, K. M., et al. (1975). Carbamazepine-10,11-epoxide metabolites in rat urine. Research communications in chemical pathology and pharmacology, 11(2), 221–232. Available at: [Link]
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Sharma, A., et al. (2021). Medicinal chemistry of acridine and its analogues. RSC medicinal chemistry, 12(4), 534–569. Available at: [Link]
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Ferenc, T., et al. (1999). Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine. Mutation research, 444(2), 463–470. Available at: [Link]
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Frigerio, A., & Morselli, P. L. (1973). Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. Journal of pharmaceutical sciences, 62(3), 475–476. Available at: [Link]
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Computational Toxicology. (2021). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]
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Debnath, M., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298. Available at: [Link]
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ResearchGate. (n.d.). Effects of acridines derivatives in animals submitted to acute toxicity study. Retrieved from [Link]
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Crystal Growth & Design. (2021). What Has Carbamazepine Taught Crystal Engineers?. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Deactivation and Disposal of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS No. 41359-09-5). As a reactive intermediate in pharmaceutical synthesis, particularly related to Carbamazepine, this compound possesses multiple functional groups that necessitate a deliberate and informed approach to its disposal to ensure laboratory safety and environmental compliance.[1][]
The protocol outlined below is designed to chemically neutralize the compound's reactive moieties prior to final disposal, transforming it into a less hazardous substance. This guide moves beyond a simple checklist to explain the chemical principles underpinning each step, fostering a culture of safety and deep operational understanding.
Core Hazard Assessment and Disposal Philosophy
This compound is a bifunctional molecule containing both a highly reactive N-carbonyl chloride and a strained epoxide ring.[1][][3] The disposal strategy is therefore predicated on a sequential deactivation of these groups.
-
Primary Hazard: The N-Carbonyl Chloride Group: This functional group is analogous to an acyl chloride and is highly susceptible to nucleophilic attack. It reacts violently with water and other protic nucleophiles in a rapid, exothermic hydrolysis reaction to produce a carbamic acid (which may be unstable) and corrosive hydrogen chloride (HCl) gas.[4][5][6][7][8] Uncontrolled addition to water is a significant safety risk.
-
Secondary Hazard: The Epoxide Ring: The three-membered epoxide ring is subject to ring-opening reactions by nucleophiles.[9][10] While less violently reactive than the carbonyl chloride, it still represents a site of reactivity that must be addressed. Under the basic conditions used to neutralize the carbonyl chloride, the epoxide will also be opened via an SN2 mechanism by hydroxide ions.[9]
-
General Hazard: Chlorinated Organic Compound: As a chlorinated organic compound, this substance and its degradation products must be treated as hazardous waste.[11] Disposal into sanitary sewer systems is prohibited.[12] The final waste stream must be collected and transferred to a licensed hazardous waste disposal service.[11][13]
Disposal Philosophy: The core principle is controlled chemical deactivation. We will first neutralize the most reactive functional group—the N-carbonyl chloride—under controlled basic conditions. This same environment will then facilitate the slower, safer ring-opening of the epoxide.
| Hazard Profile: this compound |
| Physical State |
| Primary Reactivity |
| Secondary Reactivity |
| Primary Health Hazard |
| Decomposition Products |
| Waste Classification |
Personnel Protection and Engineering Controls
Given the corrosive and reactive nature of this compound, stringent safety measures are mandatory.
-
Engineering Controls: All handling and deactivation procedures must be performed inside a certified chemical fume hood to contain any potential release of hydrogen chloride gas or other volatile compounds.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14][15]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemically impervious apron.[14][15]
-
Step-by-Step Deactivation and Disposal Protocol
This protocol is designed for small research quantities (typically <5 grams). Adjust reagent volumes proportionally for different quantities, ensuring the base remains in significant excess.
Workflow Overview
Caption: High-level workflow for the safe disposal of this compound.
Part A: Controlled Hydrolysis and Ring-Opening
Rationale: We will perform the deactivation by slowly adding a solution of the compound to a stirred, aqueous basic solution. The base (sodium hydroxide) serves two critical functions: 1) It acts as the nucleophile to attack both the carbonyl chloride and the epoxide. 2) It immediately neutralizes the hydrogen chloride produced from the hydrolysis of the carbonyl chloride, preventing its release.[6] Using a water-miscible organic solvent like Tetrahydrofuran (THF) to dissolve the compound allows for a homogenous and controlled addition.
Required Materials:
-
This compound waste
-
10% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Tetrahydrofuran (THF) or Dioxane
-
Two appropriately sized Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
pH paper or pH meter
Procedure:
-
Prepare the Basic Solution: In the chemical fume hood, place a stir bar in a flask and add a volume of 10% NaOH solution sufficient to be at least a 10-fold molar excess relative to the compound to be destroyed. Begin stirring vigorously to create a vortex.
-
Dissolve the Compound: In a separate beaker, carefully dissolve the this compound waste in a minimal amount of THF. The compound is soluble in solvents like dichloromethane and chloroform, but THF is preferred for its miscibility with the aqueous NaOH solution.[]
-
Perform Controlled Addition: Carefully and slowly, add the THF solution of the compound dropwise to the vigorously stirring NaOH solution.
-
CAUSALITY: A slow, dropwise addition is critical to control the rate of the exothermic reaction and prevent splashing or a runaway reaction. Vigorous stirring ensures the immediate dispersion and reaction of each drop.
-
-
Allow for Complete Reaction: After the addition is complete, allow the mixture to stir at room temperature for at least one hour. This ensures that both the rapid hydrolysis of the carbonyl chloride and the slower nucleophilic ring-opening of the epoxide have proceeded to completion.
Chemical Deactivation Pathway
Caption: Simplified reaction scheme for the chemical deactivation of the title compound.
Part B: Final Waste Collection and Disposal
-
Check and Neutralize: Once the reaction is complete, cautiously check the pH of the solution. It should be strongly basic. Slowly add dilute hydrochloric or sulfuric acid while stirring until the pH is between 6 and 8.
-
Containerize: Transfer the neutralized aqueous solution to a designated, properly sealed, and labeled hazardous waste container. The label should clearly state "Aqueous waste containing neutralized Iminostilbene derivatives and THF" and include the date.
-
Dispose: Store the container in a designated satellite accumulation area. Arrange for pickup and final disposal via your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor. The preferred final disposal method is high-temperature incineration.[11][13]
Spill Management
In the event of a spill of the solid powder:
-
Evacuate and Secure: Restrict access to the area. Ensure the fume hood is operating.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain: Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent.
-
Collect: Carefully sweep or scoop the material and absorbent into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[13][15]
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials into the same hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EH&S office.
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Hydrolysis of acid/acyl chlorides. Doc Brown's Chemistry.
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MATERIAL SAFETY DATA SHEETS IMINOSTILBENE N-CARBONYL CHLORIDE. Cleanchem Laboratories.
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
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Carbonyl Chloride SAFETY DATA SHEET. GHC.
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Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
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Epoxide Ring Opening With Base. Master Organic Chemistry.
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SN2 type reactions of Epoxides. University of Calgary, Department of Chemistry.
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APPENDIX B—CHEMICALS NOT SUITABLE FOR DRAIN DISPOSAL. Keene State College.
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Essential Protective Measures for Handling Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Abstract: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS No. 41359-09-5)[1]. Due to the compound's inherent reactivity, stemming from its carbamoyl chloride and epoxide functional groups, stringent adherence to these procedures is critical to ensure personnel safety and experimental integrity. This document outlines the necessary personal protective equipment (PPE), engineering controls, step-by-step handling procedures, and emergency and disposal plans.
Hazard Identification and Risk Profile
This compound is a reactive chemical intermediate, primarily used in the synthesis of Carbamazepine metabolites[]. While a comprehensive toxicological profile for this specific compound is not widely documented, its chemical structure points to significant potential hazards. The risk profile is dominated by two key functional groups:
-
N-carbonyl Chloride (Carbamoyl Chloride): This group is analogous to acyl chlorides and is highly susceptible to hydrolysis.[3][4] Contact with moisture (e.g., water, alcohols, atmospheric humidity) will liberate hydrochloric acid (HCl), which is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[4][5] Pressure can build up in containers due to HCl gas evolution if moisture is present.[3] Vapors of similar compounds are often lachrymatory (tear-inducing) and irritating to the entire respiratory tract.[6]
-
Epoxide: The epoxide ring is a known alkylating agent. Such compounds can react with biological nucleophiles, including DNA and proteins. The parent metabolite, Carbamazepine 10,11-epoxide, is classified as a skin and eye irritant, a skin sensitizer, and may cause respiratory irritation.[7] It is also suspected of damaging fertility or the unborn child.[7]
Therefore, this compound must be handled as a corrosive, moisture-sensitive, and potentially sensitizing or toxic compound.
Engineering Controls: Your Primary Defense
Personal protective equipment is the last line of defense. The primary method for safe handling is through robust engineering controls.
Mandatory Procedure: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[3][4] The fume hood sash should be kept as low as possible during all manipulations.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of exposure. The selection is based on the compound's corrosive and sensitizing nature.
| Task Category | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not typically required |
| Weighing & Aliquoting | Chemical splash goggles AND a full-face shield | Double-gloving: Nitrile inner, Butyl or Neoprene outer | Chemical-resistant apron over a lab coat | Assess need with EHS; air-purifying respirator with organic vapor/acid gas cartridges may be required. |
| Reaction & Workup | Chemical splash goggles AND a full-face shield | Double-gloving: Nitrile inner, Butyl or Neoprene outer | Chemical-resistant apron over a lab coat | Assess need with EHS. |
| Spill & Decontamination | Chemical splash goggles AND a full-face shield | Double-gloving: Nitrile inner, Butyl or Neoprene outer | Disposable chemical-resistant suit (e.g., Tychem) | Required. Consult EHS for appropriate respirator (e.g., SCBA for large spills).[8] |
Detailed PPE Specifications:
-
Eye and Face Protection: Due to the severe corrosive potential of the compound and its hydrolysis product (HCl), eye protection is paramount.[9] Chemical splash goggles that form a seal around the eyes are mandatory.[10] A full-face shield must be worn over the goggles during any transfer or reaction quenching steps to protect the entire face from splashes.[4][10]
-
Hand Protection: Double-gloving is required for all direct handling. An inner nitrile glove provides dexterity and a base layer of protection, while an outer glove made of a more robust material like butyl or neoprene rubber offers superior resistance to corrosive chemicals.[11] Gloves must be inspected for tears or pinholes before use and changed immediately if contamination is suspected.
-
Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant apron made of rubber or a similar polymer must be worn over the lab coat. For large-scale operations or spill cleanup, disposable chemical-resistant coveralls are necessary.[11]
-
Respiratory Protection: While working in a fume hood should prevent inhalation exposure, your institution's Environmental Health & Safety (EHS) department must be consulted to determine if a respirator is required. Carbamoyl chlorides can be potent respiratory irritants and sensitizers.[5][12]
Operational and Disposal Plans
A systematic workflow is crucial for safely managing this reactive chemical from receipt to disposal.
Workflow for Handling this compound
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification sticker.
-
Don all required PPE as specified in the table above.
-
Prepare an emergency quench bath (e.g., a beaker or tub with 10% sodium bicarbonate solution) within the fume hood.
-
Ensure a spill kit containing a suitable absorbent material (e.g., vermiculite or sand, not paper towels) and neutralizer is immediately accessible.
-
-
Handling the Solid:
-
Before opening, allow the sealed container to equilibrate to ambient temperature to prevent moisture condensation.
-
Working deep within the fume hood, open the container slowly and cautiously to release any pressure that may have built up from trace hydrolysis.[3]
-
Use only dry, clean spatulas and glassware. This compound is moisture-sensitive.[3][4]
-
Weigh the required amount and promptly reseal the container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]
-
Spill: Evacuate the immediate area. Cover the spill with a dry, inert absorbent material. Slowly neutralize the spill with a weak base (e.g., sodium bicarbonate powder). Collect the material in a sealed, labeled container for hazardous waste disposal. Do not use water or combustible materials.
-
Disposal and Decontamination Plan
All waste and contaminated materials must be treated as hazardous.
-
Deactivation of Excess Reagent: Unused or excess this compound must be deactivated before disposal. This can be achieved by slowly and cautiously adding the material in small portions to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base. This reaction is exothermic and will release gas (CO2 and HCl); it must be performed in a fume hood.
-
Liquid Waste: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent pads, and empty containers, must be collected in a clearly labeled hazardous waste bag or container. Do not mix with general laboratory trash.
-
Decontamination: All glassware and surfaces must be decontaminated. Rinse glassware with a solvent (e.g., acetone) to remove organic residues, then carefully rinse with the prepared basic solution to neutralize any remaining reactive material before final cleaning. Wipe down the fume hood surfaces after work is complete.
By adhering to these stringent control measures, researchers can safely handle this compound, mitigating its inherent chemical risks and ensuring a secure laboratory environment.
References
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-
Chemsrc. (2025, August 19). Iminostilbene Carbonyl Chloride | CAS#:33948-22-0. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). China Iminostilbene Carbonyl Chloride CAS 33948-22-0 ISBCC+ ISBCBr >99.0% Carbamazepine Intermediate Factory manufacturers and suppliers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamazepine 10,11-epoxide. PubChem Compound Database. Retrieved from [Link]
-
Covetrus. (n.d.). SAFETY DATA SHEET - Carbamazepine Tablets. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Retrieved from [Link]
-
Loba Chemie. (2018, December 24). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Synthink. (n.d.). This compound | 41359-09-5. Retrieved from [Link]
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X-Y-Z Chemical. (n.d.). carbamoyl chloride (cas 463-72-9) SDS/MSDS download. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride. Retrieved from [Link]
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CP Lab Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet - Iminostilbene N-Carbonyl Chloride. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IMINOSTILBENE N-CARBONYL CHLORIDE. Retrieved from [Link]
-
Evergreensino Chemical Co.,Ltd. (2025, June 18). What personal protective equipment should be worn when working with M - Toluic Acid Chloride?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





